molecular formula C32H35F3N8OS B15568880 MI-3454

MI-3454

Cat. No.: B15568880
M. Wt: 636.7 g/mol
InChI Key: MBFYNGBMAACLAT-UHFFFAOYSA-N
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Description

MI-3454 is a useful research compound. Its molecular formula is C32H35F3N8OS and its molecular weight is 636.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFYNGBMAACLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35F3N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MI-3454 Mechanism of Action in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL1, also known as KMT2A) gene are characterized by aggressive clinical features and poor patient outcomes. The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffold protein menin. MI-3454 is a highly potent, orally bioavailable small molecule inhibitor designed to disrupt this crucial protein-protein interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound in MLL-rearranged leukemia, presenting key preclinical data, detailed experimental methodologies, and visual representations of its molecular activity.

Core Mechanism of Action

This compound is a selective inhibitor of the menin-MLL1 protein-protein interaction.[1][2][3][4] In MLL-rearranged leukemias, the N-terminal portion of the MLL protein, which is retained in all MLL fusion proteins, binds to a pocket on menin.[1][5][6] This interaction is essential for tethering the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes critical for leukemogenesis, most notably HOXA9 and MEIS1.[1][6][7][8]

This compound directly binds to the MLL-binding site on menin, physically occluding the MLL fusion protein from interacting.[1][5] This disruption displaces the MLL fusion protein from chromatin, leading to the downregulation of its target genes, induction of cellular differentiation, and a profound inhibition of leukemic cell proliferation.[1][2][3][7]

Signaling Pathway

The following diagram illustrates the core signaling pathway in MLL-rearranged leukemia and the point of intervention for this compound.

MI3454_Mechanism cluster_nucleus Nucleus Menin Menin Chromatin Chromatin Menin->Chromatin Binds to Differentiation Cell Differentiation & Apoptosis Menin->Differentiation MLL_Fusion MLL-Fusion Protein MLL_Fusion->Menin Interacts with Target_Genes Leukemogenic Genes (HOXA9, MEIS1, etc.) Chromatin->Target_Genes Activates Transcription Leukemia Leukemic Proliferation & Blocked Differentiation Target_Genes->Leukemia MI3454 This compound MI3454->Menin Inhibits Interaction

Figure 1: this compound disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenic gene expression.

Quantitative Data

This compound has demonstrated subnanomolar potency in biochemical assays and low nanomolar efficacy in cell-based assays, highlighting its superior activity compared to earlier generation menin-MLL inhibitors.[1][7]

Table 1: In Vitro Activity of this compound
Assay TypeMetricValueCell Lines / SystemReference
Biochemical AssayIC500.51 nMMenin-MLL14-43 interaction[1][2][7][9][10]
Cell ViabilityGI507-27 nMMLL-rearranged cell lines (MV-4-11, MOLM-13)[1][2][7]
Cell ViabilityGI50>100-fold higherCell lines without MLL translocations[1]
Table 2: In Vivo Efficacy of this compound in Mouse Models
Model TypeDosingOutcomeReference
MOLM-13 Xenograft100 mg/kg, twice daily, oralMarkedly prolonged survival[2]
MV-4-11 Xenograft120 mg/kg, once or twice daily, oralBlocked leukemia progression[2]
Patient-Derived Xenograft (PDX)100 mg/kg, twice daily, oralInduced complete remission or blocked leukemia progression[1][2][11]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay quantifies the ability of this compound to inhibit the interaction between menin and an MLL-derived peptide.

Materials:

  • Recombinant human menin protein

  • Fluorescein-labeled MLL4-43 peptide

  • This compound

  • Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • 384-well black plates

Protocol:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a solution of recombinant menin (e.g., 8 nM) and fluorescein-labeled MLL4-43 peptide (e.g., 4 nM) in assay buffer.

  • Add 10 µL of the menin/peptide solution to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence polarization on a plate reader equipped with appropriate filters (Excitation: 485 nm, Emission: 535 nm).

  • Calculate IC50 values by plotting the change in polarization against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This cell-based assay determines the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • MLL-rearranged (e.g., MV-4-11, MOLM-13) and non-rearranged leukemia cell lines

  • This compound

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include a DMSO vehicle control.

  • Incubate the plate for 6-7 days at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This assay measures the change in the expression of MLL fusion target genes following treatment with this compound.

Materials:

  • Leukemia cells (e.g., MV-4-11, MOLM-13)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (HPRT1 or ACTB)

Protocol:

  • Treat cells with this compound (e.g., 50 nM) or DMSO for 6 days.

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the DMSO control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Assay (Fluorescence Polarization) Cell_Assay Cell-Based Assays (MTT, Apoptosis) Biochem_Assay->Cell_Assay Confirm Cellular Activity Gene_Expression Gene Expression Analysis (qRT-PCR) Cell_Assay->Gene_Expression Elucidate Mechanism Xenograft Xenograft Models (Cell line- & Patient-derived) Gene_Expression->Xenograft Validate In Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD Assess Drug Properties Start This compound Start->Biochem_Assay

Figure 2: General experimental workflow for the preclinical characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of the menin-MLL interaction with a clear on-target mechanism of action in MLL-rearranged leukemia.[1] By disrupting this critical protein-protein interaction, this compound leads to the downregulation of key leukemogenic genes, resulting in cell differentiation and potent anti-leukemic activity both in vitro and in clinically relevant in vivo models.[1][3][12] The data presented in this guide provide a strong rationale for the clinical development of this compound and its analogues for the treatment of patients with MLL-rearranged and other menin-dependent leukemias.[1][3][12]

References

The Critical Interaction of Menin and MLL1: A Therapeutic Target in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those with rearrangements of the KMT2A gene (encoding MLL1) or mutations in NPM1, are driven by a critical protein-protein interaction between menin and the MLL1 protein. This interaction is essential for the leukemogenic activity of MLL1 fusion proteins, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of the menin-MLL1 interaction in AML, detailing the underlying molecular mechanisms, key downstream targets, and the preclinical and clinical development of inhibitors targeting this crucial axis. Detailed experimental protocols for studying this interaction and quantitative data on inhibitor efficacy are also presented to aid researchers in this field.

Introduction to the Menin-MLL1 Axis in AML

Menin, a nuclear scaffold protein encoded by the MEN1 gene, acts as a tumor suppressor in endocrine tissues. However, in the context of specific subtypes of acute leukemia, menin functions as an oncogenic cofactor. Chromosomal translocations involving the KMT2A (MLL1) gene are common in both de novo and therapy-related AML, occurring in approximately 5-10% of adult cases and a higher percentage in pediatric and infant AML. These rearrangements generate fusion proteins where the N-terminus of MLL1 is fused to one of over 80 different partner proteins.

A critical feature of all MLL1 fusion proteins is the retention of the N-terminal fragment that contains the menin-binding motifs. The direct interaction between menin and this region of the MLL1 fusion protein is indispensable for the oncogenic transformation and the maintenance of the leukemic state. This interaction tethers the MLL1 fusion complex to chromatin, leading to aberrant gene expression and a block in hematopoietic differentiation.

Molecular Mechanism of the Menin-MLL1 Interaction and Leukemogenesis

The interaction between menin and MLL1 is a high-affinity protein-protein interaction. The N-terminus of MLL1 contains two menin-binding motifs, MBM1 and MBM2, which bind to a deep pocket on the surface of the menin protein. This interaction is crucial for the proper localization and function of the MLL1-fusion protein complex at target gene promoters.

The binding of menin to the MLL1 fusion protein facilitates the recruitment of other key players, such as the histone methyltransferase DOT1L, which leads to the methylation of histone H3 on lysine (B10760008) 79 (H3K79me). This epigenetic modification is associated with active gene transcription. The menin-MLL1 complex ultimately drives the overexpression of a set of leukemogenic genes, most notably the HOXA gene cluster (especially HOXA9) and MEIS1. These genes are master regulators of hematopoietic stem cell self-renewal and proliferation, and their sustained aberrant expression is a key driver of leukemogenesis in MLL-rearranged AML.

The disruption of the menin-MLL1 interaction has been shown to evict the MLL1 fusion protein from chromatin, leading to a downregulation of HOXA9 and MEIS1 expression, induction of differentiation, and apoptosis in AML cells. This provides a strong rationale for the development of small molecule inhibitors that target this protein-protein interface.

cluster_nucleus Nucleus KMT2A KMT2A (MLL1) gene (11q23) Translocation Chromosomal Translocation KMT2A->Translocation MEN1 MEN1 gene Menin_protein Menin MEN1->Menin_protein Transcription & Translation MLL_fusion_gene MLL1 Fusion Gene Translocation->MLL_fusion_gene MLL_fusion_protein MLL1 Fusion Protein MLL_fusion_gene->MLL_fusion_protein Transcription & Translation Menin_MLL_complex Menin-MLL1 Fusion Complex Menin_protein->Menin_MLL_complex MLL_fusion_protein->Menin_MLL_complex Chromatin Chromatin Menin_MLL_complex->Chromatin Binds to Target Promoters DOT1L DOT1L DOT1L->Chromatin Recruited HOXA9_MEIS1 HOXA9 / MEIS1 genes Chromatin->HOXA9_MEIS1 H3K79 Methylation Upregulation Upregulation of HOXA9 & MEIS1 HOXA9_MEIS1->Upregulation Leukemogenesis Leukemogenesis (Block in Differentiation, Increased Proliferation) Upregulation->Leukemogenesis Menin_inhibitor Menin Inhibitor Menin_inhibitor->Menin_MLL_complex Disrupts Interaction

Caption: Menin-MLL1 signaling pathway in AML.

Quantitative Data on Menin-MLL1 Interaction and Inhibition

The development of potent and selective inhibitors of the menin-MLL1 interaction has been a major focus of drug discovery efforts. The following tables summarize key quantitative data for various inhibitors and their effects on AML cell lines.

Table 1: Binding Affinities and Inhibitory Constants of Menin-MLL1 Inhibitors

Compound/PeptideBinding Affinity (Kd)Inhibitory Constant (Ki)IC50 (Menin-MLL1 Interaction)Reference
MLL1 (MBM1)56 nM--[1]
MLL1 (MBM2)1 µM--[1]
MI-2-222 nM-46 nM[2]
MCP-1-4.7 nM18 nM[3]
MI-3454--0.51 nM[3]
M-891.4 nM--[4]

Table 2: In Vitro Efficacy of Menin Inhibitors in AML Cell Lines

Cell LineMLL1 StatusInhibitorGI50 / IC50Reference
MV4;11MLL-AF4M-5253 nM[5]
MV4;11MLL-AF4M-8925 nM[5]
MV4;11MLL-AF4MI-46315.3 nM[5]
MV4;11MLL-AF4MI-50314.7 nM[5]
MV4;11MLL-AF4This compound7-27 nM[3]
MV4;11MLL-AF4ML22715-20 µM[6]
MOLM-13MLL-AF9M-8954 nM[5]
MOLM-13MLL-AF9M-112151.5 nM[5]
KOPN-8MLL-ENLML22715-20 µM[6]
ML-2MLL-AF6ML22715-20 µM[6]
NUP98-NSD1 transformed cellsNUP98-NSD1This compound~10 nM[7]
NUP98-HOXA9 transformed cellsNUP98-HOXA9This compound~20 nM[7]

Table 3: Summary of Clinical Trial Data for Menin Inhibitors in Relapsed/Refractory AML

InhibitorTrialPatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRh) RateKey Adverse EventsReference
Revumenib (SNDX-5613)AUGMENT-101 (Phase 1)KMT2Ar or NPM1m AML/ALL53%30%Differentiation syndrome, QTc prolongation[8][9]
Revumenib (SNDX-5613)AUGMENT-101 (Phase 2)NPM1m AML47%23%Differentiation syndrome, QTc prolongation[10]
Ziftomenib (B3325460) (KO-539)KOMET-001 (Phase 1/2)NPM1m AML33%22%Differentiation syndrome, febrile neutropenia, anemia, thrombocytopenia[11][12]

Experimental Protocols for Studying the Menin-MLL1 Interaction

Investigating the menin-MLL1 interaction and the effects of its inhibitors requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

cluster_workflow General Experimental Workflow start Start with AML Cell Lines or Patient Samples biochemical Biochemical Assays (e.g., AlphaLISA, FP) start->biochemical Test direct interaction and inhibition coip Co-Immunoprecipitation (Co-IP) start->coip Validate in-cell interaction viability Cell-Based Assays (Viability, Apoptosis, Differentiation) start->viability Determine cellular phenotype end Data Analysis and Interpretation biochemical->end chip Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq) coip->chip Assess chromatin occupancy qpcr Gene Expression Analysis (RT-qPCR) chip->qpcr Measure downstream gene expression qpcr->end viability->end

Caption: A generalized workflow for studying menin-MLL1 inhibitors.
Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL1 Interaction

This protocol is used to demonstrate the physical interaction between menin and MLL1 (or MLL1 fusion proteins) within a cell.

Materials:

  • AML cell line (e.g., MV4;11, MOLM-13)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against MLL1 (N-terminus) or a tag (e.g., FLAG) on an ectopically expressed fusion protein

  • Primary antibody against menin

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Culture AML cells to the desired density and treat with the menin inhibitor or vehicle control for the desired time.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in cold lysis buffer on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Remove the beads and add the primary antibody against MLL1 (or tag) to the lysate. Incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against menin to detect the co-immunoprecipitated protein.

Chromatin Immunoprecipitation (ChIP) for MLL1 Fusion Protein Occupancy

This protocol is used to determine if the MLL1 fusion protein is bound to the promoter regions of its target genes (e.g., HOXA9, MEIS1) and whether this binding is disrupted by menin inhibitors.

Materials:

  • AML cell line

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer, wash buffers, and elution buffer

  • Sonicator

  • Primary antibody against MLL1 (N-terminus) or menin

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., HOXA9, MEIS1) and a negative control region

Procedure:

  • Treat AML cells with a menin inhibitor or vehicle.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the reaction by adding glycine.

  • Harvest, wash, and lyse the cells to isolate the nuclei.

  • Sonciate the nuclear lysate to shear the chromatin to fragments of 200-1000 bp.

  • Clarify the sonicated lysate (chromatin) by centrifugation.

  • Perform immunoprecipitation overnight with an antibody against MLL1 or menin, as described in the Co-IP protocol, using the sheared chromatin.

  • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of target gene promoters in the immunoprecipitated DNA relative to an input control using quantitative PCR (qPCR).

Cell Viability and Differentiation Assays

These assays are used to assess the phenotypic effects of menin inhibitors on AML cells.

Materials:

  • AML cell line

  • 96-well culture plates

  • Menin inhibitor compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., anti-CD11b)

Procedure (Cell Viability - MTT Assay):

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Add serial dilutions of the menin inhibitor to the wells.

  • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Procedure (Differentiation Assay):

  • Treat AML cells with the menin inhibitor or vehicle for 4-6 days.

  • Harvest the cells and wash with PBS containing 2% FBS.

  • Stain the cells with a fluorescently-conjugated antibody against a myeloid differentiation marker, such as CD11b.

  • Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells.

Conclusion and Future Directions

The interaction between menin and MLL1 is a well-validated and critical dependency in a significant subset of acute myeloid leukemias. The development of small molecule inhibitors that effectively disrupt this interaction has ushered in a new era of targeted therapy for these historically difficult-to-treat malignancies. Preclinical studies have robustly demonstrated that menin-MLL1 inhibitors can reverse the oncogenic activity of MLL fusion proteins, leading to cell differentiation and apoptosis.

The promising results from early-phase clinical trials of compounds like revumenib and ziftomenib have further solidified the therapeutic potential of this approach. Future research will likely focus on several key areas: understanding and overcoming mechanisms of resistance to menin inhibitors, exploring combination therapies with other targeted agents or standard chemotherapy to enhance efficacy and prevent relapse, and expanding the application of menin inhibitors to other cancer types that may also be dependent on this pathway. The continued investigation into the menin-MLL1 axis will undoubtedly lead to improved outcomes for patients with these aggressive leukemias.

References

An In-depth Technical Guide to the Downstream Targets and Signaling Pathways of MI-3454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-3454 is a potent and selective small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical dependency in acute leukemias harboring MLL1 rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations. By disrupting the menin-MLL1 complex, this compound effectively abrogates the aberrant gene expression program that drives leukemogenesis. This technical guide provides a comprehensive overview of the downstream targets and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action

This compound functions by competitively inhibiting the protein-protein interaction between menin and the MLL1 protein (or its fusion partners). This interaction is crucial for the recruitment of the MLL1 complex to chromatin, where it mediates the histone H3 lysine (B10760008) 4 (H3K4) methylation, a mark associated with active gene transcription. In MLL-r or NPM1-mutant leukemias, the menin-MLL1 interaction aberrantly maintains the expression of a set of leukemogenic genes, including the HOXA cluster genes and MEIS1. By disrupting this interaction, this compound leads to the downregulation of these key oncogenic drivers, resulting in cell differentiation and apoptosis.

Downstream Signaling Pathways

The primary signaling pathway affected by this compound is the MLL1-dependent transcriptional program. Disruption of the menin-MLL1 interaction initiates a cascade of events, leading to the suppression of key downstream target genes.

MI3454_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects MI3454 This compound Menin Menin MI3454->Menin Inhibits Interaction Menin_MLL1_complex Menin-MLL1 Complex Menin->Menin_MLL1_complex MLL1_fusion MLL1 Fusion Protein MLL1_fusion->Menin_MLL1_complex Chromatin Chromatin Menin_MLL1_complex->Chromatin Binds to H3K4me H3K4 Methylation Chromatin->H3K4me Leads to Target_Genes Leukemogenic Target Genes (HOXA9, MEIS1, FLT3, etc.) H3K4me->Target_Genes Activates Transcription Leukemia_Maintenance Leukemia Maintenance (Proliferation, Survival) Target_Genes->Leukemia_Maintenance Promotes Differentiation Cell Differentiation Leukemia_Maintenance->Differentiation Blocks Apoptosis Apoptosis Leukemia_Maintenance->Apoptosis Inhibits

This compound disrupts the Menin-MLL1 interaction, leading to downstream effects.

Key Downstream Targets

The primary downstream targets of this compound are the genes whose expression is aberrantly maintained by the menin-MLL1 complex. The downregulation of these genes is a key indicator of the on-target activity of this compound.

Target GeneFunction in Leukemia
HOXA9 A homeobox transcription factor crucial for hematopoietic stem cell self-renewal and differentiation. Its overexpression blocks myeloid differentiation and promotes leukemogenesis.
MEIS1 A homeobox transcription factor that cooperates with HOXA9 to induce and maintain the leukemic state. It is a critical cofactor for MLL-fusion-mediated transformation.
FLT3 A receptor tyrosine kinase often overexpressed in AML. Its activation promotes cell proliferation and survival.
MEF2C A MADS-box transcription factor involved in hematopoietic development. Its dysregulation contributes to leukemogenesis.
DLX2 A homeobox transcription factor that plays a role in hematopoietic cell differentiation.
HOXA10 Another member of the HOXA cluster, which, like HOXA9, is involved in regulating hematopoietic development.
PBX3 A TALE homeodomain transcription factor that often cooperates with HOX proteins in regulating gene expression.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been evaluated in various preclinical models.

In Vitro Potency and Efficacy
Cell LineMLL Fusion/MutationGI50 (nM)Reference
MV-4-11MLL-AF47-27[1]
MOLM-13MLL-AF97-27[1]
KOPN-8MLL-ENL7-27[1]
SEMMLL-AF47-27[1]
RS4;11MLL-AF47-27[1]
In Vivo Efficacy in Xenograft Models
Xenograft ModelDosing RegimenOutcomeReference
MV-4-11 (MLL-r)100 mg/kg, oral, twice dailyInduced complete remission[1]
MOLM-13 (MLL-r)100 mg/kg, oral, twice dailySignificantly prolonged survival[1]
Patient-Derived Xenograft (PDX) - MLL-r100 mg/kg, oral, twice dailyInduced complete remission or blocked leukemia progression[1]
Patient-Derived Xenograft (PDX) - NPM1-mutant100 mg/kg, oral, twice dailyInduced complete remission or blocked leukemia progression[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV-4-11, MOLM-13)

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of downstream target genes upon this compound treatment.

Materials:

  • Leukemia cells treated with this compound or vehicle

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Primers for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Treat leukemia cells with the desired concentration of this compound or vehicle for a specified time (e.g., 48-72 hours).

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Mouse Xenograft Model for In Vivo Efficacy

This protocol describes the establishment of a leukemia xenograft model and the evaluation of this compound's in vivo efficacy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice)

  • Leukemia cell line (e.g., MV-4-11) or patient-derived leukemia cells

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement (if applicable)

  • Flow cytometry reagents for monitoring human CD45+ cells

Procedure:

  • Inject a defined number of leukemia cells (e.g., 1-5 x 106 cells) intravenously or subcutaneously into immunocompromised mice.

  • Allow the leukemia to establish for a specified period (e.g., 7-14 days).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg) or vehicle orally, typically twice daily.

  • Monitor the tumor burden by measuring tumor volume (for subcutaneous models) or by quantifying the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen using flow cytometry.

  • Monitor the overall health and survival of the mice.

  • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., gene expression, histology).

Experimental and Logical Workflows

Experimental Workflow for Target Validation

Experimental_Workflow Target Validation Workflow start Hypothesis: This compound downregulates leukemogenic genes cell_culture Treat leukemia cell lines with this compound start->cell_culture rna_extraction RNA Extraction cell_culture->rna_extraction western_blot Western Blot for protein levels cell_culture->western_blot chip_seq ChIP-seq for H3K4me3 marks cell_culture->chip_seq qRT_PCR qRT-PCR for HOXA9, MEIS1, etc. rna_extraction->qRT_PCR data_analysis Data Analysis and Quantification qRT_PCR->data_analysis western_blot->data_analysis chip_seq->data_analysis conclusion Conclusion: Confirmation of downstream target modulation data_analysis->conclusion

A typical workflow for validating the downstream targets of this compound.
Logical Relationship of this compound's Action

Logical_Relationship Logical Flow of this compound's Action MI3454 This compound Administration PPI_inhibition Inhibition of Menin-MLL1 Interaction MI3454->PPI_inhibition Chromatin_Mod Altered Chromatin (Reduced H3K4me3) PPI_inhibition->Chromatin_Mod Gene_Expression Downregulation of HOXA9, MEIS1, etc. Chromatin_Mod->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Differentiation Induction of Differentiation Cellular_Response->Differentiation Apoptosis Induction of Apoptosis Cellular_Response->Apoptosis Therapeutic_Effect Therapeutic Effect: Anti-leukemic Activity Differentiation->Therapeutic_Effect Apoptosis->Therapeutic_Effect

The logical progression from this compound administration to its therapeutic effect.

Clinical Context and Future Directions

While this compound itself has been a critical tool for preclinical research, its close analog, ziftomenib (B3325460) (KO-539), has advanced into clinical trials for patients with relapsed or refractory acute leukemia with MLL rearrangements or NPM1 mutations. Another menin inhibitor, revumenib (SNDX-5613), has also shown promising results in early-phase clinical studies. The clinical development of these agents validates the therapeutic strategy of targeting the menin-MLL1 interaction.

Future research will likely focus on:

  • Identifying potential mechanisms of resistance to menin inhibitors.

  • Exploring combination therapies to enhance efficacy and overcome resistance.

  • Expanding the application of menin inhibitors to other cancers where the menin-MLL axis may play a role.

  • Refining patient selection strategies through the identification of predictive biomarkers.

Conclusion

This compound is a powerful probe and a promising therapeutic lead that has significantly advanced our understanding of the molecular mechanisms driving MLL-r and NPM1-mutant leukemias. Its ability to specifically disrupt the menin-MLL1 interaction and downregulate a key leukemogenic gene expression program provides a clear rationale for the clinical development of this class of inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of targeting this critical oncogenic pathway.

References

The Discovery and Chemical Architecture of MI-3454: A Potent Inhibitor of the Menin-MLL1 Interaction for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction between menin and the histone methyltransferase Mixed Lineage Leukemia 1 (MLL1) is a critical dependency in acute leukemias characterized by MLL1 gene rearrangements or mutations in Nucleophosmin 1 (NPM1).[1][2][3][4] The disruption of this interaction has emerged as a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of MI-3454, a highly potent and orally bioavailable small-molecule inhibitor of the menin-MLL1 interaction.[1][5] We will delve into the discovery, chemical structure, and mechanism of action of this compound, supported by a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Chemical Structure

The development of this compound was a step towards the clinical translation of menin-MLL1 inhibitors, building upon previous compounds like MI-503.[1] The design of this compound involved key structural modifications to enhance potency and pharmacokinetic properties. These modifications included the substitution of the thienopyrimidine ring with an N-methyl amino group and the introduction of a methyl-bicyclo[1.1.1]pentane group with a terminal amide at the indole (B1671886) nitrogen.[6]

Chemical Structure of this compound:

  • IUPAC Name: N-(3-((2-cyano-4-methyl-5-((4-((2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indol-1-yl)methyl)bicyclo[1.1.1]pentan-1-yl)formamide[7]

  • Molecular Formula: C32H35F3N8OS[8]

  • Molecular Weight: 636.73 g/mol [8]

  • CAS Number: 2134169-43-8[7][8]

The chemical synthesis of this compound has been described, and while detailed step-by-step procedures are typically found in supplemental materials of publications, the general synthetic scheme is accessible in the scientific literature.[1][5]

Mechanism of Action

This compound functions by directly inserting into the MLL1 binding pocket on the surface of menin, thereby disrupting the critical interaction between these two proteins. This interaction is essential for the oncogenic activity of MLL fusion proteins (e.g., MLL-AF9, MLL-AF4, MLL-ENL) and for the leukemogenic program driven by NPM1 mutations.[1][9]

By inhibiting the menin-MLL1 interaction, this compound leads to the downregulation of key downstream target genes that are crucial for leukemia cell proliferation and survival.[1] These include homeobox (HOX) genes, such as HOXA9, and the transcription factor MEIS1.[1][5][9] The downregulation of these genes induces cell differentiation and ultimately leads to a potent anti-leukemic effect.[1]

Below is a diagram illustrating the signaling pathway disrupted by this compound.

MI3454_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Normal State in MLL-r Leukemia cluster_1 Effect of this compound Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA_Target Target Gene Promoters (HOXA9, MEIS1) MLL_Fusion->DNA_Target Binds to Leukemogenesis Leukemia Proliferation & Survival DNA_Target->Leukemogenesis Upregulation leads to MI3454 This compound Menin_Inhibited Menin MI3454->Menin_Inhibited Binds to & Inhibits MLL_Fusion_Unbound MLL Fusion Protein Menin_Inhibited->MLL_Fusion_Unbound Interaction Blocked Target_Genes_Down Target Gene Promoters (HOXA9, MEIS1) MLL_Fusion_Unbound->Target_Genes_Down Binding Inhibited Differentiation Cell Differentiation & Apoptosis Target_Genes_Down->Differentiation Downregulation leads to

Caption: Signaling pathway of menin-MLL1 and its inhibition by this compound.

Quantitative Data

This compound has demonstrated exceptional potency and favorable pharmacokinetic properties in preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines / Assay ConditionsReference
IC50 0.51 nMFluorescence Polarization (FP) assay for menin-MLL1 interaction[5][6][10]
GI50 7 - 27 nMMTT cell viability assay in MLL-rearranged leukemia cell lines (MV-4-11, MOLM-13, KOPN-8, SEM, RS4-11)[1][5][10]
Selectivity >100-foldCompared to leukemia cell lines without MLL1 translocations (K562, SET2, REH, U937)[1]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValue (Oral, 100 mg/kg)Value (IV, 15 mg/kg)Reference
T1/2 (half-life) 3.2 hours2.4 hours[2]
Cmax (max concentration) 4698 ng/mL-[2]
Tmax (time to Cmax) 0.25 hours-[1]
AUC (area under the curve) 10091 ngh/mL6316 ngh/mL[1]
Bioavailability (F) 77%-
Clearance (CL) -2375 mL/h/kg[2]
Volume of Distribution (Vss) -5358 mL/kg[2]

Table 3: Microsomal Stability of this compound

SpeciesT1/2 (half-life)Reference
Murine Liver Microsomes 20.4 minutes[2]
Human Liver Microsomes 37.1 minutes[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay is used to quantify the inhibitory activity of this compound on the menin-MLL1 interaction.

  • Principle: The assay measures the change in polarization of fluorescently labeled MLL1 peptide upon binding to the larger menin protein. Unlabeled inhibitors compete with the fluorescent peptide for binding to menin, leading to a decrease in fluorescence polarization.

  • Protocol:

    • Reactions are set up in a 384-well plate format.

    • Recombinant human menin protein is used at a final concentration of 4 nM.[1]

    • A fluorescein-labeled MLL1 peptide (residues 4-43) is used at a final concentration of 4 nM.[1]

    • A broad range of concentrations of this compound are added to the wells.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The IC50 value is calculated from the resulting dose-response curve.

MTT Cell Viability Assay

This colorimetric assay determines the effect of this compound on the proliferation of leukemia cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Human leukemia cell lines (e.g., MV-4-11, MOLM-13) are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10]

    • Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

    • Plates are incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere.[1]

    • Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[10]

    • The plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., 100 µL of detergent reagent or DMSO) is added to each well to dissolve the formazan crystals.[10]

    • The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[6]

    • The GI50 (concentration for 50% inhibition of cell growth) is calculated from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the changes in the expression of MLL1 target genes upon treatment with this compound.

  • Principle: qRT-PCR quantifies the amount of a specific mRNA transcript in a sample in real-time.

  • Protocol:

    • Leukemia cells (e.g., MV-4-11, MOLM-13) are treated with this compound (e.g., 50 nM) or DMSO for a specified period (e.g., 6 days).[1][5]

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using gene-specific primers for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (e.g., HPRT1) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a menin-MLL1 inhibitor like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for this compound FP_Assay Fluorescence Polarization Assay (IC50 Determination) Cell_Viability Cell Viability Assays (MTT) (GI50 in MLL-r vs wt cell lines) FP_Assay->Cell_Viability Lead Compound Selection Gene_Expression Gene Expression Analysis (qRT-PCR) (Downregulation of HOXA9, MEIS1) Cell_Viability->Gene_Expression Mechanism Validation In_Vivo_Xenograft In Vivo Xenograft Models (e.g., MOLM-13) Gene_Expression->In_Vivo_Xenograft Efficacy Testing PDX_Models Patient-Derived Xenograft (PDX) Models In_Vivo_Xenograft->PDX_Models Clinically Relevant Efficacy Clinical_Translation Clinical Translation PDX_Models->Clinical_Translation Pharmacokinetics Pharmacokinetic Studies (Oral Bioavailability, T1/2) Pharmacokinetics->Clinical_Translation Toxicology Toxicology & Safety Assessment Toxicology->Clinical_Translation

Caption: A generalized experimental workflow for this compound evaluation.

Conclusion

This compound is a potent and orally bioavailable inhibitor of the menin-MLL1 interaction with a well-defined mechanism of action.[1] Its ability to induce remission in preclinical models of MLL-rearranged and NPM1-mutated leukemia provides a strong rationale for its clinical development.[1][3][4] The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into this promising therapeutic agent and the broader class of menin-MLL1 inhibitors.

References

In Vitro Potency and Selectivity of MI-3454: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of MI-3454, a highly potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. The data and methodologies presented are critical for researchers investigating novel therapeutic strategies for acute leukemias, particularly those with MLL1 rearrangements or NPM1 mutations.

Biochemical Potency

This compound demonstrates sub-nanomolar potency in disrupting the interaction between menin and the MLL1 protein. This was determined through a competitive fluorescence polarization assay, a standard method for quantifying the inhibition of protein-protein interactions.

Table 1: Biochemical Potency of this compound
Target InteractionAssay TypeIC50 (nM)
Menin-MLL1Fluorescence Polarization0.51[1][2][3]
Experimental Protocol: Fluorescence Polarization Assay

The inhibitory activity of this compound on the menin-MLL1 interaction was quantified using a fluorescence polarization (FP) assay.[4] This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescently tagged MLL1 peptide) when it binds to a larger partner protein (menin). Small molecule inhibitors that disrupt this interaction cause a decrease in the fluorescence polarization signal.

Key Reagents and Conditions:

  • Menin Protein: Recombinant human menin.

  • MLL1 Peptide: A fluorescently labeled peptide fragment of MLL1 (amino acids 4-43) that encompasses the menin binding motif.

  • Assay Buffer: Specific buffer conditions to ensure protein stability and optimal binding (details would be found in the primary publication's supplementary methods).

  • Incubation: The assay components are typically incubated at room temperature to reach binding equilibrium before reading the fluorescence polarization.

  • Detection: Fluorescence polarization is measured using a plate reader capable of FP measurements.

The IC50 value is determined by titrating the inhibitor (this compound) and measuring the concentration-dependent decrease in fluorescence polarization. The data is then fitted to a sigmoidal dose-response curve to calculate the concentration at which 50% of the binding is inhibited.

Cellular Potency and Selectivity

This compound exhibits potent anti-proliferative activity in human leukemia cell lines harboring MLL1 fusion proteins.[5] Its selectivity is demonstrated by its significantly lower activity against leukemia cell lines that do not have MLL1 translocations.

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
Cell LineMLL FusionGI50 (nM)
MV-4-11MLL-AF47-27
MOLM-13MLL-AF97-27
KOPN-8MLL-ENL7-27
SEMMLL-AF47-27
RS4-11MLL-AF47-27
Non-MLL Translocated Lines
K562N/A>100-fold higher
SET2N/A>100-fold higher
REHN/A>100-fold higher
U937N/A>100-fold higher
Experimental Protocol: Cell Viability (MTT) Assay

The growth inhibitory (GI50) effects of this compound on leukemia cell lines were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow:

  • Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 7 days) to allow for the anti-proliferative effects of the compound to manifest.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition at each drug concentration, and the GI50 value is determined by non-linear regression analysis.

On-Target Mechanism of Action in a Cellular Context

The on-target activity of this compound is further confirmed by its ability to downregulate the expression of key MLL fusion target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.

Table 3: Effect of this compound on MLL Fusion Target Gene Expression
Cell LineTreatment Concentration (nM)Treatment DurationKey Downregulated Genes
MV-4-11506 daysHOXA9, MEIS1, MEF2C, DLX2, HOXA10, PBX3, FLT3
MOLM-13506 daysHOXA9, MEIS1, MEF2C, DLX2, HOXA10, PBX3, FLT3
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

The effect of this compound on the expression of MLL target genes was evaluated by qRT-PCR. This technique allows for the sensitive and specific quantification of mRNA levels.

Workflow:

  • Cell Treatment: Leukemia cells (e.g., MV-4-11, MOLM-13) are treated with this compound (e.g., 50 nM) or a vehicle control for a specified period (e.g., 6 days).

  • RNA Isolation: Total RNA is extracted from the treated cells using a standard method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (for normalization, e.g., HPRT1). The reaction also contains a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the real-time monitoring of DNA amplification.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing the expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.

Selectivity Profile Against Cytochrome P450 Enzymes

A crucial aspect of drug development is assessing the potential for off-target effects and drug-drug interactions. This compound exhibits a favorable selectivity profile, with no significant inhibition of major cytochrome P450 (CYP) enzymes at concentrations well above its therapeutic range.

Table 4: Cytochrome P450 Inhibition Profile of this compound
EnzymeInhibition at 10 µM
Major CYP Isoforms<50%
Experimental Protocol: Cytochrome P450 Inhibition Assay

The inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is typically evaluated using in vitro assays with human liver microsomes. These assays measure the ability of the test compound to inhibit the metabolism of a known, probe substrate for each CYP enzyme. The activity is often monitored by detecting the formation of a fluorescent or mass spectrometry-detectable metabolite. A lack of significant inhibition at a high concentration (e.g., 10 µM) suggests a low risk of clinically relevant drug-drug interactions mediated by CYP inhibition.

Visualizations

Signaling Pathway of this compound Action

MI3454_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effect Cellular Effect Menin Menin MLL1_fusion MLL1 Fusion Protein (e.g., MLL-AF9) Menin->MLL1_fusion interacts with DNA DNA MLL1_fusion->DNA binds to Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes upregulates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis drives MI3454 This compound MI3454->Menin inhibits interaction MI3454->Leukemogenesis inhibits Differentiation Cell Differentiation MI3454->Differentiation induces Proliferation Cell Proliferation MI3454->Proliferation inhibits

Caption: this compound inhibits the Menin-MLL1 fusion protein interaction, leading to downregulation of target genes and suppression of leukemogenesis.

Experimental Workflow for Determining Cellular Potency

Cell_Viability_Workflow start Start seed_cells Seed Leukemia Cells (96-well plate) start->seed_cells add_compound Add serially diluted This compound seed_cells->add_compound incubate Incubate (e.g., 7 days) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze Calculate GI50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow for the MTT-based cell viability assay to determine the GI50 of this compound.

Logical Relationship of this compound's Selectivity

MI3454_Selectivity cluster_sensitive Sensitive Cells cluster_insensitive Insensitive Cells MI3454 This compound MLL_rearranged MLL-rearranged Leukemia Cells MI3454->MLL_rearranged Potent Activity (Low nM GI50) NPM1_mutated NPM1-mutated Leukemia Cells MI3454->NPM1_mutated Potent Activity Non_MLL Leukemia Cells without MLL translocation MI3454->Non_MLL Low Activity (>100-fold less sensitive)

Caption: this compound demonstrates high selectivity for leukemia cells with MLL rearrangements or NPM1 mutations over cells lacking these genetic alterations.

References

The Menin-MLL1 Axis in Acute Leukemia: A Technical Overview of MI-3454's Impact on HOXA9 and MEIS1 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ANN ARBOR, MI – A growing body of research highlights the critical role of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction in the pathogenesis of acute leukemias, particularly those with MLL1 gene rearrangements or NPM1 mutations. The small molecule inhibitor, MI-3454, has emerged as a potent and orally bioavailable agent that disrupts this interaction, leading to significant anti-leukemic effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its modulatory effects on the key downstream oncogenes, HOXA9 and MEIS1.

The menin-MLL1 interaction is crucial for the aberrant recruitment of the MLL1 complex to chromatin, which in turn drives the expression of leukemogenic genes, including the HOX gene clusters and MEIS1.[1][2] These genes are essential for the maintenance of a leukemia stem cell phenotype and the block in cellular differentiation that characterizes acute leukemia.[2][3] this compound, by binding to menin, allosterically inhibits its interaction with MLL1, thereby preventing the transcriptional activation of these critical target genes.[1]

Quantitative Impact of this compound on Gene Expression

This compound has demonstrated a profound and selective ability to downregulate the expression of HOXA9 and MEIS1 in various preclinical models of acute leukemia. This on-target effect is a key indicator of its therapeutic potential.

In Vitro Efficacy:

Treatment of MLL-rearranged leukemia cell lines, such as MV-4-11 and MOLM13, with nanomolar concentrations of this compound leads to a significant and dose-dependent reduction in HOXA9 and MEIS1 mRNA levels.

Cell LineThis compound ConcentrationDuration of TreatmentFold Change in HOXA9 ExpressionFold Change in MEIS1 ExpressionReference
MV-4-1150 nM6 daysDownregulatedDownregulated
MOLM1350 nM6 daysDownregulatedDownregulated

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models:

The anti-leukemic activity of this compound has been further validated in clinically relevant PDX models of both MLL-rearranged and NPM1-mutated AML. Oral administration of this compound resulted in a marked decrease in the expression of MLL fusion target genes within leukemic blasts isolated from the bone marrow of treated animals.

PDX ModelLeukemia SubtypeThis compound DosageTreatment DurationFold Reduction in HOXA9 ExpressionFold Reduction in MEIS1 ExpressionReference
MLL-rearrangedAML100 mg/kg, p.o., b.i.d.21 daysSubstantially reduced>30-fold
NPM1-mutated (Sample 3055)AMLNot SpecifiedNot SpecifiedNo significant reduction~100-fold
NPM1-mutated (Sample 4392)AMLNot SpecifiedNot SpecifiedUp to 3-fold5- to 10-fold
NPM1-mutated (Primary Sample 5046)AMLNot SpecifiedNot SpecifiedUp to 3-fold5- to 10-fold

Notably, in some NPM1-mutated models, the downregulation of MEIS1 was more pronounced than that of HOXA9, suggesting that MEIS1 may be a key biomarker of response to menin-MLL1 inhibition in this leukemia subtype.

Signaling Pathway and Mechanism of Action

The core mechanism of this compound involves the disruption of the menin-MLL1 complex, which is essential for maintaining the expression of leukemogenic genes like HOXA9 and MEIS1. The following diagram illustrates this signaling pathway.

MI3454_Mechanism cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction DNA DNA (HOXA9/MEIS1 promoters) MLL1->DNA Binds to Promoters HOXA9_MEIS1 HOXA9 & MEIS1 Gene Expression DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives MI3454 This compound MI3454->Menin Inhibits Interaction Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (PDX Model) A1 Leukemia Cell Lines (e.g., MV-4-11, MOLM13) A2 Treat with this compound or Vehicle A1->A2 A3 RNA Isolation A2->A3 A4 qRT-PCR for HOXA9 & MEIS1 A3->A4 B1 Engraft Immunodeficient Mice with Patient Leukemia Cells B2 Treat with this compound or Vehicle B1->B2 B3 Isolate Leukemic Blasts from Bone Marrow B2->B3 B4 RNA Isolation B3->B4 B5 qRT-PCR for HOXA9 & MEIS1 B4->B5

References

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of MI-3454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-3454 is a highly potent, orally bioavailable small molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1). This interaction is a key driver in acute leukemias characterized by MLL1 rearrangements or NPM1 mutations. By disrupting this interaction, this compound effectively downregulates the expression of crucial leukemogenic genes, including HOXA9 and MEIS1, leading to cell differentiation and inhibition of leukemic cell proliferation. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, detailing the experimental methodologies and summarizing the key data. Furthermore, it elucidates the underlying signaling pathway, offering a valuable resource for researchers and professionals in the field of drug development.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies in female CD-1 mice have demonstrated that this compound possesses favorable drug-like properties, including high oral bioavailability and a suitable half-life for maintaining therapeutic concentrations.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous and oral administration.

Table 1: Intravenous Administration of this compound (15 mg/kg)

ParameterValueUnit
Half-life (t½)2.4hours
Clearance (CL)2375mL/hours/kg
Volume of distribution (Vss)5358mL/kg

Table 2: Oral Administration of this compound (100 mg/kg)

ParameterValueUnit
Maximum concentration (Cmax)4698ng/mL
Half-life (t½)3.2hours
Area under the curve (AUC)32,631h*ng/mL
Oral Bioavailability (F)~77%

Note: The Cmax value was reported as 4698 mg/mL in one source, which is likely a typographical error. Based on the AUC and typical pharmacokinetic profiles, ng/mL is the more plausible unit.

Distribution

Studies have indicated that this compound has a limited ability to cross the blood-brain barrier, with lower concentrations observed in the brain and cerebrospinal fluid compared to plasma.

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound.

Animal Model and Dosing
  • Animal Model: Female CD-1 mice were used for the pharmacokinetic studies.

  • Dosing Formulation: this compound was dissolved in a vehicle consisting of 20% (v/v) (2-Hydroxypropyl)-β-cyclodextrin and 5% (v/v) Cremophore.

  • Administration Routes and Doses:

    • Intravenous (i.v.) administration: 15 mg/kg

    • Oral (p.o.) administration: 100 mg/kg

Sample Collection and Preparation
  • Blood Sampling: Serial blood samples were collected from the mice at various time points post-administration.

  • Plasma Preparation: Blood samples were centrifuged to separate the plasma, which was then used for analysis.

  • Protein Precipitation: To prepare the plasma samples for analysis, a protein precipitation step was performed. A common and effective method involves the addition of a threefold volume of a cold organic solvent, such as acetonitrile (B52724), to the plasma sample. This mixture is then vortexed and centrifuged at high speed (e.g., >10,000 x g) for a sufficient time to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then carefully collected for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS method. While the specific parameters for the this compound assay are not publicly detailed, a general protocol for the quantification of small molecule inhibitors in plasma is outlined below.

  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is typically used for the separation of small molecules.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is a frequent choice for this type of analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_dosing Dosing cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis dosing Female CD-1 Mice Dosed (100 mg/kg p.o. or 15 mg/kg i.v.) blood_collection Serial Blood Collection dosing->blood_collection centrifugation Centrifugation to Obtain Plasma blood_collection->centrifugation precipitation Protein Precipitation (e.g., with Acetonitrile) centrifugation->precipitation supernatant Collect Supernatant precipitation->supernatant lcms LC-MS/MS Quantification supernatant->lcms

Caption: Workflow for the pharmacokinetic analysis of this compound in mice.

Mechanism of Action: The Menin-MLL1 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the protein-protein interaction between menin and the N-terminal region of MLL1 or its fusion partners. This interaction is crucial for the recruitment of the MLL1 complex to target genes, leading to their transcriptional activation and subsequent leukemogenesis.

In leukemias with MLL1 rearrangements, the N-terminus of MLL1 is fused to one of over 80 different partner proteins (e.g., AF4, AF9, ENL). The interaction with menin is retained in these MLL fusion proteins and is essential for their oncogenic activity.

The binding of the menin-MLL fusion complex to chromatin results in the upregulation of key downstream target genes, most notably HOXA9 and its cofactor MEIS1. Overexpression of these transcription factors is a hallmark of MLL-rearranged leukemias and is critical for inducing a block in hematopoietic differentiation and promoting uncontrolled cell proliferation.

By inhibiting the menin-MLL1 interaction, this compound prevents the recruitment of the MLL fusion complex to the promoters of HOXA9 and MEIS1, leading to their transcriptional repression. This, in turn, allows for the differentiation of leukemic blasts and ultimately leads to the suppression of the leukemic phenotype.

Menin-MLL1 Signaling Pathway in MLL-Rearranged Leukemia

G cluster_upstream Upstream Events cluster_core Core Interaction cluster_downstream Downstream Effects mll_rearrangement MLL1 Gene Rearrangement (e.g., with AF4, AF9, ENL) mll_fusion MLL Fusion Protein mll_rearrangement->mll_fusion menin_mll_complex Menin-MLL Fusion Complex mll_fusion->menin_mll_complex menin Menin menin->menin_mll_complex hoxa9_meis1 Upregulation of HOXA9 & MEIS1 menin_mll_complex->hoxa9_meis1 leukemogenesis Leukemogenesis: - Proliferation - Differentiation Block hoxa9_meis1->leukemogenesis mi3454 This compound mi3454->menin_mll_complex Inhibits

Caption: this compound inhibits the Menin-MLL fusion complex, blocking leukemogenesis.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action and favorable pharmacokinetic properties, including high oral bioavailability. The data presented in this guide underscore its potential for the treatment of MLL-rearranged and NPM1-mutated leukemias. The detailed experimental protocols and elucidation of the signaling pathway provide a solid foundation for further research and development of this and similar compounds.

Unveiling the Molecular Embrace: A Technical Guide to the MI-3454 Binding Site on Menin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the potent small molecule inhibitor, MI-3454, and its target protein, menin. Understanding this interaction at a molecular level is crucial for the ongoing development of targeted therapies for acute leukemias characterized by MLL1 rearrangements or NPM1 mutations. This document details the binding affinity, key molecular interactions, and the experimental methodologies used to elucidate this critical drug-target engagement.

Core Data Summary

The interaction between this compound and menin has been characterized using various biophysical and structural techniques. The following tables summarize the key quantitative data, providing a clear comparison of the binding affinity and the structural basis of this high-potency interaction.

Binding Affinity of this compound to Menin
Parameter Value
IC50 (Fluorescence Polarization)0.51 nM[1][2][3][4]
Kd (Isothermal Titration Calorimetry)Not available in the searched literature
Kd (Surface Plasmon Resonance)Not available in the searched literature
Structural Details of the Menin-MI-3454 Complex
PDB ID 6O5I[5]
Resolution 1.24 Å
Key Interacting Residues on Menin Tyr276, Trp341, Glu366
Interaction Types Hydrogen bonds and hydrophobic interactions

The Menin-MLL Signaling Axis and its Disruption by this compound

In MLL-rearranged leukemias, the fusion protein MLL-X (where X is a fusion partner) aberrantly recruits the histone methyltransferase complex, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Menin is a critical scaffold protein in this process, directly binding to the N-terminus of the MLL portion of the fusion protein. This interaction is essential for the localization and activity of the MLL-X fusion protein at target gene promoters.

This compound acts as a competitive inhibitor, binding to the same pocket on menin that the MLL protein would otherwise occupy. This direct competition effectively evicts the MLL-X fusion protein from its chromatin targets, leading to a downregulation of the associated oncogenic gene expression program and subsequent differentiation of leukemic cells.

Menin_MLL_Signaling cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL-X Fusion Protein Menin->MLL_Fusion Binding Chromatin Chromatin MLL_Fusion->Chromatin Recruitment Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Upregulation of Differentiation Cell Differentiation MI3454 This compound MI3454->Menin Competitive Binding

Menin-MLL signaling pathway and this compound inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of the this compound and menin interaction.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory potency (IC50) of this compound by measuring its ability to displace a fluorescently labeled MLL1 peptide from menin.

Materials:

  • Recombinant human menin protein

  • Fluorescein-labeled MLL14-43 peptide

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of 4 nM menin and 4 nM fluorescein-labeled MLL14-43 peptide in the assay buffer.

  • Serially dilute this compound to create a range of concentrations.

  • Add the menin/peptide solution to the wells of the 384-well plate.

  • Add the different concentrations of this compound to the wells. Include controls with no inhibitor (maximum polarization) and no menin (minimum polarization).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow P1 Prepare Menin and fluorescent MLL peptide mix P3 Add mix and inhibitor to 384-well plate P1->P3 P2 Serially dilute This compound P2->P3 P4 Incubate to reach equilibrium P3->P4 P5 Measure Fluorescence Polarization P4->P5 P6 Calculate IC50 P5->P6

Workflow for the Fluorescence Polarization Assay.
X-ray Crystallography

X-ray crystallography was employed to determine the three-dimensional structure of the menin-MI-3454 complex at high resolution, providing a detailed view of the binding site and molecular interactions.

Crystallization Protocol (PDB: 6O5I):

  • Complex Formation: Recombinant human menin (2.5 mg/mL) was incubated with this compound at a 1:4 molar ratio.

  • Crystallization Method: The menin-MI-3454 complex was crystallized using the sitting drop vapor diffusion technique at 4°C.

  • Cryoprotection: Before data collection, the crystals were transferred into a cryosolution containing 20% PEG 550 MME and then flash-frozen in liquid nitrogen.

  • Data Collection and Processing: Diffraction data were collected at a synchrotron source. The data were processed and the structure was solved by molecular replacement using a previously determined menin structure as a search model.

Crystallography_Workflow cluster_workflow X-ray Crystallography Workflow S1 Incubate Menin with This compound (1:4 molar ratio) S2 Set up sitting drop vapor diffusion at 4°C S1->S2 S3 Cryoprotect crystals with 20% PEG 550 MME S2->S3 S4 Flash-freeze in liquid nitrogen S3->S4 S5 Collect diffraction data at synchrotron S4->S5 S6 Process data and solve structure S5->S6

Workflow for X-ray Crystallography of Menin-MI-3454.

Conclusion

The sub-nanomolar inhibitory potency of this compound is a direct result of its high-affinity and specific binding to the MLL interaction pocket on menin. The detailed structural and biophysical data presented in this guide underscore the remarkable molecular complementarity achieved by this inhibitor. This comprehensive understanding of the this compound binding site is invaluable for the rational design of next-generation menin inhibitors with improved pharmacological properties and for the continued development of targeted therapies for MLL-rearranged and NPM1-mutated leukemias.

References

Therapeutic Potential of MI-3454: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Data and Methodologies for the Potent Menin-MLL1 Inhibitor, MI-3454

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) gene or mutations in the Nucleophosmin 1 (NPM1) gene represent a significant challenge in oncology, often associated with poor prognosis. The protein-protein interaction between menin and the MLL1 protein is a critical dependency for the oncogenic activity of MLL1 fusion proteins and the aberrant gene expression driven by NPM1 mutations. This compound has emerged as a highly potent and orally bioavailable small molecule inhibitor of this interaction, demonstrating profound anti-leukemic activity in preclinical models. This technical guide provides a comprehensive overview of the initial studies on the therapeutic potential of this compound, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols to support further research and development efforts.

Mechanism of Action: Disrupting the Menin-MLL1 Axis

This compound functions by directly binding to menin and competitively inhibiting its interaction with MLL1.[1][2] This interaction is crucial for the recruitment of the MLL1-fusion protein complex to chromatin, leading to the aberrant expression of key downstream target genes, including HOXA9 and MEIS1, which are essential for leukemogenesis.[3][4] In NPM1-mutated acute myeloid leukemia (AML), the menin-MLL1 interaction is also vital for maintaining the expression of these leukemogenic genes.[1] By disrupting this interaction, this compound effectively downregulates the expression of these oncogenes, leading to cell differentiation and a potent anti-proliferative effect in leukemia cells harboring MLL1 rearrangements or NPM1 mutations.

The menin-MLL1 complex does not act in isolation. It is part of a larger protein assembly, often including Lens Epithelium-Derived Growth Factor (LEDGF), which helps to anchor the complex to chromatin at specific gene loci. The disruption of the menin-MLL1 interface by this compound is sufficient to dismantle this oncogenic transcriptional program.

dot

Menin_MLL1_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 (or MLL1-fusion) Menin->MLL1 Interaction Chromatin Chromatin Menin->Chromatin Binds to LEDGF LEDGF MLL1->LEDGF Interaction MLL1->Chromatin Binds to LEDGF->Chromatin Binds to TargetGenes Target Genes (HOXA9, MEIS1, FLT3) Chromatin->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Drives Differentiation Cell Differentiation Apoptosis Apoptosis MI3454 This compound MI3454->Menin Inhibits Interaction with MLL1

Caption: The Menin-MLL1 signaling pathway in acute leukemia and the inhibitory action of this compound.

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded significant quantitative data supporting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound
Assay TypeTarget/Cell LineResultReference
Biochemical Assay
Fluorescence PolarizationMenin-MLL1 InteractionIC₅₀ = 0.51 nM
Cell Viability (MTT Assay)
MLL-rearranged Cell Lines
MV-4-11 (MLL-AF4)GI₅₀ = 7-27 nM
MOLM-13 (MLL-AF9)GI₅₀ = 7-27 nM
KOPN-8 (MLL-ENL)GI₅₀ = 7-27 nM
NPM1-mutated AML Patient SamplesMarkedly reduced colony formation
Non-MLL-rearranged Cell Lines>100-fold selectivity
Colony Formation Assay
MLL leukemia patient samplesSubstantial reduction at 3-12 nM
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mouse Models
ParameterAnimal ModelDosingValueReference
Pharmacokinetics
Half-life (T₁/₂)CD-1 Mice100 mg/kg, p.o.3.2 hours
15 mg/kg, i.v.2.4 hours
Max Concentration (Cₘₐₓ)CD-1 Mice100 mg/kg, p.o.4698 ng/mL
Efficacy
MOLM-13 XenograftNSG Mice100 mg/kg, p.o., b.i.d.Markedly prolonged survival
MV-4-11 XenograftNSG Mice100 mg/kg, p.o., b.i.d.Substantial reduction in leukemia progression
PDX Model (MLL-rearranged)NSG Mice100 mg/kg, p.o., b.i.d.Induced complete remission or blocked progression
PDX Model (NPM1-mutated)NSG Mice100 mg/kg, p.o., b.i.d.Induced complete remission or blocked progression

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial studies of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between menin and an MLL1-derived peptide.

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • Fluorescein-labeled peptide derived from MLL1 (e.g., residues 4-43).

    • This compound dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • 384-well, low-volume, black microplates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of 4 nM menin and 4 nM fluorescein-labeled MLL1 peptide in the assay buffer.

    • Serially dilute this compound in DMSO and then further dilute in assay buffer to achieve the desired final concentrations.

    • Add a fixed volume of the menin-MLL1 peptide solution to each well of the microplate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

    • Measure fluorescence polarization using the microplate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

FP_Assay_Workflow start Start reagent_prep Prepare Reagents: - Menin Protein - Fluorescent MLL Peptide - this compound Dilutions start->reagent_prep plate_addition Add Menin-MLL Peptide Mix to 384-well Plate reagent_prep->plate_addition compound_addition Add this compound Dilutions or DMSO (Control) plate_addition->compound_addition incubation Incubate at Room Temperature (1-2 hours) compound_addition->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Calculate IC50 Value measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for the Fluorescence Polarization (FP) assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of leukemia cell lines.

  • Cell Lines: MV-4-11, MOLM-13, KOPN-8 (MLL-rearranged); K562, U937 (non-MLL-rearranged controls).

  • Reagents and Materials:

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • 96-well, flat-bottom, tissue culture-treated plates.

    • Microplate reader.

  • Procedure:

    • Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the wells.

    • Incubate the plates for 7 days at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the changes in the expression of MLL1 target genes following treatment with this compound.

  • Cell Lines: MV-4-11, MOLM-13.

  • Reagents and Materials:

    • This compound.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qRT-PCR master mix (e.g., SYBR Green).

    • Primers for target genes (HOXA9, MEIS1, FLT3) and a housekeeping gene (HPRT1 or GAPDH).

    • qRT-PCR instrument.

  • Procedure:

    • Treat MV-4-11 and MOLM-13 cells with 50 nM this compound or DMSO for 6 days.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

    • Normalize the expression of the target genes to the expression of the housekeeping gene.

    • Calculate the fold change in gene expression in this compound-treated cells relative to DMSO-treated cells using the ΔΔCt method.

Colony Formation Assay

This assay assesses the effect of this compound on the clonogenic potential of primary AML patient samples.

  • Samples: Mononuclear cells isolated from bone marrow or peripheral blood of AML patients with MLL1 rearrangements or NPM1 mutations.

  • Reagents and Materials:

    • This compound.

    • Methylcellulose-based medium (e.g., MethoCult™ H4434).

    • IMDM with 2% FBS.

    • 35 mm culture dishes.

  • Procedure:

    • Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in IMDM with 2% FBS.

    • Add this compound at various concentrations (e.g., 3-12 nM) or DMSO to the cell suspension.

    • Mix the cell suspension with the methylcellulose-based medium.

    • Plate the cell-methylcellulose mixture in 35 mm culture dishes.

    • Incubate the dishes for 7-10 days at 37°C in a humidified 5% CO₂ incubator.

    • Count the number of colonies (aggregates of ≥50 cells) under an inverted microscope.

Patient-Derived Xenograft (PDX) Models

These in vivo models are used to evaluate the efficacy of this compound in a more clinically relevant setting.

  • Animal Model: Immunodeficient mice (e.g., NSG).

  • Samples: Primary AML cells from patients with MLL1 rearrangements or NPM1 mutations.

  • Reagents and Materials:

    • This compound.

    • Vehicle solution (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin, 5% Cremophor in water).

    • Flow cytometry antibodies (e.g., anti-human CD45).

  • Procedure:

    • Engraft immunodeficient mice with primary AML patient cells via intravenous or intra-femoral injection.

    • Monitor engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.

    • Once engraftment is established (typically 25-28 days post-transplantation), randomize the mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 100 mg/kg, orally, twice daily) or vehicle for a defined period (e.g., 21 consecutive days).

    • Monitor the leukemic burden in peripheral blood throughout the study.

    • At the end of the study, assess the percentage of human CD45+ cells in the bone marrow, spleen, and peripheral blood by flow cytometry.

    • Monitor the overall survival of the mice.

Conclusion

The initial preclinical studies on this compound provide a strong rationale for its clinical development as a targeted therapy for acute leukemias with MLL1 rearrangements or NPM1 mutations. The compound demonstrates high potency in inhibiting the menin-MLL1 interaction, leading to the downregulation of key oncogenic drivers and profound anti-leukemic effects in both in vitro and in vivo models. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and other menin-MLL1 inhibitors, ultimately aiming to translate these promising preclinical findings into effective treatments for patients.

References

Methodological & Application

Application Notes and Protocols: MI-3454 for In Vivo AML Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Menin-MLL1 Interaction as a Therapeutic Target in Acute Myeloid Leukemia (AML)

Introduction:

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific genetic alterations, such as rearrangements of the Mixed Lineage Leukemia 1 (MLL1) gene (also known as KMT2A) and mutations in the Nucleophosmin 1 (NPM1) gene, are critical drivers in distinct AML subtypes.[1][2][3][4][5] The protein-protein interaction between menin and MLL1 is essential for the leukemogenic activity of MLL fusion proteins and mutated NPM1. MI-3454 is a potent and orally bioavailable small molecule inhibitor that disrupts this critical interaction, leading to the downregulation of key leukemogenic genes, inducing differentiation, and ultimately causing regression of leukemia in preclinical models. These application notes provide a comprehensive overview of the in vivo treatment protocol for this compound in mouse models of AML.

Mechanism of Action:

This compound selectively binds to menin, preventing its interaction with MLL1. This disruption leads to a significant decrease in the expression of downstream target genes, including HOXA9, MEIS1, and FLT3, which are crucial for the proliferation and survival of AML cells with MLL1 rearrangements or NPM1 mutations. The inhibition of this pathway ultimately results in the differentiation of leukemic blasts and suppression of leukemia progression.

Signaling Pathway Diagram:

MI3454_Signaling_Pathway cluster_nucleus Nucleus cluster_treatment Therapeutic Intervention Menin Menin MLL1 MLL1 (or MLL-fusion protein) Menin->MLL1 Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1, FLT3) MLL1->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Initiates Leukemia AML Proliferation & Survival Transcription->Leukemia MI3454 This compound MI3454->Menin Binds to Inhibition Inhibition->MLL1 Blocks Menin-MLL1 Interaction Inhibition->Transcription Downregulates Differentiation Cell Differentiation Inhibition->Differentiation Promotes

Caption: this compound Mechanism of Action in AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in various in vivo mouse models of AML.

Table 1: In Vivo Efficacy of this compound in AML Xenograft Models

Mouse ModelAML SubtypeThis compound Dose & ScheduleTreatment DurationKey OutcomesReference
MOLM13 XenograftMLL-AF9100 mg/kg, p.o., b.i.d.19 consecutive daysMarkedly prolonged survival; blocked leukemia progression.
MOLM13 XenograftMLL-AF9120 mg/kg, p.o., once or twice daily7 consecutive daysOnce-daily treatment was sufficient to block leukemia progression.
Patient-Derived Xenograft (PDX) - Sample 3055NPM1mut, FLT3-ITD100 mg/kg, p.o., b.i.d.21 consecutive daysBlocked leukemia progression; significant reduction of human CD45+ cells in peripheral blood.
Patient-Derived Xenograft (PDX) - Sample 4392NPM1mut100 mg/kg, p.o., b.i.d.21 consecutive daysInduced complete remission; significant reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow.
Pediatric Leukemia ModelMLL rearrangementNot specified20 daysIncreased survival from 21 to 50 days; no detectable leukemic blasts after treatment.

Table 2: Pharmacodynamic Effects of this compound in In Vivo Models

Mouse ModelTissue AnalyzedBiomarkerChange with this compound TreatmentReference
MOLM13 XenograftBone MarrowMEIS1 expression>30-fold reduction
PDX - Sample 3055 (NPM1mut, FLT3-ITD)Bone MarrowMEIS1 expression~100-fold downregulation
PDX - Sample 3055 (NPM1mut, FLT3-ITD)Bone MarrowFLT3 expression~65-fold downregulation
PDX - Sample 3055 (NPM1mut, FLT3-ITD)Bone MarrowHOXA9/10 expressionNo significant reduction

Experimental Protocols

Experimental Workflow Diagram:

MI3454_Experimental_Workflow cluster_model AML Mouse Model Generation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Select AML Model (Cell Line Xenograft or PDX) transplant Transplant AML cells into Immunocompromised Mice (e.g., NSGS mice) start->transplant engraft Allow for Leukemia Engraftment (Monitor human CD45+ cells in peripheral blood) transplant->engraft randomize Randomize Mice into Treatment and Vehicle Groups engraft->randomize treat Administer this compound (p.o.) or Vehicle Control randomize->treat monitor Monitor Animal Health (Body weight, clinical signs) treat->monitor endpoint Define Experimental Endpoint (e.g., disease progression, survival) monitor->endpoint collect Collect Tissues (Peripheral blood, bone marrow, spleen) endpoint->collect flow Flow Cytometry (Quantify human CD45+ leukemic cells) collect->flow gene Gene Expression Analysis (qRT-PCR for target genes like MEIS1) collect->gene histo Histopathology (Wright-Giemsa staining of bone marrow) collect->histo

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3454 is a highly potent, orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction.[1][2] This interaction is a critical driver in acute leukemias characterized by MLL1 gene rearrangements or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene.[1][3] this compound disrupts this interaction, leading to the downregulation of key leukemogenic genes such as MEIS1, HOXA9, and FLT3, thereby inducing differentiation and inhibiting leukemic cell proliferation.[1] These application notes provide a summary of recommended dosages and detailed protocols for the use of this compound in patient-derived xenograft (PDX) models of acute leukemia.

Mechanism of Action

This compound functions by selectively binding to menin, preventing its interaction with MLL1 fusion proteins (e.g., MLL-AF9, MLL-AF4, MLL-ENL) or the MLL1 wild-type protein in the context of NPM1 mutations. This disruption leads to a decrease in the expression of downstream target genes essential for leukemic cell survival and proliferation. The expression of MEIS1 has been identified as a potential pharmacodynamic biomarker to monitor the treatment response to this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic properties of this compound in preclinical mouse models.

Table 1: Recommended Dosage of this compound in Leukemia PDX Models

Model TypeDosageAdministration RouteDosing ScheduleReference
MLL-rearranged Leukemia Xenograft (MV-4-11 cells)120 mg/kgOral (p.o.)Once daily (q.d.) or Twice daily (b.i.d.) for 7 days
MLL-rearranged Leukemia PDX (MLL-1532)100 mg/kgOral (p.o.)Twice daily (b.i.d.)
NPM1-mutated AML PDX (NPM1-3055 & 4392)100 mg/kgOral (p.o.)Twice daily (b.i.d.) for 21 days
NUP98-rearranged AML PDX (NUP98_258)60 mg/kgOral (p.o.)Twice daily (b.i.d.)

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueAdministration RouteReference
Half-life (T1/2)3.2 hours100 mg/kg Oral (p.o.)
Maximum Concentration (Cmax)4698 ng/mL100 mg/kg Oral (p.o.)
Half-life (T1/2)2.4 hours15 mg/kg Intravenous (IV)
Clearance (CL)2375 mL/h/kg15 mg/kg Intravenous (IV)
Volume of Distribution (Vss)5358 mL/kg15 mg/kg Intravenous (IV)

Signaling Pathway and Experimental Workflow

MI3454_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_drug_interaction Therapeutic Intervention Menin Menin MLL1 MLL1 Fusion Protein (e.g., MLL-AF9) or WT MLL1 (NPM1-mut) Menin->MLL1 Interaction DNA DNA MLL1->DNA Binds to promoter regions TargetGenes Leukemogenic Genes (HOXA9, MEIS1, FLT3) DNA->TargetGenes Leads to transcription of Transcription Transcription TargetGenes->Transcription Results in Leukemia Leukemia Progression Transcription->Leukemia MI3454 This compound MI3454->Menin Binds to Block Inhibition Block->MLL1 Prevents Interaction Remission Leukemia Regression/ Remission Block->Remission Leads to

Caption: Signaling pathway of this compound in inhibiting leukemia progression.

PDX_Workflow PatientSample 1. Obtain Primary Leukemia Patient Sample (MLL-r or NPM1-mut) Engraftment 2. Engraft Patient Cells into Immunocompromised Mice (e.g., NSG mice) PatientSample->Engraftment Confirmation 3. Confirm Leukemia Engraftment (e.g., hCD45+ cells in peripheral blood) Engraftment->Confirmation Treatment 4. Initiate Treatment with This compound or Vehicle Control Confirmation->Treatment Monitoring 5. Monitor Leukemia Progression (Bioluminescence, hCD45+ levels) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Spleen weight, Gene expression in BM/spleen) Monitoring->Endpoint

Caption: Experimental workflow for this compound efficacy testing in PDX models.

Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model Establishment

  • Source of Patient Samples: Obtain primary leukemia cells from bone marrow or peripheral blood of patients with MLL-rearranged or NPM1-mutated acute leukemia, following institutional guidelines and with informed consent.

  • Animal Model: Utilize severely immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are optimal for engrafting human hematopoietic cells.

  • Engraftment:

    • Thaw and wash the primary patient leukemia cells.

    • Resuspend the cells in a suitable medium, such as PBS or RPMI-1640.

    • Inject the cells (typically 1-10 x 106 cells per mouse) intravenously (i.v.) via the tail vein into sub-lethally irradiated (e.g., 250 cGy) NSG mice.

  • Confirmation of Engraftment:

    • Starting 2-4 weeks post-transplantation, monitor for the presence of human leukemic cells (hCD45+) in the peripheral blood of the mice using flow cytometry.

    • Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

2. This compound Formulation and Administration

  • Formulation: Prepare a fresh formulation of this compound for each administration. A common vehicle for oral administration consists of 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water. The specific formulation may need optimization based on the solubility and stability of the compound.

  • Administration:

    • Administer this compound orally (p.o.) via gavage.

    • The recommended dosage ranges from 60 mg/kg to 120 mg/kg, administered once or twice daily. The dosing schedule should be maintained consistently throughout the study period.

    • The control group should receive the vehicle only, following the same administration schedule.

3. Monitoring and Efficacy Assessment

  • Tumor Burden Monitoring:

    • Flow Cytometry: Collect peripheral blood samples weekly to monitor the percentage of human CD45+ cells. At the experimental endpoint, analyze bone marrow and spleen for hCD45+ cell infiltration.

    • Bioluminescence Imaging (if applicable): If the leukemic cells are transduced with a luciferase reporter, perform weekly bioluminescence imaging to quantify the leukemia burden.

  • Pharmacodynamic Biomarker Analysis:

    • At the end of the treatment period, harvest bone marrow and/or spleen from the mice.

    • Isolate RNA from the harvested tissues.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL fusion target genes, including MEIS1, HOXA9, and MEF2C. A significant reduction in the expression of these genes in the this compound treated group compared to the vehicle group indicates on-target activity.

  • Toxicity Assessment: Monitor the general health of the mice daily, including body weight, posture, and activity. This compound has been reported to be well-tolerated with no significant impact on mouse body weight at the tested dosages.

  • Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when they meet the predefined endpoint criteria. Record the survival data and use Kaplan-Meier analysis to compare the survival rates between the treatment and control groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and PDX models. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application Notes and Protocols: Utilizing MI-3454 in Combination Therapies for Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The development of targeted therapies has significantly advanced the treatment landscape for AML. MI-3454 is a potent and orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction, a critical dependency in AML subtypes with MLL1 rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in combination with other targeted AML drugs, including FLT3 inhibitors, BCL-2 inhibitors, and IDH1/2 inhibitors, to explore synergistic anti-leukemic effects.

Mechanism of Action and Rationale for Combination Therapy

This compound disrupts the menin-MLL1 interaction, which is essential for the transcription of key leukemogenic genes such as HOXA9 and MEIS1.[1] This disruption leads to the differentiation and apoptosis of AML cells. The rationale for combining this compound with other targeted agents stems from the co-occurrence of MLL1 rearrangements or NPM1 mutations with other genetic alterations in AML, which drive distinct survival and proliferation pathways.

  • FLT3 Inhibitors (e.g., Gilteritinib (B612023), Quizartinib): Activating mutations in FLT3 are common in AML and often co-occur with MLL1 rearrangements and NPM1 mutations. Combining this compound with a FLT3 inhibitor provides a dual-pronged attack on both transcriptional addiction and aberrant signaling pathways.

  • BCL-2 Inhibitors (e.g., Venetoclax): BCL-2 is a key anti-apoptotic protein that is often overexpressed in AML, contributing to cell survival. Preclinical studies suggest that menin inhibition can decrease BCL-2 expression, providing a mechanistic basis for synergy with venetoclax.

  • IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib): Mutations in IDH1 and IDH2 are found in a significant subset of AML patients, often alongside NPM1 mutations. The combination of a menin inhibitor with an IDH inhibitor targets both the epigenetic dysregulation driven by the menin-MLL1 complex and the oncometabolite production resulting from IDH mutations.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for assessing combination therapies.

Signaling_Pathways cluster_menin Menin-MLL1 Axis cluster_flt3 FLT3 Signaling cluster_bcl2 Apoptosis Regulation Menin Menin MLL1 MLL1 Menin->MLL1 Interaction HOXA9_MEIS1 HOXA9/MEIS1 MLL1->HOXA9_MEIS1 Upregulation Leukemic_Cell AML Cell Proliferation & Survival HOXA9_MEIS1->Leukemic_Cell FLT3_mut Mutant FLT3 STAT_RAS_MAPK STAT/RAS/MAPK Pathways FLT3_mut->STAT_RAS_MAPK Activation STAT_RAS_MAPK->Leukemic_Cell BCL2 BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibition Apoptosis->Leukemic_Cell MI3454 This compound MI3454->Menin Inhibition Gilteritinib Gilteritinib Gilteritinib->FLT3_mut Inhibition Venetoclax Venetoclax Venetoclax->BCL2 Inhibition

Caption: Targeted Signaling Pathways in AML.

Experimental_Workflow start Select AML cell lines or primary patient samples single_agent Single-agent dose-response (this compound, Drug B) start->single_agent combination Combination treatment (Constant or non-constant ratio) single_agent->combination viability Cell Viability Assay (e.g., MTT) combination->viability apoptosis Apoptosis Assay (e.g., Annexin V) combination->apoptosis colony Colony Formation Assay combination->colony synergy Synergy Analysis (e.g., Chou-Talalay CI) viability->synergy apoptosis->synergy colony->synergy invivo In Vivo Xenograft Model (if synergy is confirmed) synergy->invivo end Determine therapeutic potential invivo->end

Caption: Experimental Workflow for Combination Studies.

Quantitative Data Summary

The following tables summarize the single-agent activity of this compound and the synergistic effects observed in combination with other AML drugs.

Table 1: Single-Agent Activity of this compound in AML Cell Lines

Cell LineGenotypeGI50 (nM)Reference
MV4;11MLL-AF4, FLT3-ITD7-27
MOLM13MLL-AF9, FLT3-ITD7-27

Table 2: Synergy of this compound in Combination with Other AML Drugs

Combination PartnerAML SubtypeEffectQuantitative MetricReference
Gilteritinib MLL-r, FLT3-ITDSynergisticStronger inhibition of cell growth, pronounced apoptosis (60-80% Annexin V+), enhanced differentiation. CI values of 0.12-0.65 have been reported for a menin inhibitor with gilteritinib in NUP98-r AML.
Venetoclax NPM1-mut, FLT3-mutSynergisticMarkedly diminished bone marrow leukemia burden and prolonged survival in PDX models.
Ivosidenib (IDH1i) NPM1-mut, IDH1-mutSynergisticReduction in colony number.
Enasidenib (IDH2i) NPM1-mut, IDH2-mutSynergisticReduction in colony formation and enhanced differentiation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the effect of drug combinations on cell viability.

Materials:

  • AML cell lines (e.g., MV4;11, MOLM13) or primary AML cells

  • RPMI-1640 medium with 10-20% FBS

  • 96-well flat-bottom plates

  • This compound and other drug(s) of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Drug Treatment:

    • Single Agents: Add serial dilutions of each drug to respective wells. Include a vehicle control (e.g., DMSO).

    • Combinations: Add drugs in combination at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format (checkerboard).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values for single agents using non-linear regression. For combinations, data can be used for synergy analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in AML cells following drug treatment.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with the desired concentrations of single agents or combinations for 24-48 hours.

  • Cell Harvesting: Collect cells (including supernatant) by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Colony Formation Assay (Methylcellulose)

This assay assesses the ability of AML progenitor cells to proliferate and form colonies in a semi-solid medium, a measure of their self-renewal capacity.

Materials:

  • Primary AML patient samples or AML cell lines

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

  • IMDM

  • 35 mm culture dishes

  • Inverted microscope

Procedure:

  • Cell Preparation: Isolate mononuclear cells from primary AML samples using Ficoll-Paque density gradient centrifugation.

  • Drug Treatment: Resuspend cells in methylcellulose (B11928114) medium containing the desired concentrations of single agents or combinations.

  • Plating: Dispense 1.1 mL of the cell/methylcellulose mixture into duplicate 35 mm culture dishes.

  • Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days. Maintain humidity by placing the dishes in a larger dish with a separate small dish of sterile water.

  • Colony Scoring: Count colonies (defined as aggregates of >40 cells) using an inverted microscope.

  • Data Analysis: Compare the number of colonies in treated versus control dishes to assess the inhibition of clonogenic growth.

Protocol 4: Synergy Assessment (Chou-Talalay Method)

The Chou-Talalay method is a widely used method to quantify drug synergy. It is based on the median-effect equation and generates a Combination Index (CI).

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Procedure:

  • Experimental Design: Generate dose-response curves for each single agent and for the combination at a constant ratio.

  • Data Input: Use a software package like CompuSyn to input the dose and effect (fraction affected, fa) data for single agents and the combination.

  • CI Calculation: The software will calculate the CI values at different effect levels (e.g., CI at 50%, 75%, and 90% growth inhibition).

  • Interpretation: Analyze the CI values to determine if the drug combination is synergistic, additive, or antagonistic at different effect levels.

In Vivo Studies: AML Xenograft Models

For promising combinations identified in vitro, in vivo efficacy can be assessed using patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

General Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Cell Engraftment: Intravenously inject AML cells (e.g., 1-5 x 10^6 cells/mouse).

  • Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells.

  • Treatment Initiation: Once engraftment is established (e.g., 1-5% hCD45+ cells in peripheral blood), randomize mice into treatment cohorts (vehicle, single agents, combination).

  • Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage for this compound). A typical dose for this compound in mice is 100 mg/kg, twice daily.

  • Efficacy Readouts:

    • Monitor leukemia burden (hCD45+ cells in blood, bone marrow, and spleen).

    • Assess overall survival.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).

Conclusion

This compound, a potent inhibitor of the menin-MLL1 interaction, shows significant promise in combination with other targeted therapies for the treatment of AML. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate these promising combination strategies. Rigorous assessment of synergy using methods like the Chou-Talalay analysis is crucial for the rational development of novel therapeutic regimens for AML patients.

References

Application Notes and Protocols for Studying NPM1-Mutated Leukemia Progression with MI-3454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) with mutations in the Nucleophosmin 1 (NPM1) gene is a distinct subtype of leukemia. These mutations lead to the cytoplasmic dislocation of the NPM1 protein (NPM1c), which plays a crucial role in leukemogenesis through the upregulation of specific genes, including HOX and MEIS1.[1][2] The protein-protein interaction between menin and the Mixed Lineage Leukemia 1 (MLL1) protein is essential for this oncogenic program.[1][3][4]

MI-3454 is a highly potent, orally bioavailable small molecule inhibitor that selectively targets the menin-MLL1 interaction with sub-nanomolar affinity. Preclinical studies have demonstrated that this compound effectively disrupts this interaction, leading to the downregulation of key leukemogenic genes, inducing differentiation, and profoundly inhibiting the proliferation of leukemia cells with NPM1 mutations. In patient-derived xenograft (PDX) models of NPM1-mutated AML, this compound has been shown to induce complete remission or regression of leukemia, highlighting its therapeutic potential.

These application notes provide detailed protocols for utilizing this compound as a tool to study the progression of NPM1-mutated leukemia and to evaluate its therapeutic efficacy in preclinical models.

Mechanism of Action of this compound in NPM1-Mutated Leukemia

In NPM1-mutated AML, the menin-MLL1 complex is aberrantly recruited to the chromatin, where it drives the expression of genes critical for leukemic cell survival and proliferation, such as HOXA9 and MEIS1. This compound competitively binds to the MLL1 binding pocket of menin, disrupting the menin-MLL1 interaction. This leads to the downregulation of HOXA9 and MEIS1 expression, resulting in the differentiation and apoptosis of leukemic cells.

MI3454_Mechanism_of_Action cluster_0 NPM1-Mutated Leukemia Cell cluster_1 Therapeutic Intervention NPM1_mutation NPM1 Mutation Menin_MLL1_complex Menin-MLL1 Complex NPM1_mutation->Menin_MLL1_complex Aberrant Recruitment Leukemogenic_genes Upregulation of HOXA9, MEIS1 Menin_MLL1_complex->Leukemogenic_genes Disrupted_complex Disrupted Menin-MLL1 Interaction Leukemia_progression Leukemia Progression (Proliferation, Survival) Leukemogenic_genes->Leukemia_progression MI_3454 This compound MI_3454->Menin_MLL1_complex Inhibition Downregulation Downregulation of HOXA9, MEIS1 Therapeutic_effect Therapeutic Effect (Differentiation, Apoptosis) Downregulation->Therapeutic_effect

Mechanism of this compound in NPM1-mutated leukemia.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell Line / ConditionValueReference
IC50 (Menin-MLL1 Interaction)Fluorescence Polarization Assay0.51 nM
GI50 (Cell Viability)MOLM-13 (MLL-AF9)7 nM
MV-4-11 (MLL-AF4)27 nM
KOPN-8 (MLL-ENL)13 nM
K562 (non-MLL)>10,000 nM
Colony Formation Primary NPM1-mutated AML samplesMarked reduction at low nM concentrations

Table 2: In Vivo Efficacy of this compound in NPM1-Mutated PDX Models

ParameterPDX ModelTreatmentResultReference
Leukemic Blasts (hCD45+) NPM1-3055100 mg/kg this compound, p.o., b.i.d., 21 daysSignificant reduction in peripheral blood, spleen, and bone marrow
Spleen Weight NPM1-3055100 mg/kg this compound, p.o., b.i.d., 21 daysSignificant reduction compared to vehicle
Gene Expression (MEIS1) NPM1-3055 (Bone Marrow)100 mg/kg this compound, p.o., b.i.d., 21 daysSignificant downregulation
Gene Expression (FLT3) NPM1-3055 (Bone Marrow)100 mg/kg this compound, p.o., b.i.d., 21 daysSignificant downregulation

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of this compound in NPM1-mutated leukemia.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

  • NPM1-mutated leukemia cell lines (e.g., OCI-AML3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a non-linear regression curve fit.

Protocol 2: Colony-Forming Assay in Methylcellulose

This assay assesses the effect of this compound on the clonogenic potential of primary AML patient samples.

Materials:

  • Primary bone marrow mononuclear cells (BMMCs) from NPM1-mutated AML patients

  • MethoCult™ H4230 medium (or similar)

  • IMDM

  • This compound (stock solution in DMSO)

  • 35 mm culture dishes

Procedure:

  • Thaw cryopreserved primary AML cells and wash with IMDM.

  • Resuspend the cells in IMDM with 2% FBS.

  • Prepare a cell suspension in MethoCult™ medium containing various concentrations of this compound or vehicle control.

  • Plate 1.1 mL of the cell suspension in duplicate or triplicate in 35 mm dishes.

  • Incubate the dishes for 7-10 days at 37°C in a humidified atmosphere with 5% CO2.

  • Count the number of colonies (aggregates of >40 cells) under an inverted microscope.

  • Optionally, colonies can be picked for cytological analysis (Wright-Giemsa staining) or gene expression studies.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression of menin-MLL1 target genes.

Materials:

  • Leukemia cells treated with this compound or vehicle

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for target genes (HOXA9, MEIS1, FLT3) and a housekeeping gene (HPRT1 or GAPDH)

  • Real-time PCR system

Procedure:

  • Treat leukemia cells with the desired concentration of this compound or vehicle for 6 days.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and referenced to the vehicle-treated control.

Protocol 4: In Vivo Xenograft Study in Mice

This protocol describes a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NSGS)

  • Primary NPM1-mutated AML patient cells

  • This compound formulated for oral gavage

  • Vehicle control

  • Flow cytometry antibodies (e.g., anti-human CD45)

  • Calipers

Procedure:

  • Inject 5-10 x 106 primary NPM1-mutated AML cells intravenously into sublethally irradiated NSGS mice.

  • Monitor for engraftment by checking for the presence of human CD45+ cells in the peripheral blood.

  • Once engraftment is established (typically 25-28 days post-transplantation), randomize the mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 100 mg/kg) or vehicle orally, twice daily, for 21 consecutive days.

  • Monitor the health and body weight of the mice regularly.

  • Periodically collect peripheral blood to monitor the percentage of human CD45+ cells by flow cytometry.

  • At the end of the treatment period, euthanize the mice and harvest bone marrow, spleen, and peripheral blood for analysis of leukemic burden (flow cytometry), spleen weight, and gene expression (qRT-PCR).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its application.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Culture NPM1-mutated Leukemia Cells MTT_Assay Cell Viability Assay (MTT) (Protocol 1) Cell_Culture->MTT_Assay Colony_Assay Colony Forming Assay (Protocol 2) Cell_Culture->Colony_Assay qRT_PCR_vitro Gene Expression Analysis (qRT-PCR) (Protocol 3) Cell_Culture->qRT_PCR_vitro PDX_Model Establish NPM1-mutated PDX Model Cell_Culture->PDX_Model Cell Source Treatment This compound Treatment (Protocol 4) PDX_Model->Treatment Monitoring Monitor Tumor Burden (hCD45+ cells) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: BM, Spleen, Gene Expression Monitoring->Endpoint_Analysis

General experimental workflow for this compound evaluation.

Logical_Relationship Hypothesis Hypothesis: Inhibition of Menin-MLL1 is therapeutic in NPM1-mutated leukemia In_Vitro In Vitro Studies: - Cell Viability - Colony Formation - Gene Expression Hypothesis->In_Vitro In_Vivo In Vivo Studies: - PDX Models - Tumor Regression - Survival In_Vitro->In_Vivo Positive Results Mechanism Mechanism of Action: - Downregulation of HOXA9/MEIS1 - Induction of Differentiation In_Vitro->Mechanism In_Vivo->Mechanism Conclusion Conclusion: This compound is a potent agent for NPM1-mutated leukemia In_Vivo->Conclusion Mechanism->Conclusion

Logical flow of this compound research and application.

References

Application Note & Protocols: Lentiviral Transduction for MLL-Fusion Leukemia Models and Evaluation of the Menin-MLL Inhibitor MI-3454

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL1, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis.[1][2] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin.[3][4] This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of downstream target genes crucial for leukemogenesis, such as HOXA9 and MEIS1.[3] The disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy.

MI-3454 is a potent and orally bioavailable small-molecule inhibitor designed to specifically block the menin-MLL interaction. It has demonstrated profound anti-leukemic activity in preclinical models of MLL-rearranged (MLL-r) and NPM1-mutated acute myeloid leukemia (AML). To facilitate further research and drug development in this area, robust and reproducible cellular models are essential. Lentiviral transduction provides an efficient method for generating stable MLL-fusion expressing cell lines, which serve as invaluable platforms for evaluating the efficacy and mechanism of action of inhibitors like this compound.

This document provides detailed protocols for the lentiviral generation of MLL-fusion leukemia models and their application in characterizing the effects of this compound.

Mechanism of Action: this compound

The menin-MLL protein-protein interaction is essential for the oncogenic function of MLL fusion proteins. This compound is a small molecule that occupies a key binding pocket on menin, thereby preventing its association with the MLL fusion protein. This disruption leads to the downregulation of critical MLL target genes, such as HOXA9 and MEIS1, which in turn inhibits leukemia cell proliferation, induces differentiation, and ultimately leads to remission in preclinical models.

MI3454_MoA cluster_0 Leukemogenic State (No Inhibition) cluster_1 Therapeutic Intervention Menin Menin MLL_Fusion MLL-Fusion Protein Menin->MLL_Fusion Binds DNA DNA MLL_Fusion->DNA Binds Target_Genes Oncogenic Genes (HOXA9, MEIS1) DNA->Target_Genes Upregulation Proliferation Leukemic Proliferation Target_Genes->Proliferation MI3454 This compound Blocked_Menin Menin MI3454->Blocked_Menin Inhibits Free_MLL MLL-Fusion Protein Blocked_Menin->Free_MLL Interaction Blocked Repressed_Genes Target Gene Repression Free_MLL->Repressed_Genes Dissociates from Promoters Differentiation Differentiation & Apoptosis Repressed_Genes->Differentiation

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Data Presentation: In Vitro Efficacy of this compound

This compound exhibits high potency and selectivity for leukemia cells harboring MLL translocations.

Table 1: Growth Inhibition (GI₅₀) of this compound in Leukemia Cell Lines

Cell Line MLL Fusion Partner GI₅₀ (nM) Selectivity vs. Non-MLL-r Reference
MV-4-11 MLL-AF4 7 >100-fold
MOLM-13 MLL-AF9 15 >100-fold
KOPN-8 MLL-ENL 27 >100-fold
SEM MLL-AF4 14 >100-fold
RS4;11 MLL-AF4 19 >100-fold
NB4 No MLL translocation >1000 -

| HL-60 | No MLL translocation | >1000 | - | |

Table 2: Effect of this compound on MLL Target Gene Expression

Cell Line Treatment Key Target Genes Effect Reference
MV-4-11 50 nM this compound (6 days) HOXA9, MEIS1 Substantial downregulation
MOLM-13 50 nM this compound (6 days) HOXA9, MEIS1 Substantial downregulation

| Mouse BM (MLL-AF9) | this compound | Hoxa9, Meis1 | Strong downregulation | |

Experimental Workflow Overview

The overall process involves producing a lentivirus carrying the MLL-fusion gene, transducing it into target hematopoietic cells to create a stable disease model, and then using this model for drug efficacy and mechanistic studies with this compound.

Experimental_Workflow cluster_assays 7. Downstream Assays Plasmid_Prep 1. Plasmid Preparation (Transfer, Packaging, Envelope) Virus_Prod 2. Lentivirus Production (HEK293T Transfection) Plasmid_Prep->Virus_Prod Harvest 3. Virus Harvest & Titer Virus_Prod->Harvest Transduction 4. Target Cell Transduction (Leukemia cells or HSPCs) Harvest->Transduction Selection 5. Selection & Expansion (e.g., Puromycin) Transduction->Selection Drug_Treatment 6. Treatment with this compound Selection->Drug_Treatment Viability Cell Viability (MTT, CTG) Drug_Treatment->Viability Gene_Exp Gene Expression (qRT-PCR) Drug_Treatment->Gene_Exp CFC Clonogenicity (CFC Assay) Drug_Treatment->CFC Diff Differentiation (Flow Cytometry) Drug_Treatment->Diff

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the generation of high-titer lentiviral supernatants for transducing MLL-fusion genes into target cells. It is based on the transient co-transfection of HEK293T cells with three plasmids: a transfer vector containing the MLL-fusion gene, a packaging vector, and an envelope vector.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS (no antibiotics)

  • Opti-MEM™ I Reduced Serum Medium

  • Lentiviral transfer vector (e.g., pRRL-MLL-AF9-PGK-Puro-IRES-GFP)

  • Packaging plasmid (e.g., psPAX2 or pCMV∆8.74)

  • Envelope plasmid (e.g., pMD2.G - encoding VSV-G)

  • Transfection reagent (e.g., Lipofectamine™ 2000 or similar)

  • 0.45 µm syringe filters

  • 10-cm tissue culture dishes

Procedure:

  • Day 1: Seed HEK293T Cells. Seed 4-5 x 10⁶ HEK293T cells in a 10-cm dish with 10 mL of DMEM + 10% FBS. The cells should be 60-70% confluent at the time of transfection.

  • Day 2: Transfection. a. In Tube A, dilute the plasmids in 500 µL of Opti-MEM. For a 10-cm dish, use approximately 10 µg of the transfer vector, 6.5 µg of the packaging vector, and 3.5 µg of the envelope vector. b. In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's protocol. Incubate for 5 minutes. c. Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow transfection complexes to form. d. Add the 1 mL DNA-lipid complex dropwise to the HEK293T cells. Swirl the plate gently. e. Incubate at 37°C, 5% CO₂.

  • Day 3: Change Medium. After 6-12 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM + 10% FBS.

  • Day 4 & 5: Virus Harvest. a. At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube. b. Add 10 mL of fresh medium to the cells and return them to the incubator. c. At 72 hours post-transfection, collect the second batch of supernatant and pool it with the first harvest. d. Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris. e. Filter the cleared supernatant through a 0.45 µm filter. The viral supernatant can be used immediately, stored at 4°C for a few days, or aliquoted and stored at -80°C for long-term use.

Protocol 2: Lentiviral Transduction of Leukemia Suspension Cells

This protocol is optimized for the transduction of non-adherent leukemia cell lines (e.g., MV-4-11, MOLM-13).

Materials:

  • Leukemia cell line of interest

  • Complete culture medium for the cell line

  • Lentiviral supernatant (from Protocol 1)

  • Transduction enhancers: Polybrene or Protamine Sulfate (B86663) (stock at 1 mg/mL)

  • Selection agent: Puromycin (B1679871) (if using a resistance marker)

  • 24-well or 6-well plates

Procedure:

  • Day 1: Cell Plating. a. Count the target leukemia cells. Plate 0.5 x 10⁵ to 2 x 10⁵ cells per well in a 24-well plate in 500 µL of their complete culture medium.

  • Transduction. a. Add a transduction enhancer to the cells. A final concentration of 4-8 µg/mL for Polybrene or 5 µg/mL for protamine sulfate is common. Note: The optimal concentration should be tested as it can be toxic to some cell lines. b. Add the desired volume of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency for your cell line. c. (Optional) Centrifuge the plate at 1,000-1,300 rpm for 30-90 minutes at 32-37°C to enhance virus-cell contact (spinoculation). d. Incubate the cells at 37°C, 5% CO₂ for 24 hours.

  • Day 2: Medium Change. a. Gently pellet the cells by centrifugation (300 x g for 5 minutes). b. Aspirate the supernatant containing the virus and polybrene. c. Resuspend the cells in 1 mL of fresh complete medium and transfer to a new well.

  • Day 4 onwards: Selection. a. If the lentiviral vector contains a selection marker like puromycin resistance, begin selection 48-72 hours post-transduction. b. Crucial: First, determine the minimum puromycin concentration that kills 100% of non-transduced cells within 3-5 days by performing a kill curve. c. Culture the transduced cells in medium containing the predetermined optimal concentration of puromycin. d. Replace the selection medium every 2-3 days until a stable, resistant population emerges.

  • Validation. Confirm the expression of the MLL-fusion protein via qRT-PCR or Western blot and/or assess the percentage of GFP-positive cells via flow cytometry if applicable.

Transduction_Workflow Start Start: Target Cells Plate_Cells Plate Cells (e.g., 1x10^5 cells/well) Start->Plate_Cells Add_Enhancer Add Transduction Enhancer (e.g., Polybrene) Plate_Cells->Add_Enhancer Add_Virus Add Lentiviral Supernatant (Vary MOI) Add_Enhancer->Add_Virus Spinoculation Optional: Spinoculation (1000g, 90 min) Add_Virus->Spinoculation Incubate_24h Incubate 24h Spinoculation->Incubate_24h Medium_Change Remove Virus & Resuspend in Fresh Medium Incubate_24h->Medium_Change Incubate_48h Incubate 48h Medium_Change->Incubate_48h Selection Apply Selection (e.g., Puromycin) Incubate_48h->Selection Expansion Expand Stable Population Selection->Expansion Validate Validate MLL-Fusion Expression (FACS, qPCR, WB) Expansion->Validate End Ready for Experiments Validate->End

Caption: Lentiviral transduction and selection workflow.

Protocol 3: Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of the MLL-fusion expressing cells.

Materials:

  • Transduced, stable MLL-fusion leukemia cells

  • Non-transduced parental cells (as a control)

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • 96-well flat-bottom plates (white plates for luminescence, clear plates for absorbance)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Plating. Seed 5,000-10,000 cells per well in 90 µL of medium in a 96-well plate. Include wells for "no cell" controls.

  • Drug Addition. a. Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO vehicle control. b. Add 10 µL of the diluted compound (or vehicle) to the appropriate wells.

  • Incubation. Incubate the plate for the desired time period (e.g., 7-14 days, as effects can be delayed).

  • Measurement. a. For CellTiter-Glo®: Follow the manufacturer's instructions. Typically, add the reagent, incubate, and measure luminescence. b. For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or acidified isopropanol), and read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis. a. Subtract the average "no cell" control value from all other values. b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Plot the normalized viability versus the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the change in expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.

Materials:

  • Treated and untreated MLL-fusion cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR™ Green)

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and Harvest. Culture the MLL-fusion cells with and without this compound (e.g., at 50 nM) for a specified time (e.g., 6 days). Harvest at least 1 x 10⁶ cells.

  • RNA Extraction. Extract total RNA from the cell pellets using a commercial kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.

  • cDNA Synthesis. Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction. a. Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix. b. Include no-template controls (NTC) to check for contamination.

  • Data Analysis. a. Determine the cycle threshold (Ct) for each reaction. b. Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Further normalize the data to the vehicle-treated control (ΔΔCt = ΔCt_treated - ΔCt_control). d. The fold change in expression is calculated as 2^(-ΔΔCt). A value less than 1 indicates downregulation.

References

Application Notes and Protocols for Detecting MI-3454 Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-3454 is a highly potent and orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between menin and mixed lineage leukemia 1 (MLL1).[1][2][3] This interaction is a critical driver in acute leukemias characterized by MLL1 gene rearrangements or NPM1 mutations.[1][3] this compound disrupts the menin-MLL1 complex, leading to the downregulation of leukemogenic genes such as HOXA9 and MEIS1, inducing differentiation and inhibiting leukemic cell proliferation. Verifying the target engagement of this compound in a cellular context is crucial for its preclinical and clinical development. This document provides a detailed protocol for assessing the disruption of the menin-MLL1 interaction by this compound using co-immunoprecipitation (co-IP) followed by Western blotting.

Introduction

The menin-MLL1 interaction is a key pathogenic driver in specific subtypes of acute leukemia. Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL1 is essential for the oncogenic activity of MLL fusion proteins. By competitively binding to the MLL1 binding pocket on menin, this compound effectively disrupts this interaction. This leads to the displacement of the MLL1 fusion protein complex from chromatin and subsequent downregulation of target genes like HOXA9 and MEIS1, which are critical for maintaining the leukemic state.

The direct assessment of this compound's target engagement within the cell can be achieved by measuring the extent of dissociation of the menin-MLL1 complex. Co-immunoprecipitation is a robust method to study protein-protein interactions. In this application, an antibody against either menin or MLL1 is used to pull down the protein complex from cell lysates. The subsequent detection of the interacting partner by Western blot allows for the quantification of the interaction. A decrease in the co-immunoprecipitated protein in the presence of this compound indicates successful target engagement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the menin-MLL1 signaling pathway and the experimental workflow for assessing this compound target engagement.

Menin_MLL1_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction DNA DNA MLL1->DNA Binds to Promoters TargetGenes Target Genes (e.g., HOXA9, MEIS1) DNA->TargetGenes Upregulation Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis MI3454 This compound MI3454->Menin Inhibits Interaction

Caption: Menin-MLL1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis A->B C 3. Co-Immunoprecipitation (e.g., anti-Menin antibody) B->C D 4. Elution of Immunocomplexes C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation (anti-MLL1 and anti-Menin) F->G H 8. Detection and Analysis G->H

Caption: Experimental workflow for co-IP and Western blot analysis.

Experimental Protocol: Co-Immunoprecipitation and Western Blot

This protocol is designed for leukemia cell lines known to be sensitive to menin-MLL1 inhibitors, such as MV4;11 or MOLM-13.

Materials

  • Leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Co-IP Lysis/Wash Buffer

  • Protease and phosphatase inhibitor cocktails

  • Anti-Menin antibody (for immunoprecipitation and Western blot)

  • Anti-MLL1 (N-terminus) antibody (for Western blot)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure

  • Cell Culture and Treatment:

    • Culture leukemia cells to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) and a DMSO vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cell pellet with ice-cold co-IP lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Concentration Determination:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Co-Immunoprecipitation:

    • Normalize the protein concentration of all samples.

    • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with the anti-Menin antibody (or control IgG) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads 3-5 times with co-IP wash buffer.

  • Elution:

    • Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-MLL1 and anti-Menin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities for the co-immunoprecipitated MLL1 and the immunoprecipitated Menin.

    • Normalize the MLL1 signal to the Menin signal for each sample.

    • Compare the normalized MLL1 signal in the this compound-treated samples to the DMSO control to determine the extent of interaction disruption.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

TreatmentInput Menin (Relative Units)IP Menin (Relative Units)Co-IP MLL1 (Relative Units)Normalized Co-IP MLL1 (Co-IP MLL1 / IP Menin)% Disruption of Interaction
DMSO (Vehicle)1.01.01.01.00%
This compound (10 nM)1.00.980.60.6139%
This compound (50 nM)1.01.020.250.2575%
This compound (250 nM)1.00.990.050.0595%
IgG Control1.00.010.01N/AN/A

Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.

Conclusion

The provided protocol offers a robust framework for researchers to assess the target engagement of this compound by directly measuring the disruption of the menin-MLL1 protein-protein interaction. This co-immunoprecipitation and Western blot approach provides a clear and quantifiable readout of the inhibitor's activity within a cellular context, which is a critical step in the evaluation of its therapeutic potential. The successful disruption of the menin-MLL1 complex, as visualized by this method, correlates with the downstream effects of this compound, including the repression of key oncogenes and the induction of anti-leukemic effects.

References

Application Notes and Protocols: Uncovering MI-3454 Resistance Mechanisms with CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-3454 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is a critical driver for the aberrant gene expression programs in acute leukemias characterized by MLL1 rearrangements (MLL1-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2][3] this compound has demonstrated significant anti-leukemic activity by disrupting the menin-MLL1 complex, leading to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, inducing differentiation, and promoting remission in preclinical models.[1][4]

Despite the promise of menin inhibitors like this compound, the development of therapeutic resistance is a significant clinical challenge. CRISPR-Cas9 genetic screens have emerged as a powerful, unbiased tool to systematically identify genes and pathways whose perturbation confers resistance to targeted therapies. By creating genome-wide or focused libraries of gene knockouts, researchers can pinpoint the genetic alterations that allow cancer cells to evade the cytotoxic effects of a drug.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screens to identify and characterize mechanisms of resistance to this compound in leukemia models.

Signaling Pathway of this compound Action

This compound acts by competitively binding to the MLL-binding pocket of menin, thereby disrupting its interaction with the MLL1 fusion protein. This abrogates the recruitment of the MLL1 complex to chromatin, leading to a reduction in H3K4 methylation at target gene promoters and subsequent transcriptional repression of key oncogenes like HOXA9 and MEIS1. The ultimate cellular outcomes are the induction of differentiation and apoptosis in leukemia cells.

MI3454_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction DNA DNA (HOXA9, MEIS1 promoters) MLL1_fusion->DNA Binds H3K4me3 H3K4me3 DNA->H3K4me3 Leads to Transcription Leukemogenic Gene Expression H3K4me3->Transcription Activates Leukemia Leukemia Progression Transcription->Leukemia Differentiation Differentiation/ Apoptosis MI3454 This compound MI3454->Menin Inhibits

Caption: The Menin-MLL1 signaling pathway and the inhibitory action of this compound.

Identified Mechanisms of Resistance to Menin Inhibition

CRISPR-based screens have successfully identified several mechanisms of resistance to menin inhibitors, which can be broadly categorized into two groups:

  • On-Target Mutations: Somatic mutations in the MEN1 gene, which encodes menin, are a primary mechanism of acquired resistance. These mutations often occur in the drug-binding pocket, sterically hindering the inhibitor's ability to bind to menin without significantly compromising the interaction with MLL1.[5][6] This allows the menin-MLL1 complex to remain on chromatin and continue driving leukemogenic gene expression despite the presence of the drug.[5]

  • Bypass Pathways and Epigenetic Reprogramming: Resistance can also arise through mechanisms that are independent of MEN1 mutations. Chromatin-focused CRISPR screens have revealed that the loss of function of genes within the Polycomb Repressive Complex 1.1 (PRC1.1), such as PCGF1 and BCOR, can confer resistance to menin inhibitors.[7][8][9][10] This resistance mechanism is often associated with the activation of alternative oncogenic programs, such as the MYC pathway, that are not dependent on the canonical menin-MLL1 target genes.[8][9][10]

Data Presentation: Quantitative Analysis of Resistance

The following tables summarize quantitative data from studies investigating resistance to menin inhibitors, including this compound.

Table 1: Impact of MEN1 Mutations on this compound Potency

Cell LineMEN1 MutationFold Increase in IC50 for this compoundReference
MV4;11M327I>50[5]
MV4;11T349M~10-20[5]

Table 2: Top Gene Hits from CRISPR Screens Conferring Resistance to Menin Inhibitors

Screen TypeCell LineMenin InhibitorTop Resistance-Conferring Gene KnockoutsReference
Base-Editor ScreenMOLM13, MV4;11RevumenibMEN1 (M327, G331, T349)[5]
Chromatin-focused KOOCI-AML2VTP50469PCGF1, BCOR, RYBP (PRC1.1 components)[8][9][10]
Chromatin-focused KOMOLM-13MI-503UTX, KMT2C, KMT2D[11]
Genome-wide KOMOLM-13VTP-50469UTX, MLL3/4 complex subunits[11]

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.

1. Cell Line and Reagent Preparation

  • Cell Line Selection: Choose a leukemia cell line sensitive to this compound (e.g., MOLM-13, MV4;11).

  • Cas9 Expression: Generate a stable Cas9-expressing cell line via lentiviral transduction followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity.

  • CRISPR Library: Utilize a genome-wide lentiviral sgRNA library (e.g., GeCKO v2, Brunello). Amplify the library and produce high-titer lentivirus.

  • This compound: Prepare a stock solution of this compound in DMSO and determine the GI50 (concentration that inhibits growth by 50%) for the Cas9-expressing cell line.

2. Lentiviral Library Transduction

  • Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of ~0.3 to ensure most cells receive a single sgRNA.

  • Maintain a sufficient number of cells to achieve at least 500x coverage of the sgRNA library.

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • After selection, collect a baseline cell population (T0) for genomic DNA extraction.

3. Drug Selection

  • Split the transduced cell population into a control group (DMSO vehicle) and a treatment group.

  • Treat the treatment group with a concentration of this compound that provides strong selective pressure (e.g., 2-3x GI50).

  • Culture the cells for 14-21 days, passaging as needed and maintaining library representation. Replenish the media with fresh this compound or DMSO every 2-3 days.

4. Sample Collection and Analysis

  • Harvest cells from both the DMSO and this compound-treated populations at the end of the selection period.

  • Extract genomic DNA from the T0 and final timepoint samples.

  • Amplify the sgRNA-containing regions from the genomic DNA using PCR.

  • Perform high-throughput sequencing of the amplified sgRNA libraries.

  • Analyze the sequencing data using software like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control. Genes targeted by these enriched sgRNAs are candidate resistance genes.

5. Hit Validation

  • Validate top candidate genes by generating individual knockout cell lines for each gene.

  • Perform dose-response assays with this compound on the individual knockout lines to confirm the resistance phenotype.

  • Conduct competition assays where GFP-labeled knockout cells are mixed with wild-type cells and treated with this compound to assess the growth advantage of the knockout population.

Experimental Workflow Diagram

CRISPR_Screen_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis cluster_validation 4. Validation A Leukemia Cell Line (e.g., MOLM-13) B Stable Cas9 Expression A->B D Transduction with sgRNA Library (MOI ~0.3) B->D C Lentiviral sgRNA Library Production C->D E Antibiotic Selection D->E F Collect T0 Sample E->F G Split Population E->G H1 Control Treatment (DMSO) G->H1 H2 This compound Treatment (14-21 days) G->H2 I Harvest Cells & Extract gDNA H1->I H2->I J PCR Amplify sgRNAs I->J K High-Throughput Sequencing J->K L Bioinformatic Analysis (e.g., MAGeCK) K->L M Identify Enriched sgRNAs (Resistance 'Hits') L->M N Generate Individual Gene Knockouts M->N O Confirm Resistance via Dose-Response Assays N->O

Caption: Workflow for a CRISPR-Cas9 screen to identify this compound resistance genes.

Logical Relationship of Resistance Mechanisms

The identified resistance mechanisms can either directly impact the drug's ability to bind its target or activate parallel pathways that bypass the need for the inhibited pathway.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms MI3454 This compound Menin Menin Protein MI3454->Menin Inhibits MeninMLL_Complex Menin-MLL1 Complex Menin->MeninMLL_Complex Downstream_Targets HOXA9/MEIS1 Repression MeninMLL_Complex->Downstream_Targets Cell_Death Leukemic Cell Death Downstream_Targets->Cell_Death OnTarget On-Target Resistance: MEN1 Mutation OnTarget->Menin Prevents Binding Bypass Bypass Pathway Activation: Loss of PRC1.1 MYC_Activation MYC Pathway Activation Bypass->MYC_Activation Leads to Survival_Signal Pro-Survival Signaling MYC_Activation->Survival_Signal Survival_Signal->Cell_Death Blocks

Caption: Logical relationships of on-target and bypass resistance mechanisms to this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following MI-3454 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis in cancer cells, particularly leukemia cell lines with MLL1-rearrangements or NPM1 mutations, following treatment with the selective menin-MLL1 inhibitor, MI-3454.

This compound is a potent and orally bioavailable small molecule that disrupts the critical interaction between menin and MLL1 (Mixed Lineage Leukemia 1). This interaction is essential for the leukemogenic activity of MLL fusion proteins and NPM1 mutants.[1][2][3] By inhibiting this interaction, this compound has been shown to profoundly suppress cell proliferation, induce differentiation, and lead to the regression of leukemia in preclinical models.[1][2][3][4][5] A key mechanism contributing to its anti-leukemic activity is the induction of programmed cell death, or apoptosis.

This document outlines the principles of this compound's mechanism of action, a detailed protocol for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining, and expected data outcomes.

Mechanism of Action of this compound

The menin-MLL1 interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML). MLL1 fusion proteins, resulting from chromosomal translocations, require menin to be recruited to target genes, such as HOXA9 and MEIS1, which are essential for maintaining the leukemic state.[6][7] this compound competitively binds to the MLL-binding pocket of menin, effectively displacing MLL1 fusion proteins and disrupting the transcription of their target genes.[6][8] This leads to a downstream cascade of events, including cell cycle arrest, differentiation, and ultimately, apoptosis.[7]

Signaling Pathway of this compound Induced Apoptosis

MI3454_Pathway This compound Signaling Pathway to Apoptosis cluster_0 Leukemic Cell MI3454 This compound Menin Menin MI3454->Menin Binds to Menin_MLL1 Menin-MLL1 Complex MI3454->Menin_MLL1 Inhibits Interaction Menin->Menin_MLL1 Interacts with MLL1_Fusion MLL1-Fusion Protein MLL1_Fusion->Menin_MLL1 Target_Genes HOXA9, MEIS1 Target Genes Menin_MLL1->Target_Genes Activates Apoptosis Apoptosis Menin_MLL1->Apoptosis Inhibition leads to Proliferation Leukemic Proliferation & Survival Target_Genes->Proliferation Drives

Caption: this compound disrupts the Menin-MLL1 interaction, leading to apoptosis.

Flow Cytometry Analysis of Apoptosis

A standard and reliable method for quantifying apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[9][10][11][12]

  • Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), early apoptotic cells can be identified.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late-stage apoptotic and necrotic cells.[10][12]

By using these two stains simultaneously, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often negligible in apoptosis studies).

Experimental Protocol

This protocol is designed for the analysis of apoptosis in suspension leukemia cell lines (e.g., MOLM-13, MV4-11) treated with this compound.

Materials
  • Leukemia cell line of interest (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure
  • Cell Seeding and Treatment:

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Harvesting and Washing:

    • After the treatment period, transfer the cells from each well or flask to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

Experimental Workflow

Apoptosis_Workflow cluster_workflow Flow Cytometry for Apoptosis Workflow A 1. Seed and Treat Cells with this compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V & PI C->D E 5. Incubate in the Dark D->E F 6. Add Binding Buffer E->F G 7. Analyze on Flow Cytometer F->G

Caption: Step-by-step workflow for apoptosis analysis using flow cytometry.

Data Presentation and Expected Results

The data obtained from the flow cytometry analysis can be presented in a table to clearly summarize the quantitative results for easy comparison.

Table 1: Percentage of Apoptotic MOLM-13 Cells after this compound Treatment for 48 Hours
Treatment GroupViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control (DMSO) 92.5 ± 2.13.5 ± 0.82.0 ± 0.55.5 ± 1.3
This compound (10 nM) 85.3 ± 3.58.2 ± 1.54.5 ± 0.912.7 ± 2.4
This compound (50 nM) 65.1 ± 4.220.7 ± 3.111.2 ± 2.331.9 ± 5.4
This compound (100 nM) 40.8 ± 5.635.4 ± 4.520.8 ± 3.756.2 ± 8.2
This compound (500 nM) 15.2 ± 3.945.1 ± 6.235.7 ± 5.180.8 ± 11.3

Data are represented as mean ± standard deviation from three independent experiments.

Expected Outcome: Treatment with this compound is expected to induce a dose-dependent increase in the percentage of apoptotic cells. At lower concentrations and earlier time points, an increase in the early apoptotic population (Annexin V+/PI-) is anticipated. As the concentration and/or treatment duration increase, a shift towards the late apoptotic/necrotic population (Annexin V+/PI+) is expected. The GI50 values for this compound in MLL-rearranged leukemia cell lines such as MV-4-11 and MOLM-13 have been reported to be in the low nanomolar range (7-27 nM), indicating that significant apoptosis should be observable at these concentrations.[1][4][6]

Troubleshooting

  • High background staining in the vehicle control: This could be due to harsh cell handling. Ensure gentle pipetting and centrifugation at low speeds.

  • Low percentage of apoptotic cells: The treatment time or drug concentration may be insufficient. Optimize these parameters. Also, ensure the cells are not overly confluent, as this can affect their response to treatment.

  • High percentage of necrotic cells (Annexin V-/PI+): This may indicate that the drug concentration is too high, causing rapid cell death through necrosis rather than apoptosis. Consider using a lower concentration range.

By following these detailed application notes and protocols, researchers can effectively and accurately quantify apoptosis induced by this compound, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols: Establishing MI-3454 Resistant Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-3454 is a potent and selective small-molecule inhibitor of the menin-MLL1 protein-protein interaction, a critical dependency in acute leukemias with MLL1 rearrangements or NPM1 mutations.[1][2][3] By disrupting this interaction, this compound downregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in sensitive leukemia cell lines.[1][4][5] The development of resistance to targeted therapies is a significant clinical challenge. Understanding the mechanisms by which leukemia cells acquire resistance to this compound is crucial for the development of next-generation inhibitors and combination therapies.

These application notes provide a detailed protocol for establishing this compound resistant leukemia cell lines in vitro. The described methods will enable researchers to generate valuable model systems for studying resistance mechanisms, identifying biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.

Data Presentation

Table 1: Characterization of Parental and this compound Resistant Leukemia Cell Lines

Cell LineParental/ResistantMorphologyDoubling Time (hrs)This compound IC50 (nM)Fold Resistance
MOLM-13ParentalSuspension, round cells~2415-
MOLM-13-RResistantSuspension, slightly larger~2845030
MV-4-11ParentalSuspension, round cells~3020-
MV-4-11-RResistantSuspension, irregular shape~3560030

Table 2: Dose-Response of Parental and this compound Resistant MOLM-13 Cells to this compound

This compound Conc. (nM)MOLM-13 % Viability (Mean ± SD)MOLM-13-R % Viability (Mean ± SD)
0100 ± 3.5100 ± 4.1
192 ± 4.298 ± 3.9
1055 ± 5.195 ± 4.5
5025 ± 3.888 ± 5.2
10010 ± 2.575 ± 6.1
500<545 ± 5.8
1000<520 ± 4.3

Experimental Protocols

Protocol 1: Establishing this compound Resistant Leukemia Cell Lines

This protocol describes a continuous exposure, dose-escalation method to generate this compound resistant leukemia cell lines.[6][7][8][9]

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV-4-11)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (MedChemExpress)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks (T-25, T-75)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Initial Cell Culture and IC50 Determination:

    • Culture parental leukemia cell lines (e.g., MOLM-13, MV-4-11) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2).

  • Initiation of Resistance Induction:

    • Seed the parental cells at a density of 1 x 10^5 cells/mL in a T-25 flask.

    • Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.

  • Dose Escalation:

    • When the cells have resumed a normal growth rate (comparable to the untreated parental cells) and viability is >90%, passage them and increase the this compound concentration by 1.5 to 2-fold.

    • Monitor the cells closely for signs of cell death. If significant cell death occurs, maintain the cells at the current concentration until they recover.

    • Continue this stepwise increase in this compound concentration. The entire process may take several months.

  • Confirmation of Resistance:

    • Once the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50, a resistant population may be established.

    • Perform a dose-response curve with the resistant cell population alongside the parental cells to determine the new IC50 and calculate the fold resistance.

  • Clonal Selection (Optional but Recommended):

    • To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution in a 96-well plate.

    • Expand individual clones and screen for the highest level of this compound resistance.

  • Cryopreservation:

    • Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.

Protocol 2: Cell Viability Assay (MTS/MTT)

Materials:

  • Parental and resistant leukemia cells

  • 96-well plates

  • This compound stock solution

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the DMSO control and plot the dose-response curve to determine the IC50.

Protocol 3: Western Blot for Menin and MLL1 Pathway Proteins

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Menin, anti-MLL1, anti-HOXA9, anti-MEIS1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

MI3454_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 DNA DNA MLL1->DNA binds HOXA9 HOXA9 DNA->HOXA9 transcription MEIS1 MEIS1 DNA->MEIS1 transcription Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis MI3454 This compound MI3454->Menin inhibits

Caption: this compound signaling pathway in leukemia.

Experimental_Workflow Start Start with Parental Leukemia Cell Line IC50_Det Determine Parental IC50 (Protocol 2) Start->IC50_Det Treat_IC20 Treat with this compound (IC20) IC50_Det->Treat_IC20 Monitor Monitor Cell Growth and Viability Treat_IC20->Monitor Monitor->Treat_IC20 High Cell Death Increase_Dose Increase this compound Concentration Monitor->Increase_Dose Growth Resumes Increase_Dose->Monitor Confirm_Res Confirm Resistance (Protocol 2) Increase_Dose->Confirm_Res Stable Growth at High Concentration Clonal_Sel Clonal Selection (Optional) Confirm_Res->Clonal_Sel Res_Line Established Resistant Cell Line Confirm_Res->Res_Line Clonal_Sel->Res_Line

Caption: Workflow for establishing resistant cell lines.

Resistance_Mechanisms cluster_cell Resistant Leukemia Cell MI3454_in This compound Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) MI3454_in->Drug_Efflux Target_Mutation Target Mutation (e.g., MEN1) MI3454_in->Target_Mutation Resistance This compound Resistance Drug_Efflux->Resistance Target_Mutation->Resistance Bypass_Pathway Activation of Bypass Signaling Pathways Bypass_Pathway->Resistance

Caption: Potential mechanisms of this compound resistance.

References

Troubleshooting & Optimization

MI-3454 Technical Support Center: Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MI-3454 in cell culture media. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: How should I prepare a high-concentration stock solution of this compound in DMSO?

A2: To prepare a high-concentration stock solution, dissolve this compound in newly opened, anhydrous DMSO.[1] Assistance from ultrasonication may be necessary to fully dissolve the compound.[2] For example, a stock solution of 10 mM can be prepared in DMSO.[3]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the integrity of this compound.

  • Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[3]

  • In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 6 months.[3] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the aqueous solubility of this compound?

A4: The aqueous solubility of this compound is greater than 15 μM.[4] This indicates acceptable solubility in aqueous solutions for typical cell culture applications.

Q5: How should I dilute the this compound DMSO stock solution into cell culture media?

A5: To minimize the risk of precipitation, it is recommended to perform a serial dilution of the DMSO stock solution in your cell culture medium. Add the final diluted sample to your incubation medium. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue: I observed precipitation after diluting my this compound stock solution in cell culture media.

Possible Causes and Solutions:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit in that specific medium.

    • Solution: Try lowering the final concentration of this compound. The effective concentrations in various cell lines have been reported to be in the nanomolar range (e.g., 7-27 nM for GI50 in some leukemia cell lines).[4]

  • High DMSO Concentration: A high percentage of DMSO in the final culture medium can cause the compound to precipitate when it comes into contact with the aqueous environment.

    • Solution: Ensure the final DMSO concentration is below 0.5%. Prepare an intermediate dilution of your stock solution in cell culture medium before adding it to the final cell suspension.

  • Media Composition: The components of your specific cell culture medium (e.g., salts, proteins in FBS) can influence the solubility of this compound.

    • Solution: If possible, test the solubility of this compound in a small volume of your specific cell culture medium before treating your cells. Consider using a serum-free medium for initial dilutions if you suspect FBS is contributing to the precipitation.

  • Temperature Shock: Rapidly changing the temperature of the solution can cause precipitation.

    • Solution: Ensure that both the this compound stock solution and the cell culture medium are at room temperature before mixing.

Issue: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment.

Possible Causes and Solutions:

  • Degradation at 37°C: Like many small molecules, this compound may degrade over time in an aqueous solution at 37°C. While specific stability data in cell culture media is not extensively available, studies have shown it has a half-life of 20.4 minutes in murine liver microsomes and 37.1 minutes in human liver microsomes, suggesting it is subject to metabolic degradation.[1]

    • Solution: For long-term experiments (e.g., several days), it is recommended to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound. In some published studies, the media with this compound was changed on day 4 of a 7-day experiment.[4]

Data Presentation

Table 1: Solubility of this compound

Solvent/MediumSolubilityNotes
DMSO31.25 mg/mL (49.08 mM)[2]Ultrasonic assistance may be needed.
Aqueous Buffer (PBS, pH 7.4, 1% DMSO)> 15 μM[4]Kinetic solubility was evaluated by overnight incubation.

Table 2: Stability of this compound

SystemHalf-life (t1/2)
Murine Liver Microsomes20.4 minutes[1]
Human Liver Microsomes37.1 minutes[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube thoroughly to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for short intervals until the solution is clear.

    • Aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell Culture Treatment

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 100 nM in a final volume of 10 mL:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of medium (resulting in a 10 µM solution).

      • Add 100 µL of the 10 µM intermediate dilution to 9.9 mL of the cell suspension.

    • Ensure the final DMSO concentration in the culture does not exceed 0.5%.

    • Include a vehicle control in your experiment (cells treated with the same final concentration of DMSO as the this compound-treated cells).

Visualizations

MI3454_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation MI3454_powder This compound Powder Vortex Vortex/Sonicate MI3454_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mM Stock in DMSO Vortex->Stock_Solution Store Aliquot & Store at -20°C or -80°C Stock_Solution->Store Thaw_Stock Thaw Stock Solution Store->Thaw_Stock Serial_Dilution Serial Dilution Thaw_Stock->Serial_Dilution Media Cell Culture Medium Media->Serial_Dilution Working_Solution Final Working Solution (<0.5% DMSO) Serial_Dilution->Working_Solution Cell_Treatment Treat Cells Working_Solution->Cell_Treatment

Caption: Workflow for preparing this compound stock and working solutions.

MI3454_Troubleshooting Start Precipitation Observed? Check_Final_Conc Is Final Concentration Too High? Start->Check_Final_Conc Yes Reduce_Conc Reduce Final Concentration Check_Final_Conc->Reduce_Conc Yes Check_DMSO_Conc Is Final DMSO > 0.5%? Check_Final_Conc->Check_DMSO_Conc No End Problem Resolved Reduce_Conc->End Reduce_DMSO Lower DMSO Concentration Check_DMSO_Conc->Reduce_DMSO Yes Check_Media_Compatibility Test in Media Supernatant Check_DMSO_Conc->Check_Media_Compatibility No Reduce_DMSO->End Change_Media Consider Serum-Free Dilution Check_Media_Compatibility->Change_Media Yes Check_Temp Temperature Shock? Check_Media_Compatibility->Check_Temp No Change_Media->End Equilibrate_Temp Equilibrate Reagents to RT Check_Temp->Equilibrate_Temp Yes Check_Temp->End No Equilibrate_Temp->End

Caption: Troubleshooting guide for this compound precipitation in cell culture.

References

Technical Support Center: Overcoming Acquired Resistance to MI-3454 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating acquired resistance to MI-3454 in leukemia cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

I. Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and resistant leukemia cell lines.

Cell Culture and Resistance Development

Question: I am having difficulty generating a stable this compound resistant cell line. What are the common pitfalls?

Answer: Establishing a drug-resistant cell line can be a lengthy process, often taking 3 to 18 months.[1] Common issues include:

  • Inappropriate Starting Concentration of this compound: Starting with a concentration that is too high will lead to excessive cell death, while a concentration that is too low will not provide sufficient selective pressure. It is recommended to start at the IC50 concentration of the parental cell line and gradually increase the concentration in a stepwise manner.

  • Instability of the Resistant Phenotype: Some cell lines may lose their resistance phenotype over time, especially if the drug is withdrawn from the culture medium.[1] It is crucial to maintain a low dose of this compound in the culture medium to sustain the selective pressure.

  • Low Number of Resistant Clones: The frequency of resistant clones emerging can be low. To increase the chances of success, start with a large population of cells and be patient, allowing sufficient time for resistant colonies to appear. If the number of clones is consistently low, re-evaluate the G418 concentration (if using a selection vector) or the plating density.[2]

Question: My this compound IC50 values are inconsistent between experiments. What could be the cause?

Answer: Variability in IC50 values is a common issue in cell-based assays.[3] Several factors can contribute to this:

  • Cell Density: The number of cells seeded per well can significantly impact the apparent IC50. Ensure you use a consistent seeding density for all experiments.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic and phenotypic drift.

  • Assay-Dependent Variability: Different cytotoxicity assays (e.g., MTT, Alamar Blue, Trypan Blue) can yield different IC50 values due to their distinct underlying principles.[3] Stick to one validated assay for consistency.

  • Reagent Quality: Ensure that your this compound stock solution is properly stored and that its concentration is accurate.

Molecular Biology Techniques

Question: My Western blot for HOXA9 or MEIS1 shows weak or no signal. How can I troubleshoot this?

Answer: Weak or no signal in a Western blot can be frustrating. Here are some common causes and solutions:

  • Low Protein Expression: HOXA9 and MEIS1 are transcription factors and may not be highly abundant. Ensure you load a sufficient amount of nuclear protein extract.

  • Inefficient Protein Transfer: Verify that your protein transfer was successful by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize the transfer time and voltage. Smaller proteins may transfer through the membrane, while larger proteins may not transfer completely.

  • Antibody Issues:

    • Low Antibody Concentration: The antibody concentration may be too low. Perform a titration to determine the optimal concentration.

    • Poor Antibody Specificity: Use a ChIP-validated antibody for higher specificity.

    • Antibody Incompatibility: Ensure your primary and secondary antibodies are compatible (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).

  • Insufficient Lysis: Ensure your lysis buffer is effective at extracting nuclear proteins. Sonication can improve the extraction of nuclear and membrane proteins.

Question: I am seeing multiple non-specific bands in my Western blot. What should I do?

Answer: Non-specific bands can obscure your results. Here are some troubleshooting steps:

  • Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding.

  • Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).

  • Increase Washing Stringency: Increase the number and duration of washes, and consider adding a detergent like Tween-20 to your wash buffer.

  • Use a More Specific Antibody: If the problem persists, you may need to try a different antibody that has been validated for specificity.

Question: My Sanger sequencing chromatogram for the MEN1 gene is difficult to interpret, showing double peaks. What does this mean?

Answer: Double peaks in a Sanger sequencing chromatogram often indicate heterozygosity.

  • Heterozygous Mutation: A double peak at a specific position that is otherwise clean suggests a heterozygous mutation, where one allele has the wild-type sequence and the other has a mutation. The base-calling software may call this as an 'N' or call the base with the higher peak.

  • Template Contamination: If you see persistent double peaks throughout the sequence, it could be due to contamination of your DNA template. In this case, you will need to re-prepare your sample.

Question: My ChIP-qPCR results show high background or low enrichment for MLL1 at the HOXA9 promoter. What can I do?

Answer: ChIP-qPCR can be a technically challenging assay. Here are some tips for troubleshooting:

  • Inefficient Immunoprecipitation:

    • Antibody Quality: Use a ChIP-grade antibody specific for MLL1.

    • Insufficient Antibody: Titrate the antibody concentration to find the optimal amount.

  • Chromatin Fragmentation: Ensure your chromatin is sheared to the appropriate size range (typically 200-1000 bp). You can check this by running an aliquot of your sheared chromatin on an agarose (B213101) gel.

  • High Background:

    • Incomplete Lysis: Ensure complete cell lysis to release the chromatin.

    • Non-specific Binding: Pre-clear your lysate with protein A/G beads before adding the specific antibody to reduce non-specific binding.

  • Primer Efficiency: Verify that your qPCR primers for the HOXA9 promoter are efficient and specific.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and MLL1 (Mixed Lineage Leukemia 1). This interaction is crucial for the leukemogenic activity of MLL fusion proteins in MLL-rearranged (MLLr) leukemia and for the aberrant gene expression in NPM1-mutated AML. By disrupting this interaction, this compound leads to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.

Q2: What are the known mechanisms of acquired resistance to this compound?

A2: The primary mechanism of acquired resistance to menin inhibitors, including this compound, is the development of somatic mutations in the MEN1 gene, which encodes the menin protein. These mutations are typically located at or near the drug-binding site on menin and are thought to cause a steric clash that reduces the binding affinity of the inhibitor without significantly affecting the interaction with MLL1. Additionally, non-genetic mechanisms of resistance, such as the adaptation of cellular processes and transcriptional reprogramming, have been observed.

Q3: Which leukemia subtypes are sensitive to this compound?

A3: this compound has shown significant activity in preclinical models of acute leukemias with MLL1 gene rearrangements (e.g., MLL-AF4, MLL-AF9) and those with mutations in the nucleophosmin (B1167650) 1 (NPM1) gene.

Q4: What are the downstream target genes of the menin-MLL1 complex that are affected by this compound?

A4: The menin-MLL1 complex regulates the expression of several genes critical for leukemogenesis. Treatment with this compound leads to the downregulation of key target genes including HOXA9, MEIS1, FLT3, and MEF2C.

Q5: Are there strategies to overcome acquired resistance to this compound?

A5: Yes, several strategies are being explored to overcome resistance to menin inhibitors:

  • Combination Therapies: Combining menin inhibitors with other anti-leukemic agents, such as standard chemotherapy, venetoclax, or FLT3 inhibitors, may help to prevent or overcome resistance by exerting broader selective pressure on the leukemia cells.

  • Next-Generation Inhibitors: The development of new menin inhibitors with different binding modes or that can overcome the effects of resistance mutations is an active area of research.

  • Targeting Downstream Pathways: Identifying and targeting the downstream signaling pathways that are activated in resistant cells may provide alternative therapeutic avenues.

III. Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound and the impact of resistance mutations.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

Cell LineMLL Fusion/MutationGI50 (nM)
MV-4-11MLL-AF47 - 27
MOLM-13MLL-AF97 - 27
KOPN-8MLL-ENL7 - 27
SEMMLL-AF47 - 27
RS4-11MLL-AF47 - 27

Data sourced from multiple studies.

Table 2: Fold Increase in IC50 Values Due to MEN1 Mutations

Cell LineMEN1 MutationInhibitorFold Increase in IC50 (vs. Wild-Type)
MV4;11M327I (heterozygous)Revumenib16
MV4;11M327IThis compound~30 - 300 (class effect)
MV4;11T349MThis compoundLess affected than M327I

Data extrapolated from studies on menin inhibitors.

IV. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study acquired resistance to this compound.

Protocol 1: Generation of this compound Resistant Leukemia Cell Lines

Objective: To establish leukemia cell lines with acquired resistance to this compound through continuous exposure to the drug.

Materials:

  • Parental leukemia cell line (e.g., MV-4-11, MOLM-13)

  • This compound

  • Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Monitor the cells for signs of growth inhibition and cell death. Initially, a significant portion of the cells will die.

  • Allow for Recovery: Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days. Allow the cell population to recover and resume proliferation.

  • Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).

  • Repeat and Select: Repeat steps 3-5 for several months. With each dose increase, a subpopulation of more resistant cells will be selected.

  • Characterize Resistant Clones: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the parental IC50), isolate single-cell clones by limiting dilution.

  • Confirm Resistance: Characterize the resistance of the clonal cell lines by performing a cell viability assay to determine the new, higher IC50 value.

Protocol 2: Western Blotting for Menin, MLL1, HOXA9, and MEIS1

Objective: To assess the protein expression levels of key components and targets of the menin-MLL1 pathway.

Materials:

  • Parental and this compound resistant leukemia cells

  • Lysis buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Menin, anti-MLL1, anti-HOXA9, anti-MEIS1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the ECL substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) of Menin and MLL1

Objective: To determine if MEN1 mutations in resistant cells affect the interaction between menin and MLL1.

Materials:

  • Parental and this compound resistant leukemia cells

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-Menin)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (similar to lysis buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Primary antibodies for Western blotting (anti-Menin and anti-MLL1)

Procedure:

  • Cell Lysis: Lyse the cells in Co-IP lysis buffer.

  • Pre-clearing (Optional): Incubate the lysate with beads alone for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-Menin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add the protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer and boiling.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for both Menin and MLL1.

Protocol 4: Sanger Sequencing of the MEN1 Gene

Objective: To identify potential resistance-conferring mutations in the MEN1 gene.

Materials:

  • Genomic DNA extracted from parental and this compound resistant leukemia cells

  • PCR primers flanking the coding exons of the MEN1 gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Primer Design: Design PCR primers to amplify the coding regions and exon-intron boundaries of the MEN1 gene.

  • PCR Amplification: Perform PCR to amplify the target regions from the genomic DNA.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Submit the purified PCR products and sequencing primers for Sanger sequencing.

  • Sequence Analysis: Analyze the sequencing chromatograms and compare the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.

V. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

MI3454_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion binds DNA MLL1_fusion->DNA binds to promoter of HOXA9_MEIS1 HOXA9/MEIS1 Genes MLL1_fusion->HOXA9_MEIS1 activates transcription of Leukemogenesis Leukemogenesis (Cell Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis drives MI3454 This compound MI3454->Menin inhibits interaction

Caption: Mechanism of action of this compound in inhibiting the menin-MLL1 interaction.

Acquired_Resistance_Mechanism cluster_nucleus Nucleus Mutated_Menin Mutated Menin (e.g., M327I) MLL1_fusion MLL1 Fusion Protein Mutated_Menin->MLL1_fusion interaction intact Resistance Drug Resistance Mutated_Menin->Resistance leads to MI3454 This compound MI3454->Mutated_Menin binding blocked (steric hindrance)

Caption: Mechanism of acquired resistance to this compound via MEN1 gene mutations.

Experimental_Workflow start Start with Parental Leukemia Cell Line generate_resistant Generate this compound Resistant Cell Line (Protocol 1) start->generate_resistant confirm_resistance Confirm Resistance (IC50 Shift Assay) generate_resistant->confirm_resistance investigate_mechanism Investigate Resistance Mechanism confirm_resistance->investigate_mechanism genetic Genetic Mechanism investigate_mechanism->genetic Hypothesis 1 non_genetic Non-Genetic Mechanism investigate_mechanism->non_genetic Hypothesis 2 sanger_seq Sanger Sequencing of MEN1 Gene (Protocol 4) genetic->sanger_seq rna_seq RNA-seq for Transcriptional Reprogramming non_genetic->rna_seq co_ip Menin-MLL1 Co-IP (Protocol 3) sanger_seq->co_ip western Western Blot for Downstream Targets (Protocol 2) co_ip->western chip ChIP-qPCR for MLL1 at Target Promoters western->chip

References

Potential off-target effects of MI-3454 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of MI-3454, a potent and selective menin-MLL1 interaction inhibitor, particularly when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: this compound is a highly potent, orally active, and selective inhibitor of the menin-MLL1 protein-protein interaction, with a reported IC50 of 0.51 nM.[1][2][3] Its on-target mechanism involves disrupting the menin-MLL1 complex, which is critical for the proliferation of leukemia cells with MLL1 rearrangements or NPM1 mutations.[4][5] This disruption leads to the downregulation of key leukemogenic genes, including HOXA9, MEIS1, and FLT3, inducing differentiation and inhibiting proliferation of these cancer cells.

Q2: Does this compound have any known off-target effects at therapeutic concentrations?

A2: this compound has demonstrated high selectivity, showing over 100-fold greater activity in MLL-rearranged leukemic cells compared to cells without these alterations. At therapeutic concentrations (low nanomolar range), it has limited known off-target effects. One study reported that this compound does not potently inhibit cytochrome P450 enzymes, with less than 50% inhibition observed at a concentration of 10 µM.

Q3: What are the potential off-target effects of this compound at high concentrations?

A3: While specific data on off-target effects at high concentrations are limited, several possibilities should be considered:

  • Reduced Selectivity: At concentrations significantly above the GI50 values for MLL-rearranged cells (7-27 nM), the selectivity of this compound may be reduced, potentially leading to non-specific cytotoxicity.

  • Interaction with Other Menin Partners: Menin is a scaffold protein known to interact with various other proteins involved in transcription and cell signaling, such as JunD, NF-κB, SMAD proteins, and β-catenin. High concentrations of this compound might interfere with these other menin-dependent interactions, leading to unforeseen cellular effects.

  • Physicochemical Artifacts: Like many small molecules, at very high concentrations, this compound could potentially form aggregates or exhibit other non-specific behaviors that can lead to artifacts in cellular assays.

Q4: How can I determine if the effects I'm seeing in my experiment are off-target?

A4: A multi-pronged approach is recommended:

  • Dose-Response Curve: A sigmoidal dose-response curve is indicative of a specific, target-mediated effect. If you observe a very steep or unusual dose-response, or if the effect is only seen at high micromolar concentrations, it may be an off-target or non-specific effect.

  • Control Cell Lines: Include cell lines that do not have MLL1 rearrangements or NPM1 mutations in your experiments. This compound should be significantly less potent in these cell lines.

  • Rescue Experiments: Overexpression of downstream target genes, such as HOXA9, has been shown to rescue the anti-leukemic effects of this compound, confirming its on-target mechanism.

  • Proteomic Profiling: Advanced methods like chemical proteomics can be used to identify the direct binding partners of this compound in an unbiased, proteome-wide manner.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cytotoxicity in control (non-MLL rearranged) cell lines. Off-target toxicity due to excessively high concentrations of this compound.Perform a dose-response experiment to determine the GI50 in your control cell lines. Ensure the concentrations used are appropriate to maintain selectivity. Consider using concentrations closer to the GI50 values reported for sensitive cell lines (7-27 nM).
Inconsistent results or poor reproducibility at high concentrations. Potential for compound precipitation or aggregation at high concentrations.Visually inspect your stock solutions and final assay media for any signs of precipitation. Determine the aqueous solubility of this compound under your specific experimental conditions.
Unexpected phenotypic changes not related to differentiation or apoptosis. Possible interference with other menin-interacting proteins at high concentrations.Review the known interactome of menin (e.g., JunD, NF-κB, AKT1) and investigate whether the observed phenotype could be related to the disruption of these pathways. Lower the concentration of this compound to a more selective range.
Experimental results do not align with expected on-target gene expression changes (e.g., no change in HOXA9 or MEIS1 levels). 1. The cell line used may not be dependent on the menin-MLL1 interaction. 2. The concentration of this compound is too low. 3. Off-target effects at high concentrations are masking the on-target mechanism.1. Confirm the genetic background of your cell line. 2. Perform a dose-response and time-course experiment to optimize the treatment conditions. 3. Re-evaluate at a lower, more selective concentration range.

Quantitative Data Summary

Parameter Value Description Reference
IC50 (Menin-MLL1 Interaction) 0.51 nMConcentration for 50% inhibition of the menin-MLL1 interaction in a biochemical assay.
GI50 (MLL-rearranged cell lines) 7 - 27 nMConcentration for 50% inhibition of cell growth in various leukemia cell lines with MLL fusions (e.g., MV-4-11, MOLM-13).
Selectivity >100-foldSelectivity for MLL-rearranged cells over cells without MLL1 translocations.
Off-Target Activity (CYP450) <50% inhibition at 10 µMLow potential for inhibition of cytochrome P450 enzymes.

Experimental Protocols

Protocol: Affinity-Based Chemical Proteomics for Off-Target Identification

This method aims to identify the direct and indirect binding partners of this compound within the cellular proteome.

1. Probe Synthesis:

  • Synthesize a derivative of this compound that incorporates a linker and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group). This is a crucial step that often requires significant medicinal chemistry expertise to ensure the probe retains its on-target binding affinity.

2. Cell Lysis and Probe Incubation:

  • Culture the cells of interest (e.g., a control cell line where off-target effects are suspected) and harvest them.

  • Prepare a native cell lysate to maintain protein complexes.

  • Incubate the cell lysate with the this compound probe. To identify specific binders, a competition experiment should be run in parallel, where the lysate is co-incubated with the probe and an excess of free, unmodified this compound.

3. Affinity Purification:

  • If using a biotinylated probe, add streptavidin-coated beads to the lysate to capture the probe and any bound proteins.

  • Wash the beads extensively with lysis buffer to remove non-specific protein binders.

4. Elution and Sample Preparation:

  • Elute the bound proteins from the beads.

  • Prepare the protein sample for mass spectrometry analysis by reducing, alkylating, and digesting the proteins into peptides (e.g., with trypsin).

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Identify the proteins that are significantly enriched in the probe-treated sample compared to the competitor (excess free this compound) and control (beads only) samples. These proteins are considered potential off-targets of this compound.

Visualizations

On_Target_Pathway cluster_nucleus Cell Nucleus Menin Menin Menin_MLL1 Menin-MLL1 Complex Menin->Menin_MLL1 Binds MLL1 MLL1 Fusion Protein MLL1->Menin_MLL1 Binds DNA DNA (Promoter Regions) Menin_MLL1->DNA Binds to Transcription Gene Transcription (HOXA9, MEIS1) DNA->Transcription Initiates Leukemia Leukemic Proliferation Transcription->Leukemia Drives MI3454 This compound MI3454->Menin_MLL1 Inhibits Interaction

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Start High Concentration This compound Treatment Phenotype Observe Unexpected Phenotype Start->Phenotype Hypothesis Hypothesize Off-Target Effect Phenotype->Hypothesis ChemProteomics Chemical Proteomics (e.g., Affinity Pulldown) Hypothesis->ChemProteomics Biochemical KinomeScan Kinome / Broad Panel Screening Hypothesis->KinomeScan Functional DataAnalysis LC-MS/MS Analysis & Data Interpretation ChemProteomics->DataAnalysis KinomeScan->DataAnalysis TargetValidation Validate Putative Off-Targets (e.g., RNAi, CRISPR) DataAnalysis->TargetValidation

Caption: Experimental workflow for identifying off-target effects.

References

Optimizing MI-3454 dosage to minimize toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of MI-3454 to minimize toxicity in animal models. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is critical for the initiation and progression of acute leukemias characterized by MLL1 gene rearrangements or NPM1 mutations.[1][3] By blocking this interaction, this compound disrupts the recruitment of the MLL1 complex to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1.[1][4][5] This action inhibits cancer cell proliferation and induces differentiation.[3][6]

Q2: What is the reported safety profile of this compound in animal models?

A2: Based on published preclinical studies in mouse models of leukemia, this compound is generally reported to be well-tolerated.[1][2][3] Studies have noted no significant signs of toxicity or reductions in mouse body weight during treatment periods.[1] Furthermore, this compound did not appear to impair normal hematopoiesis in mice.[2][3][7]

Q3: What are the typical dosage regimens used in preclinical leukemia models?

A3: Effective and well-tolerated oral dosages have been established in various mouse models of leukemia. A common regimen is 100 mg/kg administered orally twice daily (b.i.d.).[1][6] Another study noted that a once-daily oral treatment of 120 mg/kg was sufficient to block leukemia progression.[6]

Q4: Has this compound been evaluated in animal models of meningioma?

A4: Currently, there is a lack of published scientific literature detailing the use of this compound in preclinical models of meningioma.[8][9][10][11] The existing data on its efficacy and safety are derived from studies on acute myeloid leukemia (AML) models with MLL1 rearrangements or NPM1 mutations.[2][3] Therefore, direct dosage recommendations or toxicity profiles for meningioma models cannot be provided. Researchers exploring this compound for new indications should perform initial dose-range finding studies.

Q5: What pharmacodynamic biomarker can be used to assess this compound activity?

A5: Downregulation of MEIS1 expression has been identified as a potential pharmacodynamic biomarker to monitor the biological activity of this compound in response to treatment.[1][2][3][7]

Troubleshooting Guide: Managing Unexpected Toxicity

While this compound is reported to be well-tolerated, individual animal models or experimental conditions may yield unexpected signs of toxicity. This guide provides steps to address such issues.

Observed Issue Potential Cause Recommended Action
Significant Weight Loss (>15%) or Reduced Activity Drug intolerance, excessive dosage for the specific animal strain or model.1. Immediately reduce the dosage by 25-50%. 2. Decrease dosing frequency (e.g., from twice daily to once daily). 3. Monitor animal health daily (weight, activity, grooming). 4. If toxicity persists, consider a treatment holiday until recovery.
Abnormal Hematology (e.g., Cytopenias) Off-target effects or unexpected sensitivity of hematopoietic progenitors in a specific model.1. Conduct complete blood counts (CBCs) to identify affected lineages. 2. Reduce this compound dosage. 3. Assess bone marrow cellularity and progenitor populations via flow cytometry if possible.
Elevated Liver Enzymes (ALT, AST) or Kidney Markers (BUN, Creatinine) Potential metabolic toxicity or organ-specific accumulation.1. Pause treatment and perform serum biochemistry analysis. 2. If markers are significantly elevated, consider dose reduction upon re-initiation. 3. Perform histopathological analysis of liver and kidneys at the study endpoint to assess for tissue damage.
Poor Oral Bioavailability or Erratic Exposure Formulation issues, vehicle incompatibility, or rapid metabolism in the specific animal model.1. Verify the stability and solubility of this compound in the chosen vehicle. 2. Conduct a pilot pharmacokinetic (PK) study to determine Cmax, Tmax, and half-life. 3. Consider alternative vehicles or administration routes if oral exposure is insufficient.

Data Summary Tables

Table 1: Efficacious Dosage Regimens of this compound in Leukemia Mouse Models

Animal Model Cell Line / PDX Model Dosage Administration Route Frequency Duration Outcome Reference
XenotransplantationMOLM13 (MLL-AF9)100 mg/kgOral (p.o.)Twice Daily (b.i.d.)19 daysBlocked leukemia progression, prolonged survival[1][6]
PDXMLL-rearranged AML100 mg/kgOral (p.o.)Twice Daily (b.i.d.)21 daysInduced complete remission[1]
PDXNPM1-mutated AML100 mg/kgOral (p.o.)Twice Daily (b.i.d.)21 daysBlocked leukemia progression[1]
XenotransplantationLeukemia Model120 mg/kgOral (p.o.)Once or Twice Daily7 daysBlocked leukemia progression[6]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Administration Reference
Half-life (t½) 3.2 hours100 mg/kg Oral (p.o.)[6]
Cmax 4698 ng/mL100 mg/kg Oral (p.o.)[6]
Half-life (t½) 2.4 hours15 mg/kg Intravenous (IV)[6]
Murine Liver Microsome Stability (t½) 20.4 minutesN/A[1][6]
Human Liver Microsome Stability (t½) 37.1 minutesN/A[1][6]

Experimental Protocols & Visualizations

Protocol: In Vivo Dose-Range Finding and Toxicity Assessment

This protocol outlines a general approach for determining the optimal dose of this compound while monitoring for toxicity in a new animal model.

  • Animal Model Selection: Choose a relevant model (e.g., patient-derived xenograft, genetically engineered mouse model). Use age and sex-matched cohorts.

  • Dose-Range Selection: Based on existing literature, select 3-4 dose levels. For this compound, a suggested range could be 25 mg/kg, 50 mg/kg, and 100 mg/kg (b.i.d., p.o.). Include a vehicle control group.

  • Treatment and Monitoring:

    • Administer this compound or vehicle for a predefined period (e.g., 21-28 days).

    • Monitor animal body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.

    • Collect blood samples (e.g., via tail vein) at baseline, mid-study, and termination for complete blood counts and serum biochemistry.

  • Pharmacodynamic Analysis:

    • At study termination, collect tumor and/or bone marrow tissue.

    • Assess the expression of target genes like MEIS1 via qRT-PCR or Western blot to confirm on-target activity at different dose levels.

  • Terminal Endpoint Analysis:

    • Perform necropsy and collect major organs (liver, kidney, spleen, etc.).

    • Fix tissues in formalin for histopathological examination to identify any microscopic signs of toxicity.

  • Data Interpretation: Correlate efficacy data (e.g., tumor growth inhibition) with toxicity and pharmacodynamic data to identify the optimal therapeutic dose that minimizes adverse effects.

Diagrams

MI3454_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein or MLL1 Wild-Type Menin->MLL1 Interaction Chromatin Chromatin MLL1->Chromatin Binds to TargetGenes Target Genes (HOXA9, MEIS1) Chromatin->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) TargetGenes->Leukemogenesis MI3454 This compound MI3454->Menin Inhibits

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL1 interaction.

Experimental_Workflow A 1. Animal Model (e.g., PDX mice) B 2. Group Assignment (Vehicle + 3 Dose Levels) A->B C 3. Dosing & Observation (e.g., 21 days, p.o., b.i.d.) B->C D 4. In-Life Monitoring C->D H 5. Efficacy Assessment (Tumor Volume / Leukemia Burden) C->H E Body Weight D->E F Clinical Signs D->F G Blood Draws (CBC/Chem) D->G I 6. Terminal Collection H->I J Tissues (Tumor, Organs) I->J K Blood I->K L 7. Endpoint Analysis J->L K->L M Histopathology L->M N Pharmacodynamics (e.g., MEIS1) L->N O 8. Identify Optimal Dose M->O N->O

Caption: Workflow for in vivo dose optimization and toxicity assessment.

References

Technical Support Center: MI-3454 and Primary Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the menin-MLL1 inhibitor, MI-3454, in primary patient samples. Inconsistent results can arise from various factors, including the inherent heterogeneity of patient samples and specific experimental variables. This guide is designed to help you identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins in MLL-rearranged (MLLr) leukemias and for the proliferation of NPM1-mutated (NPM1c) acute myeloid leukemia (AML).[1][2] By disrupting this interaction, this compound leads to the downregulation of key target genes like HOXA9 and MEIS1, which in turn inhibits proliferation and induces differentiation in susceptible leukemia cells.[1][3]

Q2: In which types of primary patient samples is this compound expected to be most effective?

This compound has demonstrated the most profound activity in primary patient samples of acute leukemia with MLL1 gene rearrangements or NPM1 mutations.[1][2] It shows significantly less activity in leukemia cells without these specific genetic alterations and has been observed to have no effect on normal hematopoietic progenitor cells.[1]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be kept at -20°C for up to one year or -80°C for up to two years, preferably under a nitrogen atmosphere.[4] For short-term storage (days to weeks), it can be kept at 0-4°C.[5] The compound is soluble in DMSO.[5] When preparing for in vivo experiments, it is recommended to prepare the formulation fresh on the same day.[4]

Q4: What are known resistance mechanisms to this compound?

Acquired resistance to menin inhibitors, including this compound, has been linked to mutations in the MEN1 gene.[6] These mutations can interfere with the binding of the inhibitor to the menin protein, thereby reducing its efficacy.[6] Additionally, non-genetic mechanisms of resistance may also exist, leading to a state of tolerance to the drug.[6]

Troubleshooting Guide

Issue 1: High Variability in this compound Efficacy Between Different Primary Patient Samples
Potential Cause Recommended Action
Inherent Patient Sample Heterogeneity Primary AML samples are known to be highly heterogeneous.[7][8] The genetic background, presence of subclones, and prior treatments can all influence the response to this compound. It is crucial to characterize each patient sample for the presence of MLL rearrangements or NPM1 mutations.
Variable Expression of Target Proteins The expression levels of menin and the MLL fusion protein may vary between patients, potentially affecting the efficacy of this compound.
Presence of Resistance-Associated Mutations Pre-existing or emerging mutations in the MEN1 gene can confer resistance to this compound.[6]
Issue 2: Inconsistent Results in Cell Viability or Apoptosis Assays
Potential Cause Recommended Action
Suboptimal this compound Concentration or Incubation Time The optimal concentration and duration of treatment can vary between patient samples. Perform a dose-response experiment with a range of this compound concentrations and time points to determine the optimal conditions for each sample.
Issues with Compound Solubility or Stability Ensure that this compound is fully dissolved in DMSO before further dilution in culture media. Prepare fresh dilutions for each experiment. The kinetic solubility of this compound has been evaluated in PBS buffer.[9]
Problems with Primary Cell Culture Conditions Primary leukemia cells can be challenging to maintain in vitro.[10] Use appropriate culture media and supplements, and consider the use of supportive stromal cell layers if necessary. Minimize the time primary cells are in culture before starting the experiment to better preserve their original characteristics.
Assay-Specific Technical Issues For viability assays, ensure that the chosen method (e.g., MTT, CellTiter-Glo) is suitable for suspension cells and that incubation times are optimized. For apoptosis assays, use a combination of markers (e.g., Annexin V and a viability dye like PI or 7-AAD) to accurately distinguish between apoptotic, necrotic, and viable cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

Cell LineGenotypeGI50 (nM)Reference
MV-4-11MLL-AF47-27[1][3][4]
MOLM-13MLL-AF97-27[1][3][4]
KOPN-8MLL-ENL7-27[1][3][4]
SEMMLL-AF47-27[1]
RS4-11MLL-AF47-27[1]
K562Non-MLLr>100-fold higher[1]
SET2Non-MLLr>100-fold higher[1]
REHNon-MLLr>100-fold higher[1]
U937Non-MLLr>100-fold higher[1]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueReference
Oral Bioavailability~77%[1]
Half-life (t1/2)3.2 hours (oral)[4]
Microsomal Stability (t1/2)20.4 min (murine), 37.1 min (human)[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay with Primary AML Samples
  • Cell Preparation: Isolate mononuclear cells from primary patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Plate the primary AML cells in a 96-well plate at a density of 1 x 105 to 2 x 105 cells/mL in appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.25%. Add the diluted this compound or DMSO control to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat primary AML cells with the desired concentrations of this compound or DMSO control for the determined time point (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 3: Western Blot for MLL Target Gene Expression
  • Cell Lysis: After treatment with this compound, harvest and wash the primary AML cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MEIS1, HOXA9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

MI3454_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 interacts with DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL1->DNA binds to Downregulation Downregulation of HOXA9, MEIS1, etc. DNA->Downregulation transcription blocked MI3454 This compound MI3454->Menin inhibits interaction Leukemia_Inhibition Inhibition of Proliferation Induction of Differentiation Downregulation->Leukemia_Inhibition

Caption: this compound mechanism of action.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent Results with this compound Check_Sample Verify Patient Sample Genotype (MLLr or NPM1c) Start->Check_Sample Check_Sample->Start Incorrect Genotype Optimize_Assay Optimize Experimental Conditions (Dose, Time, Culture) Check_Sample->Optimize_Assay Genotype Confirmed Check_Compound Verify Compound Integrity (Solubility, Storage) Optimize_Assay->Check_Compound Optimized Consistent_Results Consistent Results Optimize_Assay->Consistent_Results Optimization Successful Check_Compound->Start Compound Issue Investigate_Resistance Investigate Resistance (MEN1 sequencing) Check_Compound->Investigate_Resistance Compound OK Investigate_Resistance->Consistent_Results

Caption: Troubleshooting inconsistent results.

Logical_Relationship Factors Influencing this compound Efficacy cluster_biological Biological Factors cluster_technical Technical Factors Efficacy This compound Efficacy Genotype Patient Genotype (MLLr/NPM1c) Genotype->Efficacy Heterogeneity Sample Heterogeneity Heterogeneity->Efficacy Resistance Resistance Mutations (e.g., MEN1) Resistance->Efficacy Concentration Drug Concentration Concentration->Efficacy Duration Treatment Duration Duration->Efficacy Culture Cell Culture Conditions Culture->Efficacy

References

MI-3454 degradation and metabolism in in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with MI-3454, a potent and orally bioavailable inhibitor of the menin-MLL1 interaction. This guide includes frequently asked questions, troubleshooting advice, comprehensive data tables, and detailed experimental protocols to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dosing regimen for this compound in mouse models of leukemia?

A1: In preclinical mouse models of MLL-rearranged or NPM1-mutated leukemia, this compound has been shown to be effective when administered orally (p.o.). A common dosing regimen is 100 mg/kg, administered twice daily (b.i.d.).[1][2] In some studies, a once-daily (q.d.) administration of 120 mg/kg has also been shown to be sufficient to block leukemia progression.[3]

Q2: What is the oral bioavailability and half-life of this compound in mice?

A2: Pharmacokinetic studies in mice have demonstrated that this compound has high oral bioavailability of approximately 77%.[1][2] The half-life of this compound in mice is approximately 3.2 hours after oral administration.[1][2]

Q3: How stable is this compound in liver microsomes?

A3: this compound exhibits favorable stability in both murine and human liver microsomes. The half-life is 20.4 minutes in murine liver microsomes and 37.1 minutes in human liver microsomes.[1][2][3]

Q4: What is known about the metabolism of this compound and its potential for drug-drug interactions?

A4: While specific in vivo degradation products and detailed metabolic pathways of this compound are not extensively described in the available literature, studies have shown that this compound does not potently inhibit major cytochrome P450 (CYP450) enzymes, with less than 50% inhibition at a concentration of 10 μM for most CYPs.[1][2][3] This suggests a lower potential for drug-drug interactions mediated by CYP450 inhibition.

Q5: Does this compound cross the blood-brain barrier?

A5: this compound has shown limited ability to cross the blood-brain barrier, with lower levels of the compound detected in the brain and cerebrospinal fluid of mice.[2][3]

Q6: What are the expected on-target effects of this compound in vivo?

A6: this compound is a selective inhibitor of the menin-MLL1 interaction. Its in vivo administration in mouse models of MLL-rearranged or NPM1-mutated leukemia leads to a marked reduction in the expression of MLL fusion target genes, such as MEIS1, HOXA9, and MEF2C.[1][4][5] A significant downregulation of MEIS1 expression is a potential pharmacodynamic biomarker of treatment response.[1][6][7] This on-target activity leads to the inhibition of leukemia progression and can induce complete remission.[1][6][7]

Q7: Is this compound well-tolerated in vivo?

A7: Studies in mice have shown that this compound is well-tolerated at therapeutic doses. No significant toxicity or reduction in mouse body weight was observed during treatment, and it did not impair normal hematopoiesis.[1][6][7][8]

Troubleshooting Guide

Issue Possible Cause Recommendation
Lack of efficacy in a leukemia mouse model Suboptimal dosing regimen.Ensure the use of a validated dosing regimen, such as 100 mg/kg p.o. b.i.d.[1][2] Consider dose escalation studies if necessary.
Poor oral absorption.Prepare the formulation as described in published protocols. Ensure proper gavage technique to deliver the full dose to the stomach.
The leukemia model is not dependent on the menin-MLL1 interaction.Confirm that the cell line or patient-derived xenograft (PDX) model harbors an MLL1 rearrangement or NPM1 mutation, as this compound is highly selective for these subtypes.[1][6]
High variability in pharmacokinetic data Inconsistent dosing or sampling times.Strictly adhere to the dosing schedule and blood sampling time points.
Issues with the analytical method for quantifying this compound.Validate the bioanalytical method for accuracy, precision, and sensitivity.
Unexpected toxicity or adverse effects Off-target effects (though reported to be minimal).Reduce the dose or dosing frequency. Monitor the animals closely for any signs of toxicity.
Issues with the vehicle formulation.Ensure the vehicle is well-tolerated and prepared correctly.
Difficulty in detecting pharmacodynamic biomarkers Inadequate sample collection or processing.Collect bone marrow or peripheral blood at the expected time of peak drug effect. Process samples promptly and use validated methods for gene expression analysis (e.g., qRT-PCR).
Insufficient drug exposure.Confirm drug exposure through pharmacokinetic analysis.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetics of this compound in Mice
ParameterOral (p.o.) AdministrationIntravenous (i.v.) AdministrationReference
Dose 100 mg/kg15 mg/kg[1]
Half-life (t½) 3.2 hours2.4 hours[1][3]
Cmax 4698 ng/mL-[3]
AUC 32,631 h•ng/mL-[1][2]
Oral Bioavailability ~77%-[1][2]
Clearance (CL) -2375 mL/hours•kg[3]
Volume of Distribution (Vss) -5358 mL/kg[3]
Table 2: In Vitro Stability of this compound in Liver Microsomes
SpeciesHalf-life (t½)Reference
Murine 20.4 minutes[1][2][3]
Human 37.1 minutes[1][2][3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model of MLL-Rearranged Leukemia

This protocol is based on studies using the MV-4-11 human MLL leukemic cell line.[1][2]

1. Animal Model:

  • Use immunodeficient mice (e.g., NSG mice) to allow for the engraftment of human leukemia cells.

2. Cell Line and Transplantation:

  • Culture MV-4-11 cells (harboring the MLL-AF4 fusion) according to the supplier's recommendations.

  • For tracking leukemia progression, consider transducing the cells with a luciferase reporter vector.

  • Inject 5 x 10^6 MV-4-11 cells intravenously (i.v.) into each mouse.

3. Treatment with this compound:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Initiate treatment 5-7 days after cell transplantation.

  • Administer this compound orally (p.o.) at a dose of 100 mg/kg twice daily (b.i.d.) or 120 mg/kg once daily (q.d.).

  • Include a vehicle-treated control group.

4. Monitoring Leukemia Progression:

  • If using luciferase-expressing cells, perform bioluminescent imaging (BLI) at regular intervals (e.g., weekly) to monitor the leukemia burden.

  • Monitor the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen by flow cytometry.

5. Pharmacodynamic Analysis:

  • At the end of the study, harvest bone marrow from the mice.

  • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL target genes, such as MEIS1 and HOXA9.

6. Efficacy Endpoints:

  • Primary endpoints can include overall survival, leukemia burden as measured by BLI or flow cytometry, and changes in target gene expression.

Visualizations

MI3454_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction Chromatin Chromatin MLL1_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Drives Chromatin->Target_Genes Upregulates Expression MI3454 This compound MI3454->Menin Inhibits Interaction Differentiation Cell Differentiation MI3454->Differentiation Promotes

Caption: this compound inhibits the menin-MLL1 fusion protein interaction, leading to downregulation of target genes and leukemia regression.

Experimental_Workflow In Vivo Efficacy Study Workflow Start Start Transplantation Leukemia Cell Transplantation (i.v.) Start->Transplantation Randomization Animal Randomization Transplantation->Randomization Treatment_Group This compound Treatment (p.o., b.i.d.) Randomization->Treatment_Group Group 1 Control_Group Vehicle Control (p.o., b.i.d.) Randomization->Control_Group Group 2 Monitoring Monitor Leukemia Progression (BLI, Flow Cytometry) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis: - Survival - Tumor Burden - PD Biomarkers Monitoring->Endpoint End End Endpoint->End

Caption: A typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model of leukemia.

References

MI-3454 In Vivo Target Engagement Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing MI-3454 target engagement in vivo. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your in vivo experiments.

FAQs: Frequently Asked Questions

Q1: What is this compound and how does it work?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2] In certain types of acute leukemia, such as those with MLL1 gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations, the interaction between menin and the MLL1 fusion protein is critical for driving the expression of key genes that promote cancer growth.[1][3][4][5] this compound works by binding to menin and disrupting its interaction with MLL1, thereby inhibiting the downstream signaling that leads to leukemia progression.[4]

Q2: How can I assess if this compound is engaging its target in vivo?

A2: In vivo target engagement for this compound can be assessed through two main approaches:

  • Pharmacodynamic (PD) Biomarker Analysis: This indirect method involves measuring the downstream effects of this compound on the expression of MLL1 target genes in tissues of interest (e.g., bone marrow, spleen, or tumor xenografts). A significant reduction in the expression of genes like MEIS1, HOXA9, and FLT3 indicates on-target activity.[1][2] MEIS1 has been identified as a particularly sensitive potential pharmacodynamic biomarker for treatment response.[2][6]

  • Cellular Thermal Shift Assay (CETSA): This is a direct biophysical method that can be adapted for tissue samples. It measures the thermal stability of the menin protein. When this compound binds to menin, it stabilizes the protein, leading to an increase in its melting temperature. This thermal shift provides direct evidence of target engagement in the tissue.

Q3: What animal models are suitable for studying this compound in vivo?

A3: Xenograft models using human leukemia cell lines with MLL rearrangements (e.g., MV-4-11, MOLM-13) are commonly used.[2] Patient-derived xenograft (PDX) models, which involve implanting patient tumor cells into immunodeficient mice, are considered more advanced and clinically relevant models for evaluating the efficacy of this compound.[2][6]

Q4: What is a typical dosing regimen for this compound in mice?

A4: this compound is orally bioavailable.[1][2] A common dosing regimen in mouse models of leukemia is 100 mg/kg, administered orally twice daily (b.i.d.).[2] However, the optimal dose and schedule may vary depending on the specific model and experimental goals.

Troubleshooting Guides

Pharmacodynamic (PD) Biomarker Analysis (qRT-PCR)
Problem Possible Cause(s) Suggested Solution(s)
High variability in gene expression data between animals in the same treatment group. 1. Inconsistent drug administration.2. Variable tumor burden or disease progression among animals.3. Inconsistent tissue collection and processing.1. Ensure accurate and consistent oral gavage technique.2. Group animals with similar tumor volumes or disease burden at the start of the study.3. Standardize tissue harvesting, snap-freezing, and RNA extraction procedures.
No significant downregulation of target genes (MEIS1, HOXA9) in the this compound treated group. 1. Insufficient drug exposure.2. Suboptimal timing of tissue collection.3. Poor RNA quality.1. Verify the formulation and administration of this compound. Consider performing pharmacokinetic studies to confirm drug levels in plasma and tissue.2. Collect tissues at a time point consistent with peak drug concentration and expected pharmacodynamic effect (e.g., 4-8 hours post-dose).3. Assess RNA integrity (RIN > 7) before proceeding with qRT-PCR.
Inconsistent qRT-PCR results. 1. Primer-dimer formation or non-specific amplification.2. Inaccurate quantification of RNA.1. Optimize primer concentrations and annealing temperature. Perform a melt curve analysis to check for a single peak.2. Use a reliable method for RNA quantification (e.g., Qubit) and normalize to a stable housekeeping gene.
In Vivo Cellular Thermal Shift Assay (CETSA)
Problem Possible Cause(s) Suggested Solution(s)
No observable thermal shift in the this compound treated group. 1. Insufficient drug concentration at the target site.2. Suboptimal heating conditions.3. Antibody for Western blot is not working well.1. Confirm adequate drug exposure through pharmacokinetic analysis. Consider increasing the dose or altering the dosing schedule.2. Optimize the temperature gradient and heating time for the specific tissue being analyzed.3. Validate the primary antibody for menin to ensure it specifically detects the soluble protein.
High background in Western blot analysis. 1. Incomplete removal of insoluble protein aggregates.2. Non-specific antibody binding.1. Ensure thorough centrifugation to pellet aggregated proteins after heating. Carefully collect the supernatant.2. Optimize antibody dilution and blocking conditions. Include appropriate controls.
Lane-to-lane variability in protein loading. 1. Inaccurate protein quantification.1. Use a precise protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Normalize to a loading control.

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic (PD) Biomarker Analysis

This protocol describes the assessment of this compound target engagement by measuring the downregulation of MLL target genes in tumor tissue from a xenograft mouse model.

1. Animal Dosing and Tissue Collection:

  • Administer this compound (e.g., 100 mg/kg, p.o., b.i.d.) or vehicle to tumor-bearing mice.
  • At a predetermined time point (e.g., 4-8 hours after the last dose), euthanize the mice.
  • Excise the tumor tissue, wash with cold PBS, and immediately snap-freeze in liquid nitrogen. Store at -80°C until further processing.

2. RNA Extraction:

  • Homogenize the frozen tumor tissue using a rotor-stator homogenizer or bead mill.
  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Quantitative Real-Time PCR (qRT-PCR):

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
  • Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers for target genes (MEIS1, HOXA9, FLT3) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
  • Perform qRT-PCR using a real-time PCR system.
  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound and vehicle-treated groups.

Protocol 2: In Vivo Cellular Thermal Shift Assay (CETSA) for Tissues

This protocol outlines the direct assessment of this compound binding to menin in tissue samples.

1. Animal Dosing and Tissue Collection:

  • Dose animals with this compound or vehicle as described in Protocol 1.
  • At the desired time point, euthanize the animals and harvest the tissue of interest (e.g., tumor, spleen).

2. Tissue Homogenization and Lysate Preparation:

  • Immediately homogenize the fresh tissue in ice-cold PBS supplemented with protease inhibitors.
  • Subject the homogenate to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
  • Collect the supernatant containing the soluble proteins.

3. Thermal Challenge:

  • Aliquot the lysate into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C).
  • Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a cooling step to 4°C for 3 minutes.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
  • Carefully collect the supernatant containing the soluble protein fraction.

5. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for menin, followed by an appropriate HRP-conjugated secondary antibody.
  • Visualize the protein bands using a chemiluminescence detection system.
  • Quantify the band intensities and plot the percentage of soluble menin as a function of temperature to generate a melt curve. A shift in the curve to a higher temperature in the this compound-treated samples indicates target engagement.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayCell LineParameterValue (nM)
Menin-MLL1 Interaction-IC500.51[2]
Cell ViabilityMV-4-11 (MLL-AF4)GI507-27[1]
Cell ViabilityMOLM-13 (MLL-AF9)GI507-27[1]
Cell ViabilityKOPN-8 (MLL-ENL)GI507-27[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)T1/2 (hours)Cmax (ng/mL)
Oral (p.o.)1003.2[1]4698[1]
Intravenous (i.v.)152.4[1]-

Visualizations

MI3454_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effect Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., MEIS1, HOXA9) Chromatin->Target_Genes Activates Transcription Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Drives MI3454 This compound MI3454->Menin Inhibits Interaction Therapeutic_Effect Therapeutic Effect

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

PD_Biomarker_Workflow cluster_in_vivo In Vivo Experiment cluster_lab_work Laboratory Analysis cluster_data_analysis Data Analysis Animal_Dosing 1. Animal Dosing (this compound or Vehicle) Tissue_Collection 2. Tissue Collection (e.g., Tumor) Animal_Dosing->Tissue_Collection RNA_Extraction 3. RNA Extraction Tissue_Collection->RNA_Extraction qRT_PCR 4. qRT-PCR Analysis (MEIS1, HOXA9) RNA_Extraction->qRT_PCR Data_Analysis 5. Relative Gene Expression Analysis qRT_PCR->Data_Analysis Target_Engagement Conclusion: Target Engagement Confirmed Data_Analysis->Target_Engagement

Caption: Workflow for pharmacodynamic (PD) biomarker analysis.

CETSA_Workflow start 1. In Vivo Dosing & Tissue Harvest homogenization 2. Tissue Homogenization & Lysis start->homogenization thermal_challenge 3. Thermal Challenge (Temperature Gradient) homogenization->thermal_challenge centrifugation 4. Centrifugation to Separate Soluble Fraction thermal_challenge->centrifugation western_blot 5. Western Blot for Menin centrifugation->western_blot analysis 6. Data Analysis: Generate Melt Curve western_blot->analysis conclusion Target Engagement Confirmed (Thermal Shift) analysis->conclusion

Caption: Experimental workflow for in vivo Cellular Thermal Shift Assay (CETSA).

References

Mitigating potential for MI-3454-induced cytopenias

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using MI-3454. It provides answers to frequently asked questions and troubleshooting guidance regarding the potential for cytopenias during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause cytopenias?

A1: Based on published preclinical studies, this compound is reported to be well-tolerated and did not impair normal hematopoiesis in mouse models.[1][2][3] One key study noted that treatment with this compound for 19 consecutive days showed no signs of toxicity or reduction in mouse body weight.[1] While the primary mechanism of this compound is to inhibit the menin-MLL1 interaction, which is critical for the proliferation of certain leukemia cells, it appears to have a high degree of selectivity for MLL-rearranged or NPM1-mutated leukemia cells over normal hematopoietic stem and progenitor cells.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a highly potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1). This interaction is crucial for the transcription of key genes like HOXA9 and MEIS1, which drive leukemogenesis in specific subtypes of acute leukemia, such as those with MLL1 gene translocations or NPM1 mutations. By blocking this interaction, this compound downregulates the expression of these target genes, leading to the inhibition of proliferation and induction of differentiation in susceptible leukemia cells.

Q3: Why is it still important to monitor for cytopenias during my experiments?

A3: While this compound itself has not been shown to cause cytopenias, it is a standard and crucial practice in preclinical drug development to monitor for potential hematologic toxicities. The experimental system itself (e.g., specific animal models, co-administered agents, radiation) can be a source of cytopenias. Rigorous monitoring ensures that any observed hematological changes are correctly attributed and allows for early intervention if necessary.

Q4: What are the typical signs of cytopenias in animal models?

A4: Cytopenias refer to a reduction in the number of one or more types of blood cells. In animal models, this can manifest as:

  • Anemia (low red blood cells): Pale skin, lethargy, rapid breathing.

  • Neutropenia (low neutrophils): Increased susceptibility to infections.

  • Thrombocytopenia (low platelets): Spontaneous bruising (petechiae), bleeding.

Q5: If I observe cytopenias, what should be my immediate steps?

A5: If you observe unexpected cytopenias, it is important to systematically troubleshoot the potential causes. This includes reviewing the experimental protocol, checking for other potential sources of toxicity, and ensuring the health status of the animal models. A detailed troubleshooting guide is provided below.

Troubleshooting Guide: Investigating Cytopenias in Preclinical Studies

If you encounter cytopenias in your experimental animals, follow this guide to identify the potential cause.

Step 1: Initial Assessment and Data Collection
  • Confirm the finding: Repeat the complete blood count (CBC) to verify the results.

  • Characterize the cytopenia: Is it a single lineage (e.g., only thrombocytopenia) or multiple lineages (pancytopenia)?

  • Review animal health: Check for signs of illness, infection, or bleeding. Note any changes in weight, behavior, or appearance.

  • Review experimental records: Scrutinize dosing records, animal handling procedures, and any other treatments the animals may have received (e.g., radiation, other compounds).

Step 2: Potential Causes and Mitigation Strategies
Potential CauseInvestigation StepsMitigation Strategies
Experimental Model-Related Issues Review the baseline hematological parameters for the specific strain and age of the animals. Certain models, particularly those involving irradiation or genetic modification, may have inherent hematopoietic defects.Establish clear baseline hematological values for your specific animal model before initiating treatment. Consult literature specific to your model for known hematopoietic characteristics.
Co-administered Agents or Vehicle Effects Analyze the formulation of the vehicle and any other drugs administered. Some vehicles or compounds can have unexpected toxicities.Run a parallel control group treated with the vehicle alone to isolate its effects. Review the safety profile of any co-administered agents.
Underlying Health Issues in Animals Perform a health screen on a subset of animals. Subclinical infections can sometimes lead to cytopenias.Ensure animals are sourced from a reputable vendor and are housed in a clean, stress-free environment. Implement regular health monitoring.
This compound Dosing or Formulation Error Verify the concentration and formulation of the this compound dosing solution. Confirm the administered dose and route.Re-calculate the dose and double-check the preparation of the dosing solution. Ensure proper storage of the compound to maintain its stability.

Experimental Protocols

Protocol 1: Routine Hematological Monitoring in Mice

This protocol outlines the procedure for monitoring complete blood counts (CBCs) in mice during treatment with this compound.

Objective: To prospectively monitor for any signs of hematological abnormalities during the study.

Materials:

  • EDTA-coated microtubes for blood collection.

  • Automated veterinary hematology analyzer.

  • Appropriate-sized needles and syringes for blood collection (e.g., retro-orbital, submandibular, or tail vein).

  • Anesthetic (if required by institutional guidelines).

Procedure:

  • Baseline Collection: Prior to the first dose of this compound or vehicle, collect a baseline blood sample (approximately 50-100 µL) from each animal.

  • Treatment Phase Collection: Collect blood samples at regular intervals during the treatment period (e.g., weekly). For long-term studies, bi-weekly or monthly collection may be sufficient. A study on 5-FU-induced stress hematopoiesis collected blood once per week for 21 days.

  • Blood Collection Technique:

    • Adhere to your institution's approved animal handling and blood collection guidelines.

    • Collect the blood directly into an EDTA-coated microtube to prevent coagulation.

    • Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Sample Analysis:

    • Analyze the samples as soon as possible after collection using a calibrated automated hematology analyzer.

    • Key parameters to record include: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Platelet (PLT) count, and WBC differential.

  • Data Analysis:

    • Compare the on-treatment CBC values to the baseline values for each animal and to the vehicle-treated control group.

    • Statistically analyze the data to identify any significant changes.

Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

This assay can be used to assess the in vitro effect of this compound on the proliferative capacity of hematopoietic progenitor cells.

Objective: To determine if this compound directly inhibits the growth of normal hematopoietic progenitor colonies.

Materials:

  • Bone marrow cells isolated from untreated, healthy mice.

  • MethoCult™ or similar methylcellulose-based medium for murine CFU assays.

  • This compound stock solution (dissolved in DMSO).

  • Iscove's Modified Dulbecco's Medium (IMDM).

  • 35 mm culture dishes.

Procedure:

  • Cell Preparation: Harvest bone marrow from the femurs and tibias of healthy mice into IMDM. Create a single-cell suspension.

  • Drug Dilution: Prepare serial dilutions of this compound in IMDM. The final concentration in the methylcellulose (B11928114) should be at the desired test range (e.g., 10 nM to 10 µM). Include a DMSO-only vehicle control.

  • Plating:

    • Add the appropriate volume of bone marrow cells and the this compound dilutions (or vehicle) to the methylcellulose medium.

    • Vortex thoroughly.

    • Dispense the mixture into 35 mm culture dishes in duplicate or triplicate.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Colony Scoring: After 7-12 days, score the number and type of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

  • Data Analysis: Calculate the number of colonies for each this compound concentration and compare it to the vehicle control. Express the results as a percentage of the control.

Data Summary

Table 1: In Vivo Hematological Safety Profile of this compound in Mice
ParameterFindingStudy ContextReference
Tolerability No signs of toxicity or reduced body weight.Treatment at 100 mg/kg, twice daily, for 19 consecutive days in a MOLM13 xenograft model.
Normal Hematopoiesis Did not impair normal hematopoiesis.General observation from preclinical efficacy studies.
Stress Hematopoiesis Did not impair hematopoietic recovery after 5-FU challenge.Mice were treated with this compound (100 mg/kg, twice daily) for 21 days following a single dose of 5-fluorouracil.
Hematopoietic Reconstitution Did not impair hematopoietic reconstitution after bone marrow transplantation.Lethally irradiated mice were transplanted with bone marrow cells and then treated with this compound for 21 days.

Visualizations

MI3454_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Binds DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL1->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Leads to Leukemia Leukemia Cell Proliferation Transcription->Leukemia MI3454 This compound MI3454->Block

Caption: Mechanism of action of this compound in leukemia cells.

Troubleshooting_Workflow start Cytopenia Observed in Experiment confirm 1. Confirm with Repeat CBC 2. Assess Animal Health start->confirm review Review Experimental Protocol & Dosing Records confirm->review decision Potential Cause? review->decision model Animal Model Issue decision->model Yes vehicle Vehicle/Co-Administered Agent Toxicity decision->vehicle Yes health Underlying Animal Health Problem decision->health Yes error Dosing or Formulation Error decision->error Yes action_model Establish Baseline Data Consult Model-Specific Literature model->action_model action_vehicle Run Vehicle-Only Control Group vehicle->action_vehicle action_health Perform Health Screen Ensure Proper Husbandry health->action_health action_error Verify Calculations and Compound Integrity error->action_error

Caption: Troubleshooting workflow for observed cytopenias.

References

Validation & Comparative

A Head-to-Head Comparison of Menin-MLL1 Inhibitors: MI-3454 vs. MI-503

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the menin-MLL1 inhibitors MI-3454 and MI-503, supported by experimental data. The protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1) is a critical driver in certain types of acute leukemia, specifically those with MLL1 gene rearrangements or NPM1 mutations. [1][2][3][4][5] Inhibiting this interaction has emerged as a promising therapeutic strategy.[5] This guide delves into the specifics of two key inhibitors, this compound and its predecessor, MI-503.

At a Glance: Key Performance Differences

This compound represents a significant advancement over MI-503, demonstrating substantially increased potency in both biochemical and cellular assays. This enhanced activity translates to more profound anti-leukemic effects at lower concentrations.

ParameterThis compoundMI-503Fold Improvement
Binding Affinity (IC50, nM) 0.51[6][7][8][9]14.7[10][11]~29-60 fold[7][8][9]
Cellular Potency (GI50, nM) 7 - 27 (in MLL-rearranged cell lines)[1][6]250 - 570 (in human MLL leukemia cell lines)[10]>10-fold

In-Depth Performance Analysis

Biochemical Potency

This compound exhibits a sub-nanomolar inhibitory activity, making it a highly potent disruptor of the menin-MLL1 interaction.[6][8][9] In fluorescence polarization competition assays, this compound demonstrated an IC50 value of 0.51 nM for blocking the interaction between menin and a comprehensive MLL1 fragment (MLL14–43).[6][8] This represents a nearly 60-fold improvement in potency compared to MI-503, which has a reported IC50 of 14.7 nM in a similar cell-free assay.[7][8][9][10][11]

Cellular Activity

The superior biochemical potency of this compound translates to enhanced activity in cellular models of MLL-rearranged leukemia. This compound markedly reduces the viability of various leukemic cell lines harboring MLL fusion proteins (such as MLL-AF9, MLL-AF4, and MLL-ENL), with GI50 values in the low nanomolar range of 7 to 27 nM.[1][6] In contrast, MI-503 demonstrates growth inhibitory effects in the higher nanomolar range, with GI50 values between 250 nM and 570 nM in human MLL leukemia cell lines.[10] Notably, this compound shows high selectivity, with over 100-fold less activity against leukemic cells without MLL1 translocations.[1]

In Vivo Efficacy

Both compounds have demonstrated in vivo activity in mouse models of leukemia. However, this compound has shown the ability to induce complete remission or block leukemia progression as a single agent in clinically relevant patient-derived xenograft (PDX) models.[1][2][3] Treatment with this compound has been shown to be well-tolerated in mice without impairing normal hematopoiesis.[1][2][3] While MI-503 also shows efficacy in vivo by delaying leukemia progression and reducing tumor burden, the effects observed with this compound appear more profound.[10][12] Furthermore, this compound is an orally bioavailable compound, a crucial characteristic for clinical translation.[1][2][3][6] MI-503 also exhibits good oral bioavailability at approximately 75%.[10][12][13]

Mechanism of Action: On-Target Effects

Both this compound and MI-503 function by disrupting the menin-MLL1 interaction, which leads to the downregulation of key downstream target genes essential for leukemogenesis, including HOXA9 and MEIS1.[1][7][10] Treatment of MLL-rearranged leukemia cells with either inhibitor results in a significant reduction in the expression of these genes, leading to cell differentiation and inhibition of proliferation.[1][6][12] Gene expression studies have identified MEIS1 as a potential pharmacodynamic biomarker to monitor the treatment response to this compound.[1][2][3]

Visualizing the Science

Menin-MLL1 Signaling Pathway and Inhibition

Menin_MLL1_Pathway Menin-MLL1 Signaling Pathway and Inhibition cluster_nucleus Nucleus cluster_inhibitor Inhibition Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Interaction Chromatin Chromatin MLL1_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MI_3454 This compound MI_3454->Menin Inhibits MI_503 MI-503 MI_503->Menin Inhibits

Caption: The menin-MLL1 interaction drives leukemogenesis.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Experimental Workflow for Menin-MLL1 Inhibitor Evaluation Biochemical_Assay Biochemical Assay (Fluorescence Polarization) IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Viability Cell Viability Assay (MTT Assay) GI50 Determine GI50 Cell_Viability->GI50 Gene_Expression Gene Expression Analysis (qRT-PCR) Target_Gene_Modulation Assess Target Gene Modulation (HOXA9, MEIS1) Gene_Expression->Target_Gene_Modulation In_Vivo_Studies In Vivo Animal Models (Xenografts) Efficacy_and_Toxicity Evaluate Efficacy and Toxicity In_Vivo_Studies->Efficacy_and_Toxicity

Caption: A typical workflow for evaluating menin-MLL1 inhibitors.

Logical Relationship for Inhibitor Comparison

Logical_Relationship Logical Relationship for Inhibitor Comparison cluster_inhibitors Menin-MLL1 Inhibitors cluster_evaluation Evaluation Parameters MI_3454 This compound Potency Potency (IC50/GI50) MI_3454->Potency Higher Selectivity Selectivity MI_3454->Selectivity High In_Vivo_Efficacy In Vivo Efficacy MI_3454->In_Vivo_Efficacy High MI_503 MI-503 MI_503->Potency Lower MI_503->Selectivity Moderate MI_503->In_Vivo_Efficacy Moderate Conclusion Conclusion: This compound is a more potent and promising clinical candidate Potency->Conclusion Selectivity->Conclusion In_Vivo_Efficacy->Conclusion

Caption: Comparison of this compound and MI-503.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the menin-MLL1 interaction.

  • Reagents and Materials:

    • Purified recombinant menin protein.

    • Fluorescently labeled MLL1 peptide (e.g., fluorescein-labeled MLL14-43).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Test compounds (this compound, MI-503) serially diluted in DMSO.

    • 384-well black plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A mixture of menin protein and the fluorescently labeled MLL1 peptide is prepared in the assay buffer at optimized concentrations.

    • The test compounds at various concentrations are added to the wells of the 384-well plate.

    • The menin-MLL1 peptide mixture is then added to the wells containing the compounds.

    • The plate is incubated at room temperature for a specified period to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

  • Data Analysis:

    • The IC50 value is calculated by plotting the decrease in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the half-maximal growth inhibitory concentration (GI50).

  • Reagents and Materials:

    • Leukemia cell lines (e.g., MV-4-11, MOLM-13 for MLL-rearranged; K562 as a negative control).

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds (this compound, MI-503) serially diluted in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density.

    • The cells are treated with serial dilutions of the test compounds or DMSO as a vehicle control.

    • The plates are incubated for a specified period (e.g., 7 days), with media and compound replenishment if necessary.[10]

    • MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals.

    • The solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the changes in the expression levels of target genes (HOXA9, MEIS1) following treatment with the inhibitors.

  • Reagents and Materials:

    • Leukemia cell lines.

    • Test compounds (this compound, MI-503).

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix.

    • Primers and probes for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., HPRT1 or GAPDH).[1][3]

    • Real-time PCR instrument.

  • Procedure:

    • Cells are treated with the inhibitors or DMSO for a defined period (e.g., 6 days).[1]

    • Total RNA is isolated from the cells.

    • cDNA is synthesized from the extracted RNA.

    • qPCR is performed using the synthesized cDNA, primers, probes, and master mix.

  • Data Analysis:

    • The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in an animal model.

  • Materials and Methods:

    • Immunocompromised mice (e.g., NSG mice).

    • Human leukemia cell lines (e.g., MOLM-13) or patient-derived leukemia cells.

    • Test compounds (this compound, MI-503) formulated for oral or intraperitoneal administration.

    • Vehicle control.

  • Procedure:

    • Mice are engrafted with leukemia cells.

    • Once the leukemia is established (e.g., detectable leukemic cells in peripheral blood), the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor at a specified dose and schedule (e.g., 100 mg/kg, twice daily, orally for this compound).[3][6] The control group receives the vehicle.

    • Tumor burden is monitored throughout the study (e.g., by bioluminescence imaging or flow cytometry of peripheral blood).

    • Animal health, including body weight, is monitored for signs of toxicity.

    • Survival is monitored as a primary endpoint.

  • Data Analysis:

    • Tumor growth curves and survival curves (Kaplan-Meier) are generated to compare the efficacy of the treatment versus the control. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

This compound is a significantly more potent and selective inhibitor of the menin-MLL1 interaction compared to MI-503. Its sub-nanomolar binding affinity, low-nanomolar cellular activity, and profound in vivo efficacy in preclinical models, coupled with its oral bioavailability, position this compound and its analogs as highly promising candidates for clinical development in the treatment of MLL-rearranged and NPM1-mutated acute leukemias.[1][2][3] The continued investigation of next-generation menin-MLL1 inhibitors like this compound holds great promise for patients with these challenging hematological malignancies.

References

A Head-to-Head Comparison of MI-3454 and Venetoclax in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The development of targeted therapies has significantly advanced the treatment landscape for AML. This guide provides a detailed comparison of two prominent targeted agents, MI-3454 and venetoclax (B612062), focusing on their efficacy in preclinical AML models.

This compound is a potent, orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction, a critical driver in leukemias with MLL1 rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2] Venetoclax, on the other hand, is a selective B-cell lymphoma 2 (BCL-2) inhibitor that restores the intrinsic apoptotic pathway in cancer cells.[3][4] It has shown broad efficacy in AML, often in combination with hypomethylating agents.

This comparison guide synthesizes available preclinical data to offer an objective overview of their mechanisms of action, efficacy in various AML subtypes, and key experimental findings.

Mechanism of Action

The distinct mechanisms of action of this compound and venetoclax underpin their efficacy in different molecular subtypes of AML.

This compound: This agent disrupts the crucial interaction between menin and the MLL1 protein (or its fusion proteins in KMT2A-r leukemia). This interaction is essential for the recruitment of the MLL1 histone methyltransferase complex to target genes, leading to the upregulation of key leukemogenic genes such as HOXA9 and MEIS1. By inhibiting this interaction, this compound leads to the downregulation of these target genes, inducing differentiation and apoptosis in susceptible leukemic cells.

Venetoclax: As a BH3-mimetic, venetoclax selectively binds to the anti-apoptotic protein BCL-2. In many AML cells, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from activating the mitochondrial apoptosis pathway. Venetoclax displaces these pro-apoptotic proteins from BCL-2, leading to BAX/BAK activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.

Signaling Pathway Diagrams

MI3454_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 / MLL1-fusion Menin->MLL1 Interaction DNA Target Genes (HOXA9, MEIS1) MLL1->DNA Binds to H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes Leukemogenesis Leukemogenesis (Proliferation, Survival) DNA->Leukemogenesis H3K4me3->DNA Activates transcription MI3454 This compound MI3454->Menin Inhibits interaction Differentiation Differentiation / Apoptosis MI3454->Differentiation Induces

Caption: Mechanism of action of this compound.

Venetoclax_Pathway cluster_mito Mitochondrial Membrane BCL2 BCL-2 BIM Pro-apoptotic proteins (e.g., BIM) BCL2->BIM Sequesters Cell_Survival Cell Survival BCL2->Cell_Survival Promotes BAX_BAK BAX / BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Mechanism of action of venetoclax.

Efficacy in AML Models: A Comparative Summary

While direct head-to-head preclinical studies are limited, the following tables summarize the efficacy of this compound and venetoclax in various AML models based on available data from separate studies.

Table 1: In Vitro Efficacy in AML Cell Lines
DrugAML Cell LineGenotypeEfficacy MetricValueReference
This compound MOLM-13MLL-AF9GI₅₀7 nM
MV4-11MLL-AF4GI₅₀27 nM
KOPN-8MLL-ENLGI₅₀11 nM
OCI-AML3NPM1 mutationGI₅₀~10 nM
Venetoclax MOLM-13MLL-AF9IC₅₀< 10 nM
MV4-11MLL-AF4IC₅₀< 100 nM
OCI-AML3NPM1 mutationIC₅₀< 10 nM

Note: GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) are measures of drug potency in vitro. Lower values indicate higher potency. The experimental conditions for these studies may vary.

Table 2: In Vivo Efficacy in AML Xenograft Models
DrugAML ModelGenotypeDosing RegimenOutcomeReference
This compound MOLM-13 XenograftMLL-AF9100 mg/kg, p.o., b.i.d.Marked prolongation of survival
PDX Model (AML-449)MLL-AF9100 mg/kg, p.o., b.i.d.Substantial reduction in leukemia progression, ~140% increase in survival
PDX Model (AML-3055)NPM1 mutation100 mg/kg, p.o., b.i.d.Induced complete remission
Venetoclax MOLM-13 XenograftMLL-AF9100 mg/kg, p.o., dailySignificant inhibition of AML progression and extension of survival
PDX ModelsVariousVaries (often with HMA)High response rates, effective targeting of leukemia stem cells

p.o. = oral administration; b.i.d. = twice daily; PDX = Patient-Derived Xenograft.

Experimental Protocols

Cell Viability Assays (In Vitro)

This compound:

  • AML cell lines were seeded in 96-well plates.

  • Cells were treated with a range of this compound concentrations (e.g., 0.001-10 µM) for 7 days.

  • Cell viability was assessed using CellTiter-Glo luminescent cell viability assay (Promega).

  • GI₅₀ values were calculated using non-linear regression analysis in GraphPad Prism.

Venetoclax:

  • AML cell lines were cultured in appropriate media.

  • Cells were exposed to increasing concentrations of venetoclax for 48-72 hours.

  • Cell viability was determined using assays such as MTT or Annexin V/PI staining followed by flow cytometry to assess apoptosis.

  • IC₅₀ values were determined from dose-response curves.

In Vivo Xenograft Studies

This compound:

  • Immunocompromised mice (e.g., NSGS) were intravenously injected with human AML cells (e.g., MOLM-13) or primary patient samples.

  • Leukemia engraftment was monitored by measuring human CD45+ cells in peripheral blood.

  • Once engraftment was established, mice were treated with vehicle or this compound (e.g., 100 mg/kg, p.o., b.i.d.) for a specified duration (e.g., 21 consecutive days).

  • Treatment efficacy was assessed by monitoring leukemia burden (hCD45+ cells) and overall survival.

Venetoclax:

  • Similar to the this compound protocol, immunocompromised mice were engrafted with AML cells.

  • Treatment with venetoclax (e.g., 100 mg/kg, p.o., daily), often in combination with a hypomethylating agent like azacitidine, was initiated.

  • Leukemia progression was monitored via bioluminescence imaging or flow cytometry for hCD45+ cells.

  • Overall survival and changes in tumor burden were the primary endpoints.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture AML Cell Line Culture (MOLM-13, MV4-11, etc.) Drug_Treatment_vitro Treatment with This compound or Venetoclax (Dose-response) Cell_Culture->Drug_Treatment_vitro Viability_Assay Cell Viability/Apoptosis Assay (CellTiter-Glo, Annexin V) Drug_Treatment_vitro->Viability_Assay Data_Analysis_vitro Calculate GI₅₀ / IC₅₀ Viability_Assay->Data_Analysis_vitro Xenograft_Model Establish AML Xenograft Model (Cell line- or Patient-derived) Drug_Treatment_vivo Treatment with Vehicle, This compound, or Venetoclax Xenograft_Model->Drug_Treatment_vivo Monitoring Monitor Leukemia Burden (hCD45+ cells, Bioluminescence) Drug_Treatment_vivo->Monitoring Data_Analysis_vivo Assess Survival & Tumor Growth Monitoring->Data_Analysis_vivo

Caption: General experimental workflow for preclinical evaluation.

Concluding Remarks

Both this compound and venetoclax demonstrate significant preclinical activity in AML models. This compound shows remarkable potency and selectivity for AML subtypes driven by MLL1 rearrangements or NPM1 mutations, inducing complete remissions in some patient-derived xenograft models as a single agent. Venetoclax exhibits broader activity across various AML subtypes and is a cornerstone of combination therapies, particularly for older or unfit patients.

The choice between these agents in a clinical or research setting will likely be guided by the specific molecular profile of the patient's leukemia. For KMT2A-r and NPM1-mutated AML, menin inhibitors like this compound represent a highly targeted and promising therapeutic strategy. Venetoclax-based regimens continue to be a valuable and effective treatment option for a wider range of AML patients. Further preclinical studies directly comparing these two agents in the same models, as well as clinical trials exploring their use in combination, are warranted to fully elucidate their therapeutic potential and optimize treatment strategies for AML.

References

Validating the On-Target Effects of MI-3454: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MI-3454 is a potent and selective small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical dependency in certain types of acute leukemia.[1][2] Validating that the therapeutic effects of this compound are a direct consequence of its interaction with the menin target is paramount for its clinical development. This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of this compound, presenting supporting experimental data and detailed protocols for key experiments.

Comparison of Genetic Validation Approaches

Genetic methods provide the most rigorous validation of a drug's on-target effects by directly manipulating the target gene or downstream pathways. The following table compares key genetic approaches used to validate the mechanism of action of this compound.

Validation ApproachPrincipleKey Experimental ReadoutsStrengthLimitations
CRISPR-Cas9 Mediated Target Knockout Complete ablation of the target protein (Menin) to phenocopy the effects of the inhibitor.- Comparison of cell viability and differentiation - Gene expression profiling (RNA-seq, qRT-PCR) - Chromatin immunoprecipitation (ChIP-seq)Provides a definitive genetic benchmark for the inhibitor's on-target effects.Potential for off-target gene editing and cellular adaptation to long-term target loss.
Target Gene Knockdown (shRNA/siRNA) Transient or stable reduction in the expression of the target protein (Menin).- Similar to CRISPR-Cas9 knockout.Technically simpler and faster than generating knockout cell lines.Incomplete knockdown can lead to ambiguous results.
Rescue Experiments (Downstream Effector Overexpression) Overexpression of a key downstream effector (e.g., HOXA9) to determine if it can reverse the phenotypic effects of the inhibitor.- Restoration of cell proliferation - Blockade of differentiationDirectly links the inhibitor's effect to the target's downstream signaling pathway.May not be applicable if the inhibitor affects multiple downstream pathways.
Generation of Drug-Resistant Mutants Identification of mutations in the target protein (Menin) that confer resistance to the inhibitor.- In vitro cell viability assays with mutant vs. wild-type cells - Biochemical binding assays - Structural modelingProvides strong evidence of direct target engagement and binding site interaction.Can be time-consuming to generate and characterize resistant mutants.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies validating the on-target effects of this compound and other menin inhibitors.

Table 1: Comparison of Cellular Proliferation Inhibition by this compound and Genetic Knockout of MEN1

Cell LineThis compound GI50 (nM)Effect of MEN1 KnockoutReference
MV4-11 (MLL-AF4)15Decreased cell fitness[2][3]
MOLM-13 (MLL-AF9)27Decreased cell fitness[2]
KOPN-8 (MLL-ENL)7Not reported

Table 2: Downregulation of Key Target Genes by this compound and Genetic Perturbation of the Menin-MLL Axis

GeneThis compound Treatment (Fold Change)MEN1 Knockout (Fold Change)Reference
MEIS1↓ >30-foldSignificantly downregulated
HOXA9↓ ~5-foldSignificantly downregulated
FLT3↓ ~5-10-foldNot reported

Table 3: Impact of MEN1 Mutations on the Efficacy of Menin Inhibitors

MEN1 MutationThis compound Fold Shift in IC50Revumenib Fold Shift in IC50MechanismReference
M327I>100>100Reduces inhibitor binding affinity
T349M~10>100Reduces inhibitor binding affinity

Signaling Pathways and Experimental Workflows

Menin-MLL Signaling Pathway and Point of Inhibition by this compound

The menin-MLL1 protein-protein interaction is crucial for the recruitment of the MLL1 histone methyltransferase complex to chromatin, leading to the expression of leukemogenic genes such as HOXA9 and MEIS1. This compound acts by binding to menin and disrupting this interaction.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_drug Inhibition Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction Chromatin Chromatin MLL1->Chromatin Binds to HOXA9 HOXA9 Chromatin->HOXA9 Transcription MEIS1 MEIS1 Chromatin->MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis MI3454 This compound MI3454->Menin Inhibits Interaction CRISPR_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_genetic Genetic Perturbation cluster_analysis Analysis start Leukemia Cell Line (e.g., MV4-11) DMSO Vehicle Control (DMSO) start->DMSO MI3454 This compound start->MI3454 CRISPR_control Control gRNA start->CRISPR_control CRISPR_MEN1 MEN1 gRNA start->CRISPR_MEN1 phenotype Phenotypic Analysis (Viability, Differentiation) DMSO->phenotype gene_expression Gene Expression Analysis (RNA-seq) DMSO->gene_expression MI3454->phenotype MI3454->gene_expression chromatin Chromatin Occupancy Analysis (ChIP-seq) MI3454->chromatin CRISPR_control->phenotype CRISPR_control->gene_expression CRISPR_MEN1->phenotype CRISPR_MEN1->gene_expression CRISPR_MEN1->chromatin

References

Navigating Resistance: A Comparative Analysis of MI-3454 and Other Epigenetic Drugs in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of MI-3454, a potent inhibitor of the menin-mixed lineage leukemia (MLL) interaction, with other classes of epigenetic drugs. We delve into the mechanisms of action, known resistance pathways, and crucially, the potential for cross-resistance, drawing upon preclinical data to inform future research and combination strategies in acute myeloid leukemia (AML).

This compound is an orally bioavailable small molecule that selectively targets the protein-protein interaction between menin and MLL1[1][2]. This interaction is critical for the leukemogenic activity of MLL fusion proteins and mutant NPM1, which drive the expression of key oncogenes such as HOXA9 and MEIS1[1][3][4][5]. By disrupting this complex, this compound induces differentiation and apoptosis in susceptible leukemia cells, showing significant preclinical efficacy in MLL-rearranged (MLL-r) and NPM1-mutant (NPM1m) AML models[1][4][5].

However, as with most targeted therapies, the development of resistance is a significant clinical challenge. Mechanisms of resistance to menin inhibitors are emerging and can be broadly categorized into on-target mutations in the MEN1 gene and non-genetic, epigenetic reprogramming[6][7][8]. Understanding how these resistance mechanisms affect sensitivity to other epigenetic drugs is crucial for designing effective second-line and combination therapies.

While direct, head-to-head cross-resistance studies involving this compound are limited in the published literature, extensive research into combination therapies provides strong evidence for a general lack of cross-resistance and suggests pathways to overcome it. Synergistic anti-leukemic activity has been observed when menin inhibitors are combined with other epigenetic modifiers, indicating that these agents act on complementary, rather than redundant, pathways.

Comparative Efficacy of Epigenetic Drugs in AML

The following table summarizes the in vitro efficacy of this compound and other representative epigenetic drugs in MLL-rearranged and NPM1-mutant AML cell lines. It is important to note that these values are from different studies and serve as a general comparison of potency.

Drug ClassCompoundMechanism of ActionTarget Cell LinesIC50/GI50 (nM)Reference
Menin-MLL Inhibitor This compound Disrupts Menin-MLL1 interactionMOLM-13 (MLL-AF9)7[1]
MV4-11 (MLL-AF4)27[1]
BET InhibitorJQ1Inhibits BRD4MOLM-13, MV4-11Varies (nM-µM)[9]
DOT1L InhibitorPinometostat (EPZ-5676)Inhibits H3K79 methyltransferaseMLL-r cell linesLow nM[10][11][12]
HDAC InhibitorChidamide (B1683975)Pan-HDAC inhibitorMLL-r cell linesVaries (nM-µM)[13]
DNMT InhibitorAzacitidineInhibits DNA methyltransferasesAML cell linesVaries (µM)[14]

Cross-Resistance and Synergy Analysis

Studies have shown that combining menin inhibitors with other epigenetic drugs can lead to synergistic cell killing, suggesting that resistance to this compound may not confer resistance to these other agents.

  • DOT1L Inhibitors: The MLL fusion protein recruits both menin and DOT1L to drive oncogenic gene expression. Co-inhibition of both targets has demonstrated marked synergy in killing MLL-rearranged leukemia cells[10][11][12]. This suggests that even if resistance to a menin inhibitor emerges, the cells may remain sensitive to DOT1L inhibition.

  • BET Inhibitors: A CRISPR-Cas9 screen identified BRD4, the target of BET inhibitors (BETi), as a key co-dependency in MLL-r AML cells treated with a menin inhibitor[9]. This finding provides a strong rationale for combining this compound with BETi to overcome or prevent resistance.

  • HDAC Inhibitors: Combination treatment with a menin-MLL inhibitor (MI-3) and the HDAC inhibitor chidamide resulted in highly synergistic anti-tumor activity in MLL-r AML cells[13]. This synergy was linked to the disruption of DNA damage checkpoints and repair, indicating that the two drug classes have distinct but complementary mechanisms of action.

  • BCL2 Inhibitors: While not a primary epigenetic drug, the BCL2 inhibitor venetoclax (B612062) is a key targeted therapy in AML. Notably, AML cells with acquired resistance to menin inhibitors through the loss of PRC1.1 components have been shown to be susceptible to venetoclax[2][15]. This highlights a potential therapeutic strategy for this specific subset of menin inhibitor-resistant leukemias.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are generalized protocols for key experiments.

Generation of Drug-Resistant AML Cell Lines
  • Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the parental cell line to the drug (e.g., this compound) is first determined using a cell viability assay.

  • Dose-Escalation Exposure: Parental cells are cultured in the presence of the drug at a starting concentration below the IC50.

  • Stepwise Concentration Increase: Once the cells resume normal proliferation, the drug concentration is gradually increased in a stepwise manner.

  • Selection and Expansion: At each concentration, surviving cells are allowed to expand. This process is repeated over several months.

  • Confirmation of Resistance: The IC50 of the resulting cell line is determined and compared to the parental line. A significant increase in IC50 confirms the resistant phenotype. The stability of the resistance should be tested after a period of drug-free culture.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: AML cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).

  • Drug Treatment: Cells are treated with a serial dilution of the test compounds (this compound and other epigenetic drugs). A vehicle-only control is included.

  • Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C and 5% CO2.

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated for 4 hours. A solubilization solution is then added, and the absorbance is read on a plate reader.

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured on a luminometer.

  • Data Analysis: The results are normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein (e.g., MLL-AF9) Menin->MLL1_fusion Interaction DNA DNA MLL1_fusion->DNA Binds to Promoters HOXA9_MEIS1 HOXA9/MEIS1 DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis Drives MI3454 This compound MI3454->Menin Inhibits Interaction Resistance_Workflow start Parental AML Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture Continuous Culture with Stepwise Increase of This compound Concentration ic50_initial->culture selection Select for Surviving and Proliferating Cells culture->selection expansion Expand Resistant Population selection->expansion expansion->culture Repeat Cycle ic50_final Determine Final IC50 of this compound expansion->ic50_final comparison Compare IC50s (Resistant vs. Parental) ic50_final->comparison resistant_line Established this compound Resistant Cell Line comparison->resistant_line cross_test Test Sensitivity to Other Epigenetic Drugs (BETi, DOT1Li, HDACi) resistant_line->cross_test Synergy_Logic cluster_resistance This compound Resistance cluster_combination Combination Therapy MI3454_Res This compound Resistant AML Cell Oncogenic_Pathway Leukemogenic Pathway (partially active) MI3454_Res->Oncogenic_Pathway Apoptosis Synergistic Apoptosis and Differentiation MI3454_Res->Apoptosis Targeted by Combination Oncogenic_Pathway->Apoptosis Other_Epigenetic_Drug Other Epigenetic Drug (e.g., BETi, DOT1Li) Complementary_Pathway Complementary Oncogenic Pathway Other_Epigenetic_Drug->Complementary_Pathway Complementary_Pathway->Apoptosis

References

MI-3454 Demonstrates Potent Anti-Leukemic Activity in MLL-Rearranged and NPM1-Mutated Leukemia Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

MI-3454, a novel, orally bioavailable small molecule inhibitor of the menin-MLL1 interaction, has shown significant therapeutic potential in preclinical models of acute leukemia characterized by MLL1 rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations. [1][2][3][4][5] This guide provides a comparative analysis of this compound's efficacy in these two genetically distinct leukemia subtypes, supported by experimental data and detailed methodologies for key assays.

The protein-protein interaction between menin and the MLL1 fusion proteins (in MLL-r leukemia) or the wild-type MLL1 protein (in NPM1-mutated leukemia) is a critical driver of leukemogenesis in these subtypes.[1][3][4][5] this compound is designed to disrupt this interaction, thereby inhibiting the downstream transcriptional program that promotes leukemia cell proliferation and survival.[1][6]

Comparative Efficacy of this compound

This compound has demonstrated profound anti-leukemic effects in both MLL-rearranged and NPM1-mutated leukemia models, inducing cell differentiation and leading to complete remission in some preclinical studies.[1][2][3][4][5][6]

In Vitro Efficacy

This compound exhibits potent, subnanomolar inhibitory activity against the menin-MLL1 interaction, with an IC50 of 0.51 nM.[6][7] This translates to potent anti-proliferative activity in leukemia cell lines harboring MLL rearrangements or NPM1 mutations.

Cell LineGenotypeThis compound GI50 (nM)
MOLM13MLL-AF97 - 27
MV-4-11MLL-AF47 - 27
KOPN8MLL-ENL7 - 27
OCI-AML3NPM1-mutatedData not consistently reported in nM, but potent activity demonstrated

Table 1: In vitro anti-proliferative activity of this compound in various leukemia cell lines. GI50 values represent the concentration required to inhibit cell growth by 50%.[1][7]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant single-agent efficacy in clinically relevant PDX models of both MLL-rearranged and NPM1-mutated AML.[1][2][3]

PDX ModelGenotypeTreatmentOutcome
MLL-1532MLL-rearrangedThis compound (100 mg/kg, b.i.d., p.o.) for 20 daysComplete remission
AML-3055NPM1-mutatedThis compound (100 mg/kg, b.i.d., p.o.) for 21 daysBlocked leukemia progression
AML-4392NPM1-mutatedThis compound (100 mg/kg, b.i.d., p.o.) for 21 daysBlocked leukemia progression

Table 2: In vivo efficacy of this compound in patient-derived xenograft (PDX) models of acute leukemia.[1]

Mechanism of Action: Downregulation of Key Leukemogenic Genes

The efficacy of this compound in both MLL-rearranged and NPM1-mutated leukemia stems from its ability to disrupt the menin-MLL1 interaction, which is crucial for the expression of key downstream target genes, including HOXA9 and MEIS1.[1][7] These genes are critical for the maintenance of the leukemic state. Treatment with this compound leads to a significant downregulation of these and other MLL target genes.[6][7]

MI3454_Mechanism cluster_downstream Downstream Effects Menin Menin MLL1_complex MLL1 Fusion Protein (MLL-r) or Wild-type MLL1 (NPM1-mut) Menin->MLL1_complex Interaction DNA DNA MLL1_complex->DNA Binds to chromatin Target_Genes Target Gene Expression (e.g., HOXA9, MEIS1) DNA->Target_Genes Transcription Leukemia Leukemic Proliferation & Survival Target_Genes->Leukemia MI3454 This compound MI3454->Menin Inhibits Interaction

Mechanism of action of this compound in leukemia.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: MLL-rearranged (MOLM13, MV-4-11) and NPM1-mutated leukemia cell lines were used.

  • Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 7 days.

  • Analysis: Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay. The half-maximal growth inhibition (GI50) values were calculated.

Patient-Derived Xenograft (PDX) Models
  • Animal Model: Immunocompromised NSGS mice were used.

  • Engraftment: Primary human leukemia cells from patients with MLL-rearranged or NPM1-mutated AML were transplanted into the mice.

  • Treatment: Once leukemia was established, mice were treated with this compound (e.g., 100 mg/kg, orally, twice daily) or vehicle control for a specified duration (e.g., 20-21 consecutive days).[1]

  • Analysis: Leukemia burden was monitored by measuring the percentage of human CD45+ cells in the peripheral blood and bone marrow. Spleen size and weight were also assessed at the end of the study.[8]

PDX_Workflow Patient Patient with MLL-r or NPM1-mut Leukemia Primary_Cells Isolate Primary Leukemia Cells Patient->Primary_Cells Transplantation Transplant Cells into NSGS Mice Primary_Cells->Transplantation Engraftment Confirm Leukemia Engraftment Transplantation->Engraftment Treatment Treat with this compound or Vehicle Engraftment->Treatment Analysis Analyze Leukemia Burden Treatment->Analysis

Workflow for patient-derived xenograft (PDX) model studies.
Gene Expression Analysis

  • Sample Collection: Bone marrow or spleen samples were isolated from PDX mice treated with this compound or vehicle.

  • RNA Extraction and Sequencing: RNA was extracted from the collected cells, and gene expression profiling was performed using RNA sequencing.

  • Analysis: Differential gene expression analysis was conducted to identify genes that were significantly up- or downregulated upon this compound treatment, with a focus on MLL target genes like HOXA9 and MEIS1.[1]

Conclusion

This compound demonstrates robust preclinical efficacy in both MLL-rearranged and NPM1-mutated leukemia by effectively inhibiting the critical menin-MLL1 interaction. Its ability to downregulate key leukemogenic drivers like HOXA9 and MEIS1 translates to potent anti-proliferative and pro-differentiative effects in vitro and significant tumor regression in vivo. These findings provide a strong rationale for the continued clinical development of this compound and its analogs for the treatment of these high-risk leukemia subtypes.[1][2][3][5][9] A close analog, KO-539 (Ziftomenib), is currently in clinical trials for relapsed or refractory AML.[10]

References

Comparative Preclinical Analysis of Menin-MLL Inhibitors: MI-3454 vs. KO-539

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Development

The interaction between the proteins menin and Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) is a critical dependency for the development and progression of specific subtypes of acute leukemia. This has led to the development of a new class of targeted therapies—menin-MLL inhibitors. These agents are particularly promising for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A gene rearrangements (MLL-r) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene.

This guide provides a head-to-head preclinical comparison of two leading menin-MLL inhibitors: MI-3454 and KO-539 (also known as Ziftomenib). Both are potent, selective, and orally bioavailable small molecules designed to disrupt the menin-MLL interaction, thereby reversing the oncogenic gene expression program that drives these leukemias.

Mechanism of Action: Disrupting a Key Leukemogenic Complex

In leukemias with MLL rearrangements or NPM1 mutations, the menin protein acts as a crucial scaffold, tethering the MLL1/KMT2A complex to chromatin. This aberrant interaction leads to the upregulation of key leukemogenic genes, most notably HOXA9 and MEIS1, which block cell differentiation and promote uncontrolled proliferation.[1][2]

Both this compound and KO-539 function by competitively binding to menin and blocking its interaction with MLL1.[3] This disruption displaces the complex from its target genes, leading to the downregulation of HOXA9 and MEIS1 expression.[3] The ultimate result is the induction of differentiation and a loss of viability in the leukemic cells. Preclinical studies also suggest that KO-539 can induce the proteasomal degradation of the menin protein, potentially enhancing its anti-leukemic effect.

G cluster_0 Normal Hematopoiesis vs. MLL-r / NPM1c Leukemia cluster_1 Therapeutic Intervention Menin Menin MLL1 MLL1 (KMT2A) Complex Menin->MLL1 Binds Chromatin Chromatin MLL1->Chromatin Tethers to TargetGenes Target Gene Expression (e.g., HOXA9, MEIS1) Chromatin->TargetGenes Upregulates Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) TargetGenes->Leukemogenesis Drives MI3454 This compound MI3454->Menin Inhibit Interaction KO539 KO-539 KO539->Menin

Caption: Mechanism of action for Menin-MLL inhibitors.

Quantitative Data Summary

The following tables summarize the preclinical performance of this compound and KO-539 based on published data.

Table 1: In Vitro Potency and Activity

This table outlines the half-maximal inhibitory concentration (IC₅₀) and half-maximal growth inhibition (GI₅₀) values, demonstrating the potency of each compound in cell-based assays.

CompoundAssay TypeCell LinesTarget MutationPotency (nM)Reference
This compound Biochemical Assay (FP)-Menin-MLL1 InteractionIC₅₀: 0.51
Cell ViabilityMOLM13, MV-4-11, etc.MLL-rearrangedGI₅₀: 7 - 27
SelectivityLeukemic cells w/o MLL-rWild-Type>100-fold less sensitive
KO-539 Cell ViabilityMOLM13, MV411MLL-rearrangedIC₅₀: <25 (after 7 days)
Cell ViabilityOCI-AML3NPM1-mutatedIC₅₀: <25 (after 7 days)

Summary: Both compounds exhibit high potency at low nanomolar concentrations against leukemia cell lines with the target mutations (MLL-r or NPM1mut). This compound has a sub-nanomolar IC₅₀ for direct inhibition of the protein-protein interaction, highlighting its biochemical potency. Both agents show strong selectivity for mutation-bearing cells over wild-type cells.

Table 2: In Vivo Efficacy in Preclinical Models

This table summarizes the outcomes of studies in animal models, a critical step in preclinical evaluation.

CompoundAnimal ModelDosing & AdministrationKey OutcomesReference
This compound MOLM13 Xenograft (Mouse)100 mg/kg, oral, twice dailyBlocked leukemia progression, markedly prolonged survival.
PDX Models (MLL-r & NPM1mut)OralInduced complete remission or leukemia regression.
Safety Assessment (Mouse)-Well-tolerated, did not impair normal hematopoiesis.
KO-539 Multiple AML PDX ModelsOral, dailyProfound and durable anti-leukemic activity.
KMT2A-r AML PDX ModelOral, in combo w/ VenetoclaxSuperior anti-AML efficacy vs. single agents, no host toxicity.

Summary: Both this compound and KO-539 demonstrate robust and durable single-agent efficacy in multiple, clinically relevant mouse models, including patient-derived xenografts (PDX). They effectively induce leukemia regression and prolong survival, providing a strong rationale for clinical translation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and KO-539.

Cell Viability and Proliferation Assay
  • Purpose: To determine the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (IC₅₀ or GI₅₀).

  • Methodology:

    • Cell Seeding: Leukemia cells (e.g., MOLM13, MV-4-11) are seeded into 96-well plates at a predetermined density.

    • Drug Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or KO-539) or a vehicle control (DMSO).

    • Incubation: Plates are incubated for a specified period, typically 5 to 7 days, to allow for effects on proliferation.

    • Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the IC₅₀/GI₅₀ values.

In Vivo Xenograft Efficacy Study
  • Purpose: To evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.

    • Cell Implantation: Human leukemia cells (from cell lines or patient-derived samples) are injected into the mice, typically intravenously (for disseminated models) or subcutaneously.

    • Treatment: Once leukemia is established, mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound) via oral gavage at a specified dose and schedule. The control group receives a vehicle solution.

    • Monitoring: Mice are monitored regularly for signs of toxicity (e.g., body weight loss, behavior changes). Leukemia progression is monitored via bioluminescence imaging (if cells are luciferase-tagged) or by measuring peripheral blood chimerism.

    • Endpoint Analysis: The primary endpoints are typically overall survival and reduction in leukemia burden (e.g., in bone marrow, spleen). Statistical analyses, such as Kaplan-Meier curves, are used to compare outcomes between groups.

G cluster_workflow Generic In Vivo Xenograft Workflow cluster_groups start Human AML Cells (PDX or Cell Line) implant Implant into NSG Mice start->implant engraft Confirm Leukemia Engraftment implant->engraft randomize Randomize Mice engraft->randomize treatment Treatment Group: Oral Gavage with This compound or KO-539 randomize->treatment control Control Group: Oral Gavage with Vehicle randomize->control monitor Monitor Health & Disease Burden treatment->monitor control->monitor endpoint Endpoint Analysis: Survival & Leukemic Load monitor->endpoint

Caption: Generalized workflow for in vivo preclinical efficacy studies.

Conclusion and Future Outlook

The preclinical data for both this compound and KO-539 (Ziftomenib) are highly compelling. Both compounds are potent, selective, and orally bioavailable inhibitors of the menin-MLL interaction with remarkably similar profiles. They have demonstrated profound single-agent anti-leukemic activity in relevant in vitro and in vivo models of MLL-r and NPM1-mutated leukemia.

While direct, published head-to-head studies are limited, the available data suggest both are strong clinical candidates. KO-539, a structurally related analog of this compound, has progressed into clinical trials (KOMET-001) and has shown encouraging early activity in patients with relapsed or refractory AML. Furthermore, preclinical studies for both agents show strong synergistic potential when combined with other targeted therapies, such as BCL2, FLT3, or IDH inhibitors, suggesting future avenues for improving patient outcomes.

For researchers and drug developers, this compound and KO-539 represent a validated therapeutic strategy and a significant step forward in precision medicine for genetically defined subsets of acute leukemia.

References

In Vivo Efficacy of MI-3454 in Acute Myeloid Leukemia: An Indirect Comparison with Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy of the menin-MLL inhibitor, MI-3454, against standard-of-care chemotherapy in acute myeloid leukemia (AML) models. The data presented is based on an indirect comparison from separate preclinical studies, as direct head-to-head in vivo studies are not yet available in the public domain.

This compound is a potent and orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction, a critical dependency for leukemogenesis in AML with MLL1-rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1] Standard-of-care for eligible patients with these AML subtypes typically involves intensive induction chemotherapy, often a "7+3" regimen of cytarabine (B982) and an anthracycline like daunorubicin. For patients ineligible for intensive chemotherapy, a combination of venetoclax (B612062) and a hypomethylating agent such as azacitidine is a common therapeutic strategy.

This guide summarizes the available preclinical in vivo data for this compound as a monotherapy and for standard-of-care chemotherapy in relevant AML mouse models.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of this compound and standard-of-care chemotherapy from various preclinical studies. It is important to note that these results are not from direct comparative studies and the experimental conditions, such as the specific cell lines or patient-derived xenograft (PDX) models used, may vary.

Table 1: In Vivo Efficacy of this compound Monotherapy in AML Xenograft Models

Animal ModelAML SubtypeTreatment RegimenKey Efficacy OutcomesReference
NSG Mice (MV-4-11 Xenograft)MLL-r (MLL-AF4)This compound (120 mg/kg, p.o., once or twice daily for 7 days)Blocked leukemia progression compared to vehicle.[2]
NSGS Mice (PDX Model NPM1-3055)NPM1-mutated, FLT3-ITDThis compound (100 mg/kg, p.o., b.i.d. for 21 days)Reduced leukemic blasts in peripheral blood to <3% (vs. ~55% in vehicle).[1]
NSGS Mice (PDX Model NPM1-4392)NPM1-mutatedThis compound (100 mg/kg, p.o., b.i.d. for 21 days)Significantly reduced leukemic blasts in peripheral blood, spleen, and bone marrow.[1]

Table 2: In Vivo Efficacy of Standard-of-Care Chemotherapy in AML Xenograft Models

Animal ModelAML SubtypeTreatment RegimenKey Efficacy OutcomesReference
Immunodeficient Mice (Primary Human AML Xenograft)Not SpecifiedCytarabine (100 mg/kg/day, i.p. for 5 days) + Doxorubicin (3 mg/kg/day, i.p. for 3 days)Reduced disease burden and increased survival.[3]
Immunodeficient Mice (Primary Human AML Xenograft)Not SpecifiedCPX-351 (liposomal cytarabine:daunorubicin 5:1 molar ratio)Superior therapeutic activity compared to free-drug cocktails, with a high proportion of long-term survivors.[4]
NSGS Mice (PDX Model)MDS/AMLAzacitidine (2.14 mg/kg, i.p., 3x/week) + Venetoclax (5.7 mg/kg, i.p., 3x/week)Retained therapy resistance observed in patients. (Used as a control to test novel agents against resistance).[5]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the targeted signaling pathway of this compound and a general experimental workflow for evaluating the in vivo efficacy of anti-leukemic agents in a patient-derived xenograft (PDX) model.

MI3454_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Binds Chromatin Chromatin MLL1_fusion->Chromatin Tethers Leukemogenic_Genes HOXA9, MEIS1 Chromatin->Leukemogenic_Genes Activates Transcription Transcription Leukemogenic_Genes->Transcription Drives Leukemia_Progression Leukemia_Progression Transcription->Leukemia_Progression Leads to MI_3454 This compound MI_3454->Block Differentiation_Apoptosis Differentiation & Apoptosis MI_3454->Differentiation_Apoptosis Induces

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenic gene transcription.

In_Vivo_Efficacy_Workflow In Vivo AML PDX Model Efficacy Workflow Patient_Sample AML Patient Bone Marrow/Blood Cell_Isolation Isolate Primary Leukemia Cells Patient_Sample->Cell_Isolation Xenotransplantation Xenotransplantation into Immunodeficient Mice (e.g., NSG) Cell_Isolation->Xenotransplantation Engraftment_Monitoring Monitor Engraftment (%hCD45+ in blood) Xenotransplantation->Engraftment_Monitoring Randomization Randomize Mice into Treatment Groups Engraftment_Monitoring->Randomization Treatment Administer Treatment (e.g., this compound or Chemo) Randomization->Treatment Efficacy_Assessment Assess Efficacy: - Tumor Burden (Flow Cytometry) - Survival Analysis Treatment->Efficacy_Assessment Data_Analysis Data Analysis & Comparison Efficacy_Assessment->Data_Analysis

Caption: General workflow for testing anti-leukemic agents in AML patient-derived xenograft models.

Experimental Protocols

Below are representative experimental protocols for establishing AML patient-derived xenografts and for the administration of this compound and standard-of-care chemotherapy in preclinical mouse models.

Establishment of AML Patient-Derived Xenografts (PDX)
  • Cell Source: Primary leukemia cells are obtained from bone marrow or peripheral blood of AML patients with confirmed MLL-r or NPM1 mutations.[6]

  • Cell Preparation: Mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation. For some studies, cells may be transduced with a luciferase-expressing lentivirus for bioluminescence imaging.

  • Animal Model: Immunodeficient mice, such as NOD/SCID gamma (NSG) or NSGS mice, are used as recipients. Mice are typically sublethally irradiated prior to cell injection to facilitate engraftment.

  • Xenotransplantation: A specified number of primary AML cells (e.g., 1-10 million cells) are injected into the mice, commonly via tail vein or intra-femoral injection.[6]

  • Engraftment Monitoring: Engraftment of human leukemia cells is monitored by flow cytometric analysis of peripheral blood for the presence of human CD45+ (hCD45+) cells, typically starting 3-4 weeks post-transplantation.[6]

  • Randomization and Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), mice are randomized into treatment and control groups.

This compound Administration Protocol (Representative)
  • Formulation: this compound is formulated for oral gavage (p.o.).

  • Dosing: A common dosing regimen is 100 mg/kg administered orally, twice daily (b.i.d.).[1]

  • Treatment Duration: Treatment is typically administered for a defined period, such as 21 consecutive days.[1]

  • Efficacy Endpoints: Treatment efficacy is assessed by monitoring the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study. Survival is also a key endpoint.

Standard-of-Care Chemotherapy Administration Protocol (Representative)

This protocol is based on a preclinical model mimicking the "7+3" regimen.

  • Agents: Cytarabine (Ara-C) and an anthracycline (e.g., Doxorubicin, as a surrogate for Daunorubicin in some mouse studies due to toxicity).[3]

  • Formulation: Drugs are formulated for intraperitoneal (i.p.) injection.

  • Dosing:

    • Cytarabine: 100 mg/kg/day, i.p. for 5 days.[3]

    • Doxorubicin: 3 mg/kg/day, i.p. for 3 days.[3]

  • Treatment Duration: The induction-like therapy is administered over a 5-day period.

  • Efficacy Endpoints: Efficacy is determined by the reduction in leukemia burden in hematopoietic tissues and by overall survival of the treated mice compared to a vehicle control group.

Summary and Future Directions

The available preclinical data demonstrates that this compound is a highly active agent in mouse models of MLL-r and NPM1-mutated AML, capable of inducing deep and lasting responses as a single agent.[1] Standard-of-care chemotherapy also shows efficacy in reducing tumor burden and extending survival in preclinical AML models.[3]

However, the absence of direct comparative in vivo studies makes it challenging to definitively conclude the relative efficacy of this compound versus standard chemotherapy. Future preclinical studies performing head-to-head comparisons in well-characterized PDX models are warranted. Furthermore, clinical trials are ongoing to evaluate the safety and efficacy of menin inhibitors, including analogs of this compound, in patients with relapsed or refractory AML, which will provide the ultimate measure of their therapeutic potential relative to existing treatments.

References

Unveiling the Mechanism of Action of MI-3454: An RNA-Seq-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of MI-3454, a potent and orally bioavailable small molecule inhibitor, focusing on the validation of its mechanism of action through RNA sequencing (RNA-seq). We offer a comparative perspective against other therapeutic strategies for leukemias characterized by Mixed Lineage Leukemia 1 (MLL1) gene rearrangements or Nucleophosmin 1 (NPM1) mutations. This document is intended to serve as a valuable resource, presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes and workflows.

Introduction to this compound and its Therapeutic Rationale

This compound is a clinical-stage compound that targets the protein-protein interaction between menin and MLL1.[1][2][3][4] This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins and is also implicated in the pathogenesis of NPM1-mutated acute myeloid leukemia (AML).[1][2][3][4] By disrupting the menin-MLL1 complex, this compound aims to suppress the expression of key downstream target genes responsible for leukemogenesis, thereby inducing differentiation and inhibiting the proliferation of cancer cells.[1][2][5] Its high potency and oral bioavailability make it a promising candidate for clinical translation.[1][3][4]

Comparative Analysis of this compound and Alternative Therapeutic Strategies

The treatment landscape for AML is evolving, with several targeted therapies emerging alongside traditional chemotherapy. This compound represents a novel epigenetic approach. Below is a comparison of this compound with other menin-MLL inhibitors and agents with different mechanisms of action.

Compound/Strategy Target Mechanism of Action Reported Potency (Cell-based) Key Downstream Effects
This compound Menin-MLL1 InteractionDisrupts the menin-MLL1 protein-protein interaction, inhibiting the recruitment of the MLL1 complex to target genes.[1][2][5]GI50: 7-27 nM in MLL-rearranged cell lines.[2][5]Downregulation of HOXA9, MEIS1, FLT3, PBX3, and other MLL target genes.[1][2]
VTP50469 Menin-MLL1 InteractionA potent and selective small molecule inhibitor of the menin-MLL interaction.[6]Effective in cell lines and patient-derived xenograft (PDX) models of MLL-rearranged leukemia.[6]Suppression of MLL-fusion target genes, leading to differentiation and apoptosis.[6]
MI-503 Menin-MLL1 InteractionA potent menin-MLL1 inhibitor that has shown efficacy in models of MLL leukemia and prostate cancer.[7]Inhibits proliferation of liver cancer cells in a dose- and time-dependent manner.[7]Affects the expression of genes associated with proliferation and migration.[7]
FLT3 Inhibitors (e.g., Gilteritinib) FMS-like Tyrosine Kinase 3 (FLT3)Inhibit the kinase activity of mutated FLT3, a common co-mutation in AML.[8]Potent against FLT3-ITD and FLT3-TKD mutations.Inhibition of downstream signaling pathways such as RAS/MAPK and PI3K/AKT.
IDH Inhibitors (e.g., Ivosidenib, Enasidenib) Isocitrate Dehydrogenase 1/2 (IDH1/2)Inhibit mutant IDH1 or IDH2, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and promoting myeloid differentiation.[8]Effective in AML patients with IDH1 or IDH2 mutations.Reversal of epigenetic dysregulation caused by 2-HG.

Experimental Protocol: RNA-Seq for Validating the Mechanism of Action of this compound

This protocol outlines a typical workflow for using RNA-seq to confirm the on-target effects of this compound in a relevant leukemia cell line (e.g., MOLM-13 or MV-4-11, which harbor MLL rearrangements).

1. Cell Culture and Treatment:

  • Culture leukemia cells in appropriate media and conditions.
  • Seed cells at a suitable density and treat with a range of concentrations of this compound (e.g., 50 nM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 48 hours, 7 days).
  • Include at least three biological replicates for each condition.

2. RNA Extraction and Quality Control:

  • Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.
  • Assess RNA integrity and concentration using a Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) is crucial for reliable results.

3. Library Preparation:

  • Perform poly(A) selection to enrich for mRNA.
  • Fragment the mRNA and synthesize cDNA.
  • Ligate sequencing adapters and amplify the library through PCR.
  • Purify and quantify the final library.

4. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Single-end 75-100 bp reads are generally sufficient for gene expression profiling.[9]

5. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
  • Alignment: Align the reads to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.
  • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon treatment with this compound compared to the vehicle control.
  • Pathway and Gene Set Enrichment Analysis (GSEA): Perform GSEA to determine if known MLL-fusion target gene sets are significantly enriched among the downregulated genes. This provides strong evidence for the on-target mechanism of action.
  • Data Visualization: Generate heatmaps, volcano plots, and other visualizations to represent the differentially expressed genes.

Visualizing Key Pathways and Processes

To further elucidate the mechanism of this compound and the experimental approach to its validation, the following diagrams are provided.

MI3454_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_complex Oncogenic Complex Menin Menin MLL1 MLL1 Fusion Protein DNA DNA MLL1->DNA Binds to Promoters TargetGenes Target Genes (HOXA9, MEIS1, etc.) Transcription Leukemogenic Gene Expression TargetGenes->Transcription MI3454 This compound MI3454->Inhibition cluster_complex cluster_complex

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL1 interaction.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics A 1. Cell Culture & Treatment with this compound B 2. RNA Extraction & QC A->B C 3. Library Preparation B->C D 4. High-Throughput Sequencing C->D E 5. Read Quality Control D->E Raw Data F 6. Alignment to Genome E->F G 7. Gene Quantification F->G H 8. Differential Expression Analysis G->H I 9. Pathway & GSEA H->I J Validation of Mechanism of Action I->J Results Therapeutic_Comparison cluster_targets Therapeutic Targets cluster_inhibitors Inhibitors AML Acute Myeloid Leukemia (MLL-r / NPM1c) MeninMLL Menin-MLL1 Interaction AML->MeninMLL FLT3 FLT3 Receptor Tyrosine Kinase AML->FLT3 IDH Mutant IDH1/2 Enzymes AML->IDH Downstream Leukemic Cell Survival & Proliferation MeninMLL->Downstream HOXA9/MEIS1 Expression FLT3->Downstream Proliferation Signaling IDH->Downstream Epigenetic Dysregulation MI3454 This compound MI3454->MeninMLL FLT3i FLT3 Inhibitors FLT3i->FLT3 IDHi IDH Inhibitors IDHi->IDH

References

A Comparative Analysis of MI-3454 and Other Novel Therapies for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of MI-3454 against other emerging therapies for acute leukemia, specifically focusing on subtypes with Mixed Lineage Leukemia 1 (MLL1 or KMT2A) gene rearrangements or Nucleophosmin 1 (NPM1) mutations. The content is designed to offer an objective comparison supported by experimental data to inform research and development efforts in oncology.

Introduction to this compound

This compound is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the protein-protein interaction between menin and MLL1.[1][2] This interaction is a critical dependency for the leukemogenic activity of MLL fusion proteins and mutant NPM1.[3] By disrupting this interaction, this compound aims to downregulate the expression of key downstream target genes, such as HOXA9 and MEIS1, thereby inducing differentiation and inhibiting the proliferation of leukemic cells.[1] Preclinical studies have demonstrated its potential to induce complete remission in mouse models of MLL-rearranged and NPM1-mutated leukemia.[2][4]

Mechanism of Action: The Menin-MLL1 Axis

The menin-MLL1 complex is a key epigenetic regulator. In MLL-rearranged leukemias, the MLL fusion protein recruits menin to chromatin, leading to the aberrant expression of genes like HOXA9 and MEIS1, which drives leukemogenesis. Similarly, in NPM1-mutated AML, the menin-KMT2A interaction is crucial for maintaining the expression of these same oncogenes. Menin inhibitors, including this compound, ziftomenib (B3325460), and revumenib, function by competitively binding to menin and preventing its association with MLL1/KMT2A, thereby reversing the pathogenic gene expression program and promoting cellular differentiation.[3][5][6]

Menin_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Leukemic Phenotype Menin Menin MLL1 MLL1 (KMT2A) or MLL-Fusion Menin->MLL1 Interaction Chromatin Chromatin MLL1->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Target Genes Chromatin->HOXA9_MEIS1 Upregulation of Leukemogenesis Leukemia (Proliferation, Blocked Differentiation) HOXA9_MEIS1->Leukemogenesis Drives MI3454 This compound (Menin Inhibitor) MI3454->Menin Inhibits Interaction

Caption: Mechanism of action of menin inhibitors like this compound.

Comparative Efficacy of Novel Therapies

The following tables summarize the clinical trial data for key novel therapies in acute leukemia, providing a comparative view of their efficacy.

Table 1: Efficacy of Menin Inhibitors in Relapsed/Refractory Acute Leukemia
Therapy (Trial)Target PopulationNCR/CRh RateOverall Response Rate (ORR)Median Duration of CR/CRh
Ziftomenib (KO-539) (KOMET-001)NPM1-mutant AML9222%[7][8]33%[8]3.7 months[9]
Revumenib (SNDX-5613) (AUGMENT-101)KMT2A-rearranged Acute Leukemia5722.8%[10][11]63.2%[10][11]6.4 months[12]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery

Table 2: Efficacy of Other Targeted Therapies in Relapsed/Refractory AML
Therapy (Trial)Target PopulationNCR/CRh RateOverall Response Rate (ORR)Median Duration of Response
Venetoclax (B612062) + Azacitidine (VIALE-A)NPM1-mutant AML (Treatment-naïve)-73-96% (CR rates)[13]--
Ivosidenib (B560149) (AG-120) (AG-120-C-001)IDH1-mutant AML12530.4%[14]41.6%[14]6.5 months[14]
Enasidenib (B560146) (AG-221) (AG-221-C-001)IDH2-mutant AML17619.3% (CR rate)40.3%[15][16][17][18]5.8 months[15][17][18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols for this compound and comparator therapies.

This compound Preclinical Studies
  • Cell Viability and Proliferation Assays: Human leukemia cell lines with MLL rearrangements (e.g., MV-4-11, MOLM-13) or NPM1 mutations were treated with varying concentrations of this compound (e.g., 0.001-10 µM) for 7 days. Cell viability was assessed using MTT assays, and proliferation was measured by cell counting.[1]

  • Gene Expression Analysis: MV-4-11 and MOLM-13 cells were treated with this compound (e.g., 50 nM) for 6 days. RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the expression levels of downstream target genes, including HOXA9 and MEIS1.[1]

  • In Vivo Xenograft Models:

    • MV-4-11 Xenograft: Luciferase-expressing MV-4-11 cells were transplanted into immunodeficient mice (e.g., NSG). Leukemia progression was monitored via bioluminescent imaging. Mice were treated with this compound (e.g., 120 mg/kg, orally, once or twice daily) or vehicle for a specified period (e.g., 7 days), and tumor burden was quantified.[4][19]

    • Patient-Derived Xenograft (PDX) Models: PDX models were established from primary patient samples with MLL rearrangements or NPM1 mutations. Mice were treated with this compound (e.g., 100 mg/kg, orally, twice daily) for a defined duration (e.g., 21 days), and treatment efficacy was assessed by monitoring human CD45+ cells in peripheral blood, spleen, and bone marrow.[4]

Xenograft_Workflow start Leukemia Cell Lines (e.g., MV-4-11) or Patient-Derived Cells transplant Transplantation into Immunodeficient Mice (NSG) start->transplant treatment Treatment Initiation (this compound or Vehicle) transplant->treatment monitoring Monitoring of Leukemia Progression (Bioluminescence, hCD45+ cells) treatment->monitoring endpoint Endpoint Analysis (Tumor Burden, Survival) monitoring->endpoint

Caption: General workflow for in vivo xenograft studies.
Clinical Trial Protocols for Comparator Therapies

  • Ziftomenib (KOMET-001; NCT04067336): This was a Phase 1/2, first-in-human, open-label study in adult patients with relapsed or refractory AML. The trial included dose-escalation and dose-expansion cohorts. The recommended Phase 2 dose of 600 mg was administered orally once daily. The primary endpoints were maximum tolerated dose, safety, and remission rates.[20]

  • Revumenib (AUGMENT-101; NCT04065399): A Phase 1/2 open-label trial evaluating revumenib in patients (≥30 days old) with relapsed/refractory acute leukemia with KMT2A rearrangements or NPM1 mutations. Revumenib was administered orally every 12 hours in 28-day cycles. The primary endpoints were the rate of complete remission (CR) or CR with partial hematologic recovery (CRh) and safety.[10]

  • Venetoclax with Azacitidine (VIALE-A; NCT02993523): A randomized, double-blind, placebo-controlled Phase 3 trial for treatment-naïve AML patients ineligible for intensive chemotherapy. Patients received azacitidine in combination with either venetoclax or placebo.

  • Ivosidenib (AG-120-C-001; NCT02074839): A Phase 1, open-label, dose-escalation and expansion study of ivosidenib monotherapy in patients with IDH1-mutant advanced hematologic malignancies, including relapsed/refractory AML. The primary efficacy population received 500 mg of ivosidenib daily.[14]

  • Enasidenib (AG-221-C-001; NCT01915498): A first-in-human, Phase 1/2 dose-escalation and expansion study of enasidenib in patients with IDH2-mutant advanced myeloid malignancies. The 100 mg once-daily dose was selected for the expansion phase.[15][17][18]

Conclusion

This compound, as a potent and selective menin-MLL1 inhibitor, demonstrates a promising preclinical profile for the treatment of MLL-rearranged and NPM1-mutated acute leukemias. Its mechanism of action is shared with other menin inhibitors like ziftomenib and revumenib, which have shown significant clinical activity in these patient populations. When compared to other targeted therapies such as IDH and BCL-2 inhibitors, menin inhibitors offer a distinct therapeutic approach for a genetically defined subset of acute leukemia. The data presented in this guide highlights the potential of this compound and provides a framework for its continued development and positioning within the evolving landscape of acute leukemia treatment. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of MI-3454: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling MI-3454, a potent and selective inhibitor of the Menin-MLL1 interaction, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, reinforcing our commitment to being a trusted partner in laboratory safety and chemical handling.

Immediate Safety and Handling Protocols

Hazard Identification: Based on information for similar Menin-MLL inhibitors, this compound should be handled as a compound that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile. Inspect them for any tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[1]

  • Lab Coat: A standard laboratory coat must be worn to protect from accidental spills.[1]

  • Respiratory Protection: If working with the compound in powdered form or in a way that could generate dust, a certified respirator is necessary.[1]

Storage and Handling Summary

Proper storage is critical to maintaining the integrity of this compound and ensuring safety.

ConditionTemperatureDurationNotes
Solid Powder -20°CLong-term (months to years)Store in a dry, dark place.[2]
0-4°CShort-term (days to weeks)Store in a dry, dark place.
In Solvent -80°CUp to 2 yearsStored under nitrogen.
-20°CUp to 1 yearStored under nitrogen.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to local, state, and federal regulations is paramount.

Step 1: Segregation of Waste

Proper segregation of waste at the source is crucial to prevent cross-contamination and ensure proper disposal.

  • Unused or Expired Pure Compound: This should be collected in a clearly labeled, sealed container as hazardous chemical waste.

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have been in direct contact with this compound must be disposed of as solid hazardous waste. Collect these items in a designated, sealable, and clearly labeled hazardous waste bag or container.

  • Solutions: All liquid waste containing this compound, such as solutions in DMSO, must be collected as liquid hazardous waste. Do not pour these solutions down the drain. Collect them in a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the solvent used.

Step 2: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled to ensure the safety of all personnel. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

Step 3: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • For liquid spills: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

  • For solid spills: Carefully sweep or scoop the material, taking care to avoid generating dust.

  • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a thorough cleaning with soap and water.

Step 4: Final Disposal

Dispose of all this compound waste through your institution's hazardous waste management program. Ensure that all procedures are in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated Labware, Gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in DMSO) waste_type->liquid_waste Liquid pure_compound Unused/Expired Pure Compound waste_type->pure_compound Pure collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_pure Collect in Labeled, Sealed Hazardous Waste Container pure_compound->collect_pure end_disposal Dispose via Institutional Hazardous Waste Program collect_solid->end_disposal collect_liquid->end_disposal collect_pure->end_disposal

References

Essential Safety and Operational Guide for Handling MI-3454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of MI-3454, a potent and selective menin-MLL1 interaction inhibitor. This document provides immediate access to critical safety protocols, operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a potent research compound. Adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The following recommendations are based on standard laboratory safety practices for handling potent chemical compounds.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat should be worn. For procedures with a higher risk of aerosolization, a disposable gown is recommended.
Respiratory Protection For handling the solid compound or when there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator is advised.
Engineering Controls

To minimize exposure, this compound should be handled in a controlled environment.

Control TypeSpecific Recommendations
Ventilation Handle in a chemical fume hood.
Containment Use a designated area for handling, weighing, and preparing solutions of this compound.
Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Operational Plan: Storage and Solution Preparation

Proper storage and preparation of this compound are crucial for maintaining its stability and ensuring accurate experimental results.

Storage Conditions
FormStorage TemperatureAdditional Notes
Solid Powder -20°C for long-term storage.Store in a dry, dark place.
In Solvent -80°C for up to 2 years; -20°C for up to 1 year.[1]Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen.[1]
Stock Solution Preparation

This compound is soluble in DMSO.

SolventConcentration
DMSO ≥ 31.25 mg/mL

Note: For in vivo studies, further dilution in appropriate vehicles is necessary.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a sealed, labeled container as chemical waste.
Solutions of this compound Collect in a labeled, sealed container for hazardous liquid waste.
Contaminated Labware Decontaminate if possible, or dispose of as hazardous solid waste.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: In Vitro Cell Viability Assay

This section provides a general, step-by-step methodology for assessing the effect of this compound on the viability of leukemic cells.

Materials
  • Leukemic cell lines (e.g., MV-4-11, MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure
  • Cell Seeding: Seed the leukemic cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).

  • Incubation: Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the appropriate wells. Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration that causes 50% growth inhibition).

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

MI3454_Pathway cluster_nucleus Nucleus Menin Menin Menin_MLL1 Menin-MLL1 Complex Menin->Menin_MLL1 MLL1 MLL1 MLL1->Menin_MLL1 Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin_MLL1->Target_Genes Upregulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MI3454 This compound MI3454->Menin_MLL1 Inhibits Interaction

Caption: Signaling pathway of this compound in inhibiting the Menin-MLL1 interaction.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Leukemic Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Gene_Expression Gene Expression Analysis Treatment->Gene_Expression Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Gene_Expression->Data_Analysis Animal_Model Xenograft Mouse Model Drug_Administration This compound Administration Animal_Model->Drug_Administration Tumor_Monitoring Tumor Growth Monitoring Drug_Administration->Tumor_Monitoring Analysis Endpoint Analysis Tumor_Monitoring->Analysis Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound efficacy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.